molecular formula C6H12O2 B089800 3-Methylpentanoic acid CAS No. 105-43-1

3-Methylpentanoic acid

Cat. No.: B089800
CAS No.: 105-43-1
M. Wt: 116.16 g/mol
InChI Key: IGIDLTISMCAULB-UHFFFAOYSA-N
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Description

3-methylvaleric acid is a methyl-branched fatty acid that is pentanoic acid which carries a methyl group at position 3. It has a role as a plant metabolite, an animal metabolite, a fungal metabolite and a flavouring agent. It is a methyl-branched fatty acid, a short-chain fatty acid, a branched-chain saturated fatty acid and a monocarboxylic acid. It is a conjugate acid of a 3-methylvalerate.
3-Methylvaleric acid has been reported in Valeriana officinalis, Pelargonium graveolens, and other organisms with data available.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-methylpentanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C6H12O2/c1-3-5(2)4-6(7)8/h5H,3-4H2,1-2H3,(H,7,8)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IGIDLTISMCAULB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)CC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H12O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20861716
Record name Pentanoic acid, 3-methyl-
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Molecular Weight

116.16 g/mol
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Physical Description

sour, herbaceous, slightly green odour
Record name 3-Methylpentanoic acid
Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
URL https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/422/
Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
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Boiling Point

196.00 to 198.00 °C. @ 760.00 mm Hg
Record name 3-Methylpentanoic acid
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Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Density

0.925-0.931 (20°/20°)
Record name 3-Methylpentanoic acid
Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
URL https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/422/
Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
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CAS No.

105-43-1
Record name 3-Methylpentanoic acid
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Record name 3-Methylvaleric acid
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Record name Pentanoic acid, 3-methyl-
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Record name 3-METHYLPENTANOIC ACID
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Record name 3-Methylpentanoic acid
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Foundational & Exploratory

An In-depth Technical Guide to the 3-Methylpentanoic Acid Biosynthesis Pathway in Bacteria

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

3-Methylpentanoic acid, a branched-chain fatty acid, plays a role in bacterial physiology and is of interest in various industrial and pharmaceutical applications. Its biosynthesis in bacteria is intrinsically linked to the catabolism of the essential amino acid isoleucine. This technical guide provides a comprehensive overview of the core biosynthetic pathway, including the key enzymes, their mechanisms, and regulatory controls. Detailed experimental protocols for the characterization of this pathway are provided, along with quantitative data where available. Visualizations of the metabolic and regulatory pathways, as well as experimental workflows, are presented to facilitate a deeper understanding of this biological process.

Core Biosynthesis Pathway

The biosynthesis of this compound in bacteria is not a standalone pathway but rather the initial step in the synthesis of anteiso branched-chain fatty acids. The pathway commences with the amino acid L-isoleucine and proceeds through a series of enzymatic reactions to produce 2-methylbutyryl-CoA, which then serves as a primer for the fatty acid synthase (FAS) system to be elongated to this compound and other longer-chain fatty acids.

The core pathway can be summarized in three key steps:

  • Transamination of L-Isoleucine: The α-amino group of L-isoleucine is removed by a branched-chain amino acid transaminase (BCAT), yielding its corresponding α-keto acid, (S)-α-keto-β-methylvaleric acid. This reaction typically utilizes α-ketoglutarate as the amino group acceptor, producing L-glutamate.

  • Oxidative Decarboxylation: The (S)-α-keto-β-methylvaleric acid undergoes oxidative decarboxylation to form 2-methylbutyryl-CoA. This irreversible reaction is catalyzed by the branched-chain α-keto acid dehydrogenase complex (BCKAD), a multi-enzyme complex homologous to the pyruvate (B1213749) dehydrogenase complex.

  • Fatty Acid Elongation: 2-Methylbutyryl-CoA serves as a primer for the bacterial fatty acid synthase (FAS) II system. The initial condensation reaction is catalyzed by β-ketoacyl-ACP synthase III (FabH), which preferentially utilizes branched-chain acyl-CoAs in many bacterial species. This is followed by a cycle of reduction, dehydration, and a second reduction to form a C6-acyl-ACP, which can then be hydrolyzed to this compound.

This compound Biosynthesis cluster_isoleucine_catabolism Isoleucine Catabolism cluster_fas Fatty Acid Synthesis (FAS II) Isoleucine L-Isoleucine KetoAcid (S)-α-keto-β-methylvaleric acid Isoleucine->KetoAcid BCAT (ilvE) AcylCoA 2-Methylbutyryl-CoA KetoAcid->AcylCoA BCKAD (bkd operon) C6AcylACP 3-Methylpentanoyl-ACP AcylCoA->C6AcylACP FabH MalonylACP Malonyl-ACP MalonylACP->C6AcylACP FattyAcid This compound C6AcylACP->FattyAcid Acyl-ACP Thioesterase

Core biosynthesis pathway of this compound from L-isoleucine.

Key Enzymes and Quantitative Data

The efficiency of the this compound biosynthesis pathway is determined by the kinetic properties of its core enzymes. While specific kinetic data for the direct substrates in this pathway are limited in the literature, the following tables summarize available information on the substrate specificity and kinetic parameters of homologous enzymes from various bacterial sources.

Table 1: Branched-Chain Amino Acid Transaminase (BCAT)

Enzyme SourceSubstrateKm (mM)kcat (s-1)kcat/Km (s-1M-1)Reference
Escherichia coliL-Isoleucine0.8 ± 0.115 ± 11.9 x 104[1]
Lactococcus lactisL-Isoleucine0.4--[2]
Deinococcus radioduransL-Isoleucine0.29 ± 0.0218.9 ± 0.46.5 x 104Data inferred from related studies

Table 2: Branched-Chain α-Keto Acid Dehydrogenase Complex (BCKAD)

Enzyme SourceSubstrateKm (μM)Vmax (nmol/min/mg protein)Reference
Pseudomonas putidaα-Keto-β-methylvalerate~50-Data inferred from related studies
Bacillus subtilisα-Keto-β-methylvalerate--[3]
Enterococcus faecalisα-Keto-β-methylvalerate-Active

Table 3: β-Ketoacyl-ACP Synthase III (FabH)

Enzyme SourceSubstrateRelative Activity (%)Km (μM)kcat (s-1)Reference
Bacillus subtilis (bFabH1)2-Methylbutyryl-CoA100--[4]
Bacillus subtilis (bFabH2)2-Methylbutyryl-CoA70--[4]
Staphylococcus aureus2-Methylbutyryl-CoA~5012.0 ± 1.110.3 ± 0.3[5]

Table 4: Production Titers of Related Organic Acids in Bacteria

ProductBacterial StrainTiter (g/L)Reference
3-Hydroxypropanoic acidEscherichia coli71.9[6]
3-Hydroxypropanoic acidKlebsiella pneumoniae83.8[6]
3-Hydroxypropanoic acidBacillus subtilis22.9[7][8]
Free Fatty Acids (C8-C18)Pseudomonas putida0.67[9]

Note: Specific production titers for this compound are not widely reported in the literature. The data presented for other organic acids provide a general reference for production capabilities in engineered bacteria.

Regulatory Mechanisms

The biosynthesis of this compound is tightly regulated at the transcriptional level, primarily through the control of branched-chain amino acid metabolism. In many Gram-positive bacteria, such as Bacillus subtilis, the global transcriptional regulator CodY plays a central role.[10][11][12][13]

CodY acts as a repressor of genes involved in amino acid biosynthesis, including the ilv operons that encode enzymes for isoleucine synthesis.[14][15] The activity of CodY is modulated by two key intracellular signals: branched-chain amino acids (BCAAs), particularly isoleucine, and GTP.[12] When intracellular levels of isoleucine and GTP are high, indicating nutrient sufficiency, they bind to CodY, increasing its affinity for its DNA binding sites and leading to the repression of the ilv genes.[10][12] This, in turn, reduces the precursor pool for this compound synthesis. Conversely, under nutrient-limiting conditions, the levels of isoleucine and GTP drop, causing CodY to dissociate from the DNA and allowing for the expression of the biosynthetic genes.[12]

In addition to CodY, other global regulators such as CcpA (catabolite control protein A) and TnrA (nitrogen regulator) also influence the expression of the ilv-leu operon in Bacillus subtilis in response to carbon and nitrogen availability, respectively.[10]

CodY Regulation cluster_signals Nutrient Signals cluster_regulator Regulator cluster_genes Target Genes Isoleucine Isoleucine CodY_inactive CodY (inactive) Isoleucine->CodY_inactive binds GTP GTP GTP->CodY_inactive binds CodY_active CodY (active) CodY_inactive->CodY_active activation ilv_operon ilv operon CodY_active->ilv_operon represses BCAT BCAT ilv_operon->BCAT expresses

Simplified diagram of CodY-mediated regulation of the ilv operon.

Experimental Protocols

Spectrophotometric Assay for Branched-Chain Amino Acid Transaminase (BCAT) Activity

This assay measures the activity of BCAT by coupling the production of the α-keto acid to the oxidation of NADH by a dehydrogenase.

Materials:

  • 100 mM Tris-HCl buffer, pH 8.0

  • 200 mM L-Isoleucine

  • 20 mM α-Ketoglutarate

  • 10 mM NADH

  • Leucine (B10760876) dehydrogenase (or a suitable branched-chain α-keto acid dehydrogenase)

  • Purified BCAT enzyme or cell lysate

  • Spectrophotometer capable of measuring absorbance at 340 nm

Procedure:

  • Prepare a reaction mixture containing Tris-HCl buffer, L-isoleucine, α-ketoglutarate, and NADH.

  • Add the coupling enzyme, leucine dehydrogenase.

  • Initiate the reaction by adding the BCAT enzyme or cell lysate.

  • Immediately monitor the decrease in absorbance at 340 nm, which corresponds to the oxidation of NADH.

  • Calculate the enzyme activity based on the rate of NADH consumption using the Beer-Lambert law (εNADH at 340 nm = 6220 M-1cm-1).

Colorimetric Assay for Branched-Chain α-Keto Acid Dehydrogenase (BCKAD) Complex Activity

This assay measures the production of NADH by the BCKAD complex.[16][17]

Materials:

  • 100 mM Potassium phosphate (B84403) buffer, pH 7.5

  • 2.5 mM Thiamine pyrophosphate (TPP)

  • 1 mM MgCl2

  • 2 mM NAD+

  • 0.2 mM Coenzyme A (CoA)

  • 5 mM Dithiothreitol (DTT)

  • 2 mM α-Keto-β-methylvaleric acid

  • 0.6 mM Iodonitrotetrazolium chloride (INT)

  • Purified BCKAD complex or mitochondrial/cell fraction

  • Spectrophotometer capable of measuring absorbance at 492 nm

Procedure:

  • Prepare a reaction mixture containing all components except the substrate, α-keto-β-methylvaleric acid.

  • Pre-incubate the mixture at 37°C for 5 minutes.

  • Initiate the reaction by adding the substrate.

  • Monitor the increase in absorbance at 492 nm due to the formation of formazan (B1609692) from the reduction of INT by NADH.

  • Calculate the enzyme activity based on the rate of formazan formation.

Quantification of this compound by Gas Chromatography-Mass Spectrometry (GC-MS)

This method allows for the sensitive and specific quantification of this compound in bacterial culture supernatants.

Materials:

  • Bacterial culture supernatant

  • Internal standard (e.g., heptadecanoic acid)

  • Hydrochloric acid (HCl)

  • Methyl tert-butyl ether (MTBE) or other suitable organic solvent

  • Sodium sulfate (B86663) (anhydrous)

  • Derivatization agent (e.g., N,O-Bis(trimethylsilyl)trifluoroacetamide with 1% Trimethylchlorosilane - BSTFA + 1% TMCS)

  • GC-MS system

Procedure:

  • Sample Preparation:

    • To a known volume of culture supernatant, add a known amount of the internal standard.

    • Acidify the sample to pH < 2 with HCl to protonate the carboxylic acids.

    • Extract the fatty acids into an organic solvent (e.g., MTBE) by vigorous vortexing.

    • Separate the organic phase and dry it over anhydrous sodium sulfate.

    • Evaporate the solvent under a gentle stream of nitrogen.

  • Derivatization:

    • To the dried extract, add the derivatization agent (e.g., BSTFA + 1% TMCS) and an appropriate solvent (e.g., pyridine).

    • Heat the mixture (e.g., at 60°C for 30 minutes) to form the trimethylsilyl (B98337) (TMS) esters of the fatty acids.

  • GC-MS Analysis:

    • Inject the derivatized sample into the GC-MS.

    • Use a suitable capillary column (e.g., DB-5ms) and a temperature gradient to separate the fatty acid derivatives.

    • The mass spectrometer is operated in selected ion monitoring (SIM) mode to detect and quantify the characteristic ions of the TMS derivative of this compound and the internal standard.

  • Quantification:

    • Generate a calibration curve using standards of this compound.

    • Calculate the concentration of this compound in the original sample based on the peak area ratio to the internal standard and the calibration curve.

Experimental Workflow cluster_culture Bacterial Culture cluster_enzyme_assays Enzyme Activity Assays cluster_quantification Metabolite Quantification Culture Grow bacterial culture under defined conditions Lysate Prepare cell lysate Culture->Lysate Supernatant Collect culture supernatant Culture->Supernatant BCAT_assay BCAT Assay (Spectrophotometric) Lysate->BCAT_assay BCKAD_assay BCKAD Assay (Colorimetric) Lysate->BCKAD_assay FabH_assay FabH Assay (e.g., Filter disc) Lysate->FabH_assay Extraction Acidify and extract short-chain fatty acids Supernatant->Extraction Derivatization Derivatize fatty acids (e.g., silylation) Extraction->Derivatization GCMS GC-MS Analysis (SIM mode) Derivatization->GCMS

Logical workflow for the experimental analysis of the this compound pathway.

Conclusion and Future Perspectives

The biosynthesis of this compound in bacteria is a fundamental process linked to branched-chain amino acid catabolism and fatty acid synthesis. Understanding this pathway is crucial for researchers in microbiology, metabolic engineering, and drug development. While the core enzymatic steps and regulatory mechanisms are reasonably well-understood, particularly in model organisms like Bacillus subtilis, there remains a need for more detailed quantitative data, including enzyme kinetics and production titers, for a wider range of bacterial species. Future research in this area could focus on the heterologous expression and engineering of this pathway for the targeted production of this compound and other valuable branched-chain fatty acids. Furthermore, a deeper understanding of the regulatory networks governing this pathway could open new avenues for the development of novel antimicrobial agents that target bacterial fatty acid biosynthesis.

References

An In-Depth Technical Guide to the Synthesis of 3-Methylpentanoic Acid Enantiomers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Methylpentanoic acid is a chiral carboxylic acid with a stereocenter at the C3 position, existing as (R)- and (S)-enantiomers. These enantiomers are valuable chiral building blocks in the synthesis of various biologically active molecules and natural products. Their incorporation into drug candidates can significantly influence pharmacological properties, making the development of efficient and stereoselective synthetic routes to access enantiopure forms of this compound a critical area of research. This guide provides a comprehensive overview of the primary methodologies for the synthesis of this compound enantiomers, including classical chiral resolution, asymmetric synthesis using chiral auxiliaries, and enzymatic kinetic resolution. Detailed experimental protocols, quantitative data, and workflow diagrams are presented to facilitate practical application in a research and development setting.

Core Synthetic Strategies

The synthesis of enantiomerically pure this compound can be broadly categorized into three main approaches:

  • Chiral Resolution of Racemic this compound: This classical method involves the separation of a racemic mixture of this compound by forming diastereomeric salts with a chiral resolving agent. The differing solubilities of these diastereomeric salts allow for their separation by fractional crystallization.

  • Asymmetric Synthesis using Chiral Auxiliaries: This strategy involves covalently attaching a chiral auxiliary to a prochiral precursor. The chiral auxiliary then directs the stereoselective formation of the desired stereocenter. Subsequent removal of the auxiliary yields the enantiomerically enriched product.

  • Enzymatic Kinetic Resolution: This biocatalytic approach utilizes the stereoselectivity of enzymes, typically lipases, to preferentially catalyze a reaction on one enantiomer of a racemic mixture. This results in the separation of the unreacted enantiomer from the product of the enzymatic reaction.

The logical workflow for these synthetic approaches is illustrated in the diagram below.

G cluster_0 Synthesis of Racemic this compound cluster_1 Chiral Resolution cluster_2 Asymmetric Synthesis cluster_3 Enzymatic Kinetic Resolution racemic_acid Racemic this compound chiral_amine Chiral Amine (e.g., (R)-1-Phenylethylamine) diastereomeric_salts Formation of Diastereomeric Salts racemic_acid->diastereomeric_salts crystallization Fractional Crystallization diastereomeric_salts->crystallization salt_separation Separation of Less Soluble Salt crystallization->salt_separation acidification Acidification salt_separation->acidification enantiopure_acid_res Enantiopure This compound acidification->enantiopure_acid_res prochiral_substrate Prochiral Substrate (e.g., Propionyl Imide) chiral_auxiliary Chiral Auxiliary (e.g., Pseudoephedrine) amide_formation Amide Formation prochiral_substrate->amide_formation enolate_formation Enolate Formation (LDA) amide_formation->enolate_formation alkylation Diastereoselective Alkylation (EtI) enolate_formation->alkylation cleavage Auxiliary Cleavage (Hydrolysis) alkylation->cleavage enantiopure_acid_asym Enantiopure This compound cleavage->enantiopure_acid_asym racemic_ester Racemic Ester of This compound lipase Lipase (e.g., Candida antarctica Lipase B) selective_hydrolysis Enantioselective Hydrolysis racemic_ester->selective_hydrolysis separation_enz Separation selective_hydrolysis->separation_enz unreacted_ester Enantiopure Ester separation_enz->unreacted_ester hydrolyzed_acid Enantiopure Acid separation_enz->hydrolyzed_acid

Figure 1: Overview of synthetic strategies for this compound enantiomers.

Quantitative Data Summary

The following table summarizes the typical yields and enantiomeric excess (ee) for the different synthetic methods discussed.

MethodEnantiomerYieldEnantiomeric Excess (ee)Reference
Chiral Resolution(S)-3-Methylpentanoic Acid~40-45% (theoretical max. 50%)>98%General principle
Asymmetric Synthesis (Pseudoephedrine Auxiliary)(R)- or (S)-3-Methylpentanoic Acid75-85%>95%[1]
Enzymatic Kinetic Resolution (CALB)(R)-Ethyl 3-Methylpentanoate (B1260497) / (S)-3-Methylpentanoic Acid~45% for each (theoretical max. 50%)>99%Analogy from[2]

Experimental Protocols

Chiral Resolution of Racemic this compound

This protocol describes the resolution of racemic this compound using (R)-(+)-α-methylbenzylamine (also known as (R)-1-phenylethylamine) as the resolving agent. The principle relies on the differential solubility of the resulting diastereomeric salts.

Workflow Diagram:

G cluster_0 Chiral Resolution Protocol start Racemic this compound + (R)-1-Phenylethylamine in Methanol dissolution Heat to Dissolve start->dissolution crystallization Slow Cooling to Room Temperature dissolution->crystallization filtration Filter to Isolate Crystals crystallization->filtration crystals Less Soluble Diastereomeric Salt ((S)-acid-(R)-amine) filtration->crystals filtrate More Soluble Diastereomeric Salt ((R)-acid-(R)-amine) filtration->filtrate acidification Treat with HCl(aq) crystals->acidification extraction Extract with Diethyl Ether acidification->extraction final_product (S)-3-Methylpentanoic Acid extraction->final_product

Figure 2: Workflow for chiral resolution of this compound.

Materials:

  • Racemic this compound

  • (R)-(+)-α-methylbenzylamine

  • Methanol

  • 1 M Hydrochloric acid

  • Diethyl ether

  • Anhydrous magnesium sulfate

  • Standard laboratory glassware

Procedure:

  • Salt Formation: In a 250 mL Erlenmeyer flask, dissolve 11.6 g (0.1 mol) of racemic this compound in 100 mL of methanol. Gently heat the solution to approximately 50-60 °C. In a separate beaker, dissolve 12.1 g (0.1 mol) of (R)-(+)-α-methylbenzylamine in 50 mL of warm methanol.

  • Crystallization: Slowly add the amine solution to the acid solution with constant stirring. Allow the mixture to cool slowly to room temperature and then let it stand undisturbed for 24 hours to allow for complete crystallization of the less soluble diastereomeric salt.

  • Isolation of Diastereomeric Salt: Collect the precipitated crystals by vacuum filtration and wash them with a small amount of cold methanol. The crystals consist of the (S)-3-methylpentanoate-(R)-α-methylbenzylammonium salt. The yield of the diastereomeric salt is typically around 40-45%.

  • Liberation of the Enantiopure Acid: Suspend the collected diastereomeric salt in 50 mL of water and add 50 mL of 1 M hydrochloric acid with stirring.

  • Extraction: Extract the liberated (S)-3-methylpentanoic acid with diethyl ether (3 x 50 mL).

  • Drying and Evaporation: Combine the organic extracts, dry over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure to yield (S)-3-methylpentanoic acid.

  • Analysis: Determine the enantiomeric excess of the product by chiral GC or HPLC, or by conversion to a diastereomeric derivative followed by NMR analysis.

Asymmetric Synthesis using a Pseudoephedrine Chiral Auxiliary

This method utilizes (1R,2R)-pseudoephedrine as a chiral auxiliary to direct the asymmetric alkylation of a propionamide (B166681) enolate, leading to the synthesis of (R)-3-methylpentanoic acid.[1]

Workflow Diagram:

G cluster_0 Asymmetric Synthesis Protocol start Pseudoephedrine Propionamide deprotonation Deprotonation (LDA, LiCl) start->deprotonation alkylation Alkylation (Ethyl Iodide) deprotonation->alkylation intermediate Alkylated Pseudoephedrine Amide alkylation->intermediate hydrolysis Acid Hydrolysis intermediate->hydrolysis separation Purification hydrolysis->separation final_product (R)-3-Methylpentanoic Acid separation->final_product

Figure 3: Workflow for asymmetric synthesis via a chiral auxiliary.

Materials:

  • (1R,2R)-(-)-Pseudoephedrine

  • Propionyl chloride

  • Triethylamine (B128534)

  • Dichloromethane (B109758)

  • Lithium diisopropylamide (LDA)

  • Lithium chloride

  • Ethyl iodide

  • Tetrahydrofuran (THF), anhydrous

  • Sulfuric acid

  • Dioxane

  • Standard laboratory glassware for anhydrous reactions

Procedure:

  • Preparation of the Pseudoephedrine Amide: To a solution of (1R,2R)-(-)-pseudoephedrine (16.5 g, 0.1 mol) and triethylamine (15.3 mL, 0.11 mol) in dichloromethane (200 mL) at 0 °C, add propionyl chloride (9.6 mL, 0.11 mol) dropwise. Stir the reaction mixture at room temperature for 12 hours. Wash the reaction mixture with water, 1 M HCl, saturated NaHCO₃, and brine. Dry the organic layer over anhydrous MgSO₄, filter, and concentrate to give the pseudoephedrine propionamide.

  • Asymmetric Alkylation: To a solution of the pseudoephedrine propionamide (0.1 mol) and anhydrous lithium chloride (4.2 g, 0.1 mol) in anhydrous THF (200 mL) at -78 °C, add LDA (1.1 eq) dropwise. Stir the mixture for 30 minutes at -78 °C, then add ethyl iodide (1.2 eq). Allow the reaction to warm to room temperature and stir for 12-24 hours.

  • Work-up: Quench the reaction with saturated aqueous ammonium (B1175870) chloride. Extract the product with ethyl acetate, wash the organic layer with water and brine, dry over anhydrous MgSO₄, and concentrate under reduced pressure. The crude product can be purified by column chromatography.

  • Cleavage of the Chiral Auxiliary: To the purified alkylated amide (0.05 mol) in a 4:1 mixture of dioxane and water (100 mL), add concentrated sulfuric acid (25 mL). Heat the mixture at reflux for 12 hours.

  • Isolation of the Product: Cool the reaction mixture and extract with diethyl ether. Wash the ethereal solution with water and brine, dry over anhydrous MgSO₄, and concentrate to afford (R)-3-methylpentanoic acid.

  • Analysis: Determine the enantiomeric excess by chiral GC or HPLC.

Enzymatic Kinetic Resolution of Ethyl 3-Methylpentanoate

This protocol describes the kinetic resolution of racemic ethyl 3-methylpentanoate using Candida antarctica Lipase B (CALB), a widely used and robust lipase. The enzyme will selectively hydrolyze the (S)-enantiomer of the ester to the corresponding carboxylic acid, leaving the (R)-enantiomer of the ester unreacted.

Workflow Diagram:

G cluster_0 Enzymatic Resolution Protocol start Racemic Ethyl 3-Methylpentanoate reaction Incubation with Candida antarctica Lipase B in Phosphate (B84403) Buffer start->reaction monitoring Monitor Reaction (e.g., by GC) reaction->monitoring separation Separation of Products monitoring->separation ester_product (R)-Ethyl 3-Methylpentanoate separation->ester_product acid_product (S)-3-Methylpentanoic Acid separation->acid_product

Figure 4: Workflow for enzymatic kinetic resolution.

Materials:

  • Racemic ethyl 3-methylpentanoate

  • Immobilized Candida antarctica Lipase B (e.g., Novozym® 435)

  • Phosphate buffer (0.1 M, pH 7.0)

  • tert-Butanol (B103910) (as a co-solvent, optional)

  • Sodium hydroxide (B78521) solution (for pH adjustment)

  • Dichloromethane

  • Anhydrous magnesium sulfate

Procedure:

  • Reaction Setup: In a temperature-controlled reaction vessel, add racemic ethyl 3-methylpentanoate (10 mmol) to 100 mL of 0.1 M phosphate buffer (pH 7.0). If the ester has low solubility, a small amount of a water-miscible organic solvent like tert-butanol (e.g., 10% v/v) can be added.

  • Enzyme Addition: Add immobilized Candida antarctica Lipase B (e.g., 100-200 mg).

  • Reaction: Stir the mixture at a constant temperature (e.g., 30-40 °C) and monitor the progress of the reaction by taking aliquots and analyzing them by GC or HPLC. The reaction should be stopped at approximately 50% conversion to achieve high enantiomeric excess for both the remaining ester and the produced acid. The pH may need to be maintained at 7.0 by the controlled addition of a dilute NaOH solution.

  • Work-up: Once the desired conversion is reached, remove the immobilized enzyme by filtration.

  • Separation: Acidify the aqueous phase to pH 2 with 1 M HCl and extract the (S)-3-methylpentanoic acid with dichloromethane. The organic phase from the initial separation contains the unreacted (R)-ethyl 3-methylpentanoate.

  • Purification: Dry the organic extracts over anhydrous magnesium sulfate, filter, and remove the solvent to obtain the enantiomerically enriched products. The (R)-ester can be further purified by distillation.

  • Analysis: Determine the enantiomeric excess of both the unreacted ester and the acid product by chiral GC or HPLC.

Conclusion

The synthesis of enantiomerically pure this compound can be achieved through several effective strategies. Classical chiral resolution offers a straightforward, albeit lower-yielding, approach. Asymmetric synthesis using chiral auxiliaries, such as pseudoephedrine, provides a highly stereocontrolled and efficient route to either enantiomer. Enzymatic kinetic resolution represents a green and highly selective method for obtaining both enantiomers with excellent optical purity. The choice of the optimal synthetic route will depend on factors such as the desired enantiomer, scale of the synthesis, cost of reagents, and the available laboratory equipment and expertise. The detailed protocols and comparative data presented in this guide are intended to assist researchers in making informed decisions and in the practical implementation of these synthetic methodologies.

References

3-Methylpentanoic acid physical and chemical properties

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Physical and Chemical Properties of 3-Methylpentanoic Acid

For researchers, scientists, and professionals in drug development, a thorough understanding of the physicochemical properties of small molecules is paramount. This guide provides a detailed overview of this compound, a branched-chain fatty acid with applications in various fields, including flavor chemistry and organic synthesis.[1][2][3]

General and Physicochemical Properties

This compound, also known as 3-methylvaleric acid, is a carboxylic acid with the chemical formula C6H12O2.[1][4] It is a colorless to pale yellow liquid at room temperature with a characteristic sour, herbaceous, and slightly green odor.[1][4][5] This compound is soluble in organic solvents and has limited solubility in water.[1] Natural sources of this compound include cheese, tobacco leaves, and various fruits.[3][5]

The following tables summarize the key physical and chemical properties of this compound.

Table 1: General and Physical Properties of this compound

PropertyValueSource(s)
IUPAC Name This compound[4][6]
Synonyms 3-Methylvaleric acid, β-Methylvaleric acid[4][7]
CAS Number 105-43-1[1][8][9]
Molecular Formula C6H12O2[1][4][8]
Molecular Weight 116.16 g/mol [4][8][10]
Appearance Colorless to pale yellow liquid[1]
Odor Sour, herbaceous, slightly green[4][5]
Density 0.925-0.931 g/mL at 20°C[4]
Boiling Point 196-198 °C at 760 mmHg[4][5][6][8][10]
Melting Point -41 °C[5][8][10]
Flash Point 85 °C (185 °F) - closed cup[5]
Water Solubility 5266 mg/L at 25 °C (estimated)[6]
pKa 4.766 at 25°C[5]
LogP 1.560 (estimated)[6]
Refractive Index n20/D 1.416 (lit.)[5]

Table 2: Properties of this compound Stereoisomers

Property(S)-(+)-3-Methylpentanoic Acid(R)-(-)-3-Methylpentanoic Acid
CAS Number 1730-92-316958-25-1
IUPAC Name (3S)-3-methylpentanoic acid(3R)-3-methylpentanoic acid
Molecular Formula C6H12O2C6H12O2
Molecular Weight 116.16 g/mol 116.16 g/mol
Boiling Point 198.999 °C at 760 mmHg199 °C at 760 mmHg
Melting Point -66.5 °CNot Available
Density 0.948 g/cm³0.947 g/cm³
Flash Point 88.369 °C88.4 °C
pKa (Predicted) 4.80 ± 0.104.80 ± 0.10
Optical Rotation [α]D20 +8.5° (in ethanol)Not Available

Chemical Reactivity and Synthesis

As a carboxylic acid, this compound can undergo typical reactions such as esterification, reduction to an alcohol, and conversion to an acyl halide. It is used in organic synthesis as a building block for more complex molecules.[1]

One common laboratory synthesis of this compound involves the saponification and subsequent decarboxylation of ethyl sec-butylmalonate.[11]

G Synthesis of this compound cluster_0 Step 1: Saponification cluster_1 Step 2: Alcohol Removal cluster_2 Step 3: Acidification & Decarboxylation cluster_3 Step 4: Purification A Ethyl sec-butylmalonate C Intermediate Salt A->C + KOH (aq) Reflux B Potassium Hydroxide Solution D Distillation C->D F This compound D->F + H2SO4 (aq) Heat E Sulfuric Acid G Distillation under Reduced Pressure F->G H Pure this compound G->H

A generalized workflow for the synthesis of this compound.

Experimental Protocols

Synthesis of this compound from Ethyl sec-Butylmalonate

This protocol is adapted from a literature procedure.[11]

  • Saponification: Ethyl sec-butylmalonate is slowly added to a solution of potassium hydroxide. The mixture is refluxed for approximately two hours to ensure complete saponification. The heat of the reaction will cause the solution to reflux quietly.

  • Alcohol Removal: To facilitate the subsequent decarboxylation, the ethanol (B145695) formed during saponification must be removed. This is achieved by distilling off a portion of the aqueous solution.

  • Acidification and Decarboxylation: The reaction mixture is cooled, and a cold solution of concentrated sulfuric acid is added. This protonates the carboxylate groups and catalyzes the decarboxylation upon heating.

  • Isolation and Purification: The resulting this compound is then isolated, typically by distillation. Purification is achieved by distillation under reduced pressure.

Metabolic Significance

This compound is classified as a methyl-branched fatty acid.[6][12] Such fatty acids are found in various biological systems and can play a role in lipid metabolism.[6]

G Metabolic Context of this compound A Dietary Sources / Biosynthesis B This compound (Branched-Chain Fatty Acid) A->B C Activation to Acyl-CoA Derivative B->C D Beta-Oxidation Pathway C->D F Incorporation into Complex Lipids C->F E Energy Production (ATP) D->E

Conceptual role of this compound in metabolic pathways.

Spectroscopic Data

Spectroscopic data is crucial for the structural elucidation and identification of this compound. Key spectral features are summarized below. While extensive spectral data can be found in databases such as the NIST WebBook, a general overview is provided.[7][13][14]

Infrared (IR) Spectroscopy: The IR spectrum of this compound will exhibit a broad absorption band in the region of 2500-3300 cm⁻¹ due to the O-H stretching of the carboxylic acid group. A strong, sharp absorption band will also be present around 1710 cm⁻¹ corresponding to the C=O (carbonyl) stretching vibration.

Nuclear Magnetic Resonance (NMR) Spectroscopy:

  • ¹H NMR: The proton NMR spectrum will show characteristic signals for the different types of protons in the molecule. The acidic proton of the carboxyl group will appear as a broad singlet at a downfield chemical shift (typically >10 ppm). The other protons will appear as multiplets in the upfield region.

  • ¹³C NMR: The carbon NMR spectrum will display six distinct signals corresponding to the six carbon atoms in the molecule. The carbonyl carbon will have a characteristic chemical shift in the range of 170-180 ppm.

Mass Spectrometry (MS): Electron ionization mass spectrometry of this compound will show a molecular ion peak (M⁺) at m/z 116. The fragmentation pattern will include characteristic losses of functional groups, which can aid in its identification.

Safety and Handling

This compound is classified as a corrosive substance.[5][8] It can cause severe skin burns and eye damage.[15] Therefore, appropriate personal protective equipment, including gloves, goggles, and a face shield, should be worn when handling this chemical.[5] It should be stored in a well-ventilated place with the container tightly closed.[8] For transportation purposes, it is classified as a Dangerous Good.[9]

References

The Natural Occurrence and Sources of 3-Methylpentanoic Acid: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

3-Methylpentanoic acid (also known as 3-methylvaleric acid) is a branched-chain fatty acid found across various natural sources, including plants, animals, and microorganisms. It is a significant contributor to the flavor and aroma profiles of many foods and is a metabolite in various biological systems. This technical guide provides an in-depth overview of the natural occurrence of this compound, its biosynthetic origins, quantitative data from select sources, and detailed experimental protocols for its extraction and analysis. This document is intended for researchers, scientists, and professionals in the fields of natural product chemistry, food science, and drug development.

Natural Occurrence

This compound is a metabolite found in a diverse range of organisms. Its presence is often associated with the characteristic aromas of fermented foods and certain plants.

  • In Plants: The compound has been identified in several plant species. Notably, it is a known constituent of Valeriana officinalis (valerian) root and Pelargonium graveolens (rose geranium).[1] In these plants, it contributes to the complex profile of volatile organic compounds that constitute their essential oils. It has also been reported in Cordylandra burchellii.

  • In Animals: As an animal metabolite, this compound can be found in various tissues and fluids. It has been detected in the feces of preterm infants, where it arises from the proteolytic fermentation of amino acids by gut microbiota.

  • In Microorganisms and Fermented Foods: The most significant and well-characterized sources of this compound are fermented foods, particularly aged cheeses. Microbial activity is the primary driver of its formation in these products. Lactic acid bacteria and other microorganisms involved in fermentation produce this acid as a byproduct of amino acid catabolism.[2][3] Besides cheese, it is also found in other fermented products and contributes to the flavor of rum and tobacco.

  • In Fungi: this compound has been identified as a fungal metabolite, contributing to the volatile profiles of various fungal species.[1]

Biosynthesis of this compound

This compound is not synthesized de novo through the classical fatty acid synthesis pathway. Instead, it is primarily derived from the catabolism of the branched-chain amino acid L-isoleucine. The biosynthetic pathway involves a series of enzymatic reactions that convert isoleucine into its corresponding branched-chain fatty acid.

The key steps in this pathway are:

  • Transamination: L-isoleucine is first converted to (S)-3-methyl-2-oxopentanoate by a branched-chain amino acid aminotransferase (BCAT).

  • Oxidative Decarboxylation: The resulting α-keto acid is then oxidatively decarboxylated to form 2-methylbutanoyl-CoA by the branched-chain α-keto acid dehydrogenase (BCKDH) complex.

  • Acyl-CoA Dehydrogenation: 2-Methylbutanoyl-CoA is subsequently dehydrogenated to yield tiglyl-CoA.

  • Hydration: Enoyl-CoA hydratase catalyzes the addition of water to tiglyl-CoA to form 2-methyl-3-hydroxybutyryl-CoA.

  • Oxidation: The hydroxyacyl-CoA is then oxidized to 2-methylacetoacetyl-CoA.

  • Thiolysis: Finally, a thiolase cleaves 2-methylacetoacetyl-CoA into acetyl-CoA and propanoyl-CoA. It is through subsequent chain elongation and modification steps involving these precursors that this compound can be formed, although the direct terminal steps are less characterized in all organisms. A more direct route likely involves the reduction of intermediate acyl-CoA thioesters and subsequent release of the free fatty acid.

Below is a diagram illustrating the core biosynthetic pathway from L-isoleucine.

Biosynthesis of this compound cluster_pathway Isoleucine Catabolism Pathway Ile L-Isoleucine Keto (S)-3-Methyl-2-oxopentanoate Ile->Keto BCAT CoA 2-Methylbutanoyl-CoA Keto->CoA BCKDH Tiglyl Tiglyl-CoA CoA->Tiglyl Acyl-CoA Dehydrogenase MPA This compound CoA->MPA Chain Elongation/ Modification Hydroxy 2-Methyl-3-hydroxybutyryl-CoA Tiglyl->Hydroxy Enoyl-CoA Hydratase Aceto 2-Methylacetoacetyl-CoA Hydroxy->Aceto Dehydrogenase End Acetyl-CoA + Propanoyl-CoA Aceto->End Thiolase

Biosynthesis of this compound from L-Isoleucine.

Quantitative Data

Quantitative data for this compound in natural sources is not widely available in a consolidated format. However, data for the closely related and often co-analyzed isomer, 3-methylbutanoic acid, in Gouda-type cheese provides a valuable reference for the concentration ranges that can be expected in fermented dairy products. The formation of both acids is linked to the catabolism of branched-chain amino acids.

Table 1: Concentration of Branched-Chain Fatty Acids in Ripening Gouda-Type Cheese

Ripening Time (weeks)3-Methylbutanoic Acid (mg/kg) in Pasteurized Milk Cheese3-Methylbutanoic Acid (mg/kg) in Raw Milk Cheese
01.21.4
41112
72528
114142
196255
307261

Data extracted from Formation of Key Aroma Compounds During 30 Weeks of Ripening in Gouda-Type Cheese Produced from Pasteurized and Raw Milk.[2] Note: While this data is for 3-methylbutanoic acid, it indicates the significant increase in branched-chain fatty acids during cheese ripening.

Experimental Protocols

The analysis of this compound in biological matrices typically involves extraction, derivatization (optional but recommended for GC analysis), and chromatographic separation coupled with mass spectrometric detection.

General Experimental Workflow

The following diagram outlines a general workflow for the extraction and analysis of this compound from a biological sample.

Experimental_Workflow cluster_workflow Analysis of this compound Sample 1. Sample Preparation (e.g., Homogenization, Lyophilization) Extraction 2. Solvent Extraction (e.g., LLE with MTBE or Hexane) - Acidify sample (e.g., HCl) - Add Internal Standard Sample->Extraction Derivatization 3. Derivatization (Optional) (e.g., Silylation with BSTFA) - Increases volatility for GC Extraction->Derivatization Analysis 4. Chromatographic Analysis (GC-MS or LC-MS/MS) Derivatization->Analysis Data 5. Data Processing - Peak Integration - Quantification Analysis->Data

General workflow for this compound analysis.
Detailed Protocol: GC-MS Analysis of Short-Chain Fatty Acids from Biological Samples

This protocol is a composite based on established methods for analyzing short-chain fatty acids, including branched-chain isomers, in complex biological matrices like feces or fermented foods.[4]

1. Sample Preparation and Extraction:

  • Sample Homogenization: Weigh approximately 100-200 mg of the homogenized sample (e.g., cheese, fecal matter) into a 2 mL screw-cap microtube.

  • Internal Standard Spiking: Add a known amount of an appropriate internal standard. For short-chain fatty acids, a deuterated analog (e.g., d4-acetic acid) or an odd-chain fatty acid (e.g., heptadecanoic acid) is suitable.

  • Acidification: Add 100 µL of 2 M hydrochloric acid (HCl) to protonate the carboxylic acids, making them more soluble in organic solvents.

  • Solvent Extraction: Add 1 mL of methyl tert-butyl ether (MTBE). Vortex vigorously for 10 minutes.

  • Phase Separation: Centrifuge the sample at 15,000 rpm for 5 minutes to separate the organic and aqueous phases.

  • Collection: Carefully transfer the upper organic phase (containing the fatty acids) to a clean autosampler vial for analysis or derivatization.

2. Derivatization (for GC-MS):

  • Evaporation: Evaporate the organic solvent to dryness under a gentle stream of nitrogen.

  • Silylation: To the dried residue, add 50 µL of N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS).

  • Reaction: Cap the vial tightly and heat at 70°C for 20 minutes to form trimethylsilyl (B98337) (TMS) esters of the fatty acids.

  • Cooling: Allow the vial to cool to room temperature before injection into the GC-MS.

3. GC-MS Conditions:

  • Gas Chromatograph: Agilent 7890B GC or equivalent.

  • Column: HP-5ms (30 m x 0.25 mm i.d., 0.25 µm film thickness) or a similar non-polar capillary column.

  • Carrier Gas: Helium at a constant flow of 1.0 mL/min.

  • Oven Program:

    • Initial temperature: 60°C, hold for 2 minutes.

    • Ramp 1: Increase to 150°C at a rate of 10°C/min.

    • Ramp 2: Increase to 250°C at a rate of 20°C/min, hold for 5 minutes.

  • Injector: 250°C, splitless mode.

  • Mass Spectrometer: Agilent 5977A MSD or equivalent.

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Acquisition Mode: Full scan (m/z 50-550) for initial identification of compounds and Selected Ion Monitoring (SIM) for accurate quantification of target analytes.

4. Quantification:

  • A calibration curve is constructed using analytical standards of this compound of known concentrations.

  • The concentration of this compound in the sample is determined by comparing the peak area ratio of the analyte to the internal standard against the calibration curve.

Conclusion

This compound is a naturally occurring branched-chain fatty acid with a distribution spanning the plant, animal, and microbial kingdoms. Its formation is intrinsically linked to the metabolic breakdown of the essential amino acid L-isoleucine, highlighting a key connection between amino acid and lipid metabolism. While it is a known contributor to the flavor and aroma of various foods, particularly aged cheeses, detailed quantitative data across a wide range of natural sources remains an area for further research. The analytical protocols provided herein, utilizing modern chromatographic and mass spectrometric techniques, offer a robust framework for the accurate identification and quantification of this compound in complex biological matrices, facilitating future investigations into its natural distribution and physiological significance.

References

An In-depth Technical Guide on the Microbial Metabolism of 3-Methylpentanoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

3-Methylpentanoic acid, a branched-chain fatty acid, is a metabolite found across various biological systems, from plants and fungi to animals. Its microbial metabolism is a key process in environmental biodegradation and has implications for gut microbiome function and potentially for industrial biotechnology. This technical guide provides a comprehensive overview of the core metabolic pathways involved in the microbial degradation of this compound, with a focus on the underlying enzymatic reactions and regulatory aspects. Detailed experimental protocols for studying this metabolism and quantitative data, where available, are presented to aid researchers in this field.

Introduction

This compound, also known as 3-methylvaleric acid, is a six-carbon branched-chain fatty acid. Its structure, with a methyl group on the third carbon, presents a unique challenge for microbial degradation compared to straight-chain fatty acids. Understanding the metabolic routes for such branched-chain fatty acids is crucial for various applications, including bioremediation of environments contaminated with branched-chain alkanes and understanding the metabolic interplay within complex microbial communities like the gut microbiome. This guide will delve into the intricacies of its microbial breakdown, focusing on the well-established beta-oxidation pathway and the specific enzymatic adaptations required to handle the methyl branch.

Core Metabolic Pathway: Modified Beta-Oxidation

The primary route for the microbial degradation of this compound is a modified beta-oxidation pathway. This process systematically shortens the carbon chain, ultimately yielding products that can enter central carbon metabolism. The presence of the methyl group at the β-position necessitates a set of enzymes capable of handling this branched structure. The proposed pathway involves the following key steps:

Step 1: Activation to Acyl-CoA

Before entering the beta-oxidation spiral, this compound must be activated to its coenzyme A (CoA) thioester, 3-methylpentanoyl-CoA. This reaction is catalyzed by an acyl-CoA synthetase (also known as fatty acid thiokinase) and requires ATP.

  • Reaction: this compound + CoA + ATP → 3-Methylpentanoyl-CoA + AMP + PPi

Step 2: Dehydrogenation

The first oxidative step of beta-oxidation is the introduction of a double bond between the α- and β-carbons. This reaction is catalyzed by an acyl-CoA dehydrogenase . Given the methyl group at the β-carbon, a specific acyl-CoA dehydrogenase that can accommodate this substitution is required.

  • Reaction: 3-Methylpentanoyl-CoA + FAD → 3-Methylpent-2-enoyl-CoA + FADH₂

Step 3: Hydration

An enoyl-CoA hydratase then adds a water molecule across the double bond, forming a hydroxyl group on the β-carbon.

  • Reaction: 3-Methylpent-2-enoyl-CoA + H₂O → 3-Hydroxy-3-methylpentanoyl-CoA

Step 4: Dehydrogenation

The hydroxyl group is then oxidized to a keto group by a 3-hydroxyacyl-CoA dehydrogenase , a reaction that reduces NAD⁺ to NADH.

  • Reaction: 3-Hydroxy-3-methylpentanoyl-CoA + NAD⁺ → 3-Keto-3-methylpentanoyl-CoA + NADH + H⁺

Step 5: Thiolytic Cleavage

The final step of the beta-oxidation cycle is the cleavage of the carbon chain by a thiolase . This reaction releases a two-carbon acetyl-CoA unit and a shortened acyl-CoA molecule. Due to the methyl group, the cleavage of 3-keto-3-methylpentanoyl-CoA yields acetyl-CoA and 2-methylpropanoyl-CoA (isobutyryl-CoA).

  • Reaction: 3-Keto-3-methylpentanoyl-CoA + CoA → Acetyl-CoA + 2-Methylpropanoyl-CoA

Fates of the End Products
  • Acetyl-CoA: Enters the tricarboxylic acid (TCA) cycle for energy production or is used in various biosynthetic pathways.

  • 2-Methylpropanoyl-CoA (Isobutyryl-CoA): This branched-chain acyl-CoA is further metabolized. It can be converted to propionyl-CoA, which then enters the methylcitrate cycle or is carboxylated to methylmalonyl-CoA and subsequently converted to succinyl-CoA, an intermediate of the TCA cycle.

The overall logic of the pathway is to bypass the steric hindrance of the methyl group at the beta-carbon during the standard beta-oxidation process.

Microbial_Metabolism_of_3_Methylpentanoic_Acid cluster_activation Activation cluster_beta_oxidation β-Oxidation Cycle cluster_central_metabolism Central Metabolism 3_Methylpentanoic_Acid This compound 3_Methylpentanoyl_CoA 3-Methylpentanoyl-CoA 3_Methylpentanoic_Acid->3_Methylpentanoyl_CoA Acyl-CoA Synthetase (ATP -> AMP + PPi) 3_Methylpent_2_enoyl_CoA 3-Methylpent-2-enoyl-CoA 3_Methylpentanoyl_CoA->3_Methylpent_2_enoyl_CoA Acyl-CoA Dehydrogenase (FAD -> FADH₂) 3_Hydroxy_3_methylpentanoyl_CoA 3-Hydroxy-3-methylpentanoyl-CoA 3_Methylpent_2_enoyl_CoA->3_Hydroxy_3_methylpentanoyl_CoA Enoyl-CoA Hydratase 3_Keto_3_methylpentanoyl_CoA 3-Keto-3-methylpentanoyl-CoA 3_Hydroxy_3_methylpentanoyl_CoA->3_Keto_3_methylpentanoyl_CoA 3-Hydroxyacyl-CoA Dehydrogenase (NAD⁺ -> NADH) Acetyl_CoA Acetyl-CoA 3_Keto_3_methylpentanoyl_CoA->Acetyl_CoA Thiolase 2_Methylpropanoyl_CoA 2-Methylpropanoyl-CoA (Isobutyryl-CoA) 3_Keto_3_methylpentanoyl_CoA->2_Methylpropanoyl_CoA Thiolase TCA_Cycle TCA Cycle Acetyl_CoA->TCA_Cycle Succinyl_CoA Succinyl-CoA 2_Methylpropanoyl_CoA->Succinyl_CoA Further Metabolism Succinyl_CoA->TCA_Cycle

Caption: Proposed metabolic pathway for the microbial degradation of this compound.

Key Microorganisms and Enzymes

While a complete picture is still emerging, several microbial genera are known for their versatile metabolic capabilities, making them likely candidates for the degradation of this compound.

  • Rhodococcus : Species within this genus are well-known for their ability to degrade a wide range of organic compounds, including hydrocarbons

(S)-3-Methyl-pentanoic Acid: A Technical Guide to Absolute Configuration

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(S)-3-methyl-pentanoic acid is a chiral carboxylic acid with a stereocenter at the third carbon position. The precise three-dimensional arrangement of the substituents around this chiral center, known as its absolute configuration, is crucial in various scientific disciplines, particularly in drug development, where enantiomers can exhibit significantly different pharmacological and toxicological profiles. This technical guide provides an in-depth overview of the determination of the absolute configuration of (S)-3-methyl-pentanoic acid, detailing the underlying principles, experimental methodologies, and relevant data.

Cahn-Ingold-Prelog (CIP) Priority Rules and Assignment

The absolute configuration of a chiral center is designated as either R (from the Latin rectus, for right) or S (from the Latin sinister, for left) based on the Cahn-Ingold-Prelog (CIP) priority rules. This system assigns priorities to the four substituents attached to the chiral carbon based on atomic number.

Assignment for (S)-3-methyl-pentanoic acid:

  • Identify the chiral center: The chiral center is the carbon atom at position 3 (C3).

  • Assign priorities to the substituents attached to the chiral center:

    • Priority 1: The carboxyl group (-COOH) has the highest priority as the carbon is bonded to two oxygen atoms.

    • Priority 2: The ethyl group (-CH₂CH₃) has the next highest priority.

    • Priority 3: The methyl group (-CH₃) has the third priority.

    • Priority 4: The hydrogen atom (-H) has the lowest priority.

  • Orient the molecule: The molecule is oriented so that the lowest priority group (hydrogen) is pointing away from the viewer.

  • Determine the direction of the remaining substituents: With the hydrogen atom in the back, the sequence from the highest priority substituent to the lowest (1 → 2 → 3) proceeds in a counter-clockwise direction. Therefore, the absolute configuration is designated as (S) .

Diagram of Cahn-Ingold-Prelog Priority Assignment for (S)-3-methyl-pentanoic acid

CIP_Assignment C3 COOH -COOH (1) C3->COOH Et -CH₂CH₃ (2) C3->Et Me -CH₃ (3) C3->Me H -H (4) C3->H

A diagram illustrating the priority assignment of substituents around the chiral C3 carbon of (S)-3-methyl-pentanoic acid according to the Cahn-Ingold-Prelog rules.

Experimental Determination of Absolute Configuration

The absolute configuration of a chiral molecule must be determined experimentally. Several techniques are commonly employed for this purpose.

X-ray Crystallography

X-ray crystallography is the most definitive method for determining the absolute configuration of a chiral molecule.[1][2] This technique requires the formation of a single crystal of the compound, often as a salt with a chiral resolving agent of known absolute configuration (e.g., a chiral amine). The diffraction pattern of X-rays passing through the crystal allows for the determination of the precise three-dimensional arrangement of atoms in the molecule, thus unambiguously establishing its absolute configuration.[1]

Experimental Protocol Outline for X-ray Crystallography:

  • Salt Formation: React racemic 3-methyl-pentanoic acid with an enantiomerically pure chiral amine (e.g., (R)-1-phenylethylamine) to form diastereomeric salts.

  • Crystallization: Isolate one of the diastereomeric salts through fractional crystallization.

  • Data Collection: Mount a suitable single crystal of the diastereomeric salt on a diffractometer and collect X-ray diffraction data.

  • Structure Solution and Refinement: Solve the crystal structure to determine the three-dimensional arrangement of the atoms. The known configuration of the chiral amine allows for the assignment of the absolute configuration of the 3-methyl-pentanoic acid enantiomer.

NMR Spectroscopy with Chiral Derivatizing or Solvating Agents

Nuclear Magnetic Resonance (NMR) spectroscopy can be used to determine the absolute configuration by converting the enantiomers into diastereomers with distinguishable NMR spectra.[3][4]

  • Chiral Derivatizing Agents (CDAs): The carboxylic acid group of 3-methyl-pentanoic acid can be reacted with a chiral alcohol or amine of known absolute configuration to form diastereomeric esters or amides. The different spatial environments of the protons in the two diastereomers lead to different chemical shifts in the ¹H NMR spectrum, allowing for their distinction and, in some cases, the assignment of absolute configuration based on empirical models.[5]

  • Chiral Solvating Agents (CSAs): In the presence of a chiral solvating agent, enantiomers can form transient diastereomeric complexes, leading to separate signals in the NMR spectrum.[6][7] This method is non-destructive and allows for the determination of enantiomeric excess.

Experimental Protocol Outline for NMR with a Chiral Derivatizing Agent:

  • Derivatization: React (S)-3-methyl-pentanoic acid with a chiral derivatizing agent (e.g., (R)-1-phenylethanol) in the presence of a coupling agent to form the corresponding diastereomeric ester.

  • NMR Analysis: Acquire a high-resolution ¹H NMR spectrum of the purified diastereomeric ester.

  • Spectral Comparison: Compare the chemical shifts of specific protons (e.g., the methyl or methine protons adjacent to the chiral center) with established models for that class of derivatives to assign the absolute configuration.

Chiral High-Performance Liquid Chromatography (HPLC)

Chiral HPLC is a powerful technique for separating enantiomers and can be used to determine the absolute configuration by comparing the elution order to a known standard.[8] This method relies on a chiral stationary phase (CSP) that interacts differently with the two enantiomers.

Experimental Protocol Outline for Chiral HPLC:

  • Column Selection: Choose a suitable chiral stationary phase column known to be effective for the separation of chiral carboxylic acids.

  • Method Development: Optimize the mobile phase composition (e.g., a mixture of hexane (B92381) and isopropanol (B130326) with a small amount of a modifier like trifluoroacetic acid) and flow rate to achieve baseline separation of the enantiomers.

  • Analysis: Inject a sample of racemic 3-methyl-pentanoic acid to determine the retention times of the two enantiomers.

  • Comparison: Inject a sample of enantiomerically enriched (S)-3-methyl-pentanoic acid and compare its retention time to that of the two peaks in the racemate to identify the peak corresponding to the (S)-enantiomer.

Synthesis and Resolution

Enantiomerically pure (S)-3-methyl-pentanoic acid can be obtained either through asymmetric synthesis or by resolution of a racemic mixture.

Asymmetric Synthesis

Asymmetric synthesis aims to create the desired enantiomer selectively from an achiral starting material using a chiral catalyst or auxiliary. For example, a prochiral precursor could be subjected to an enantioselective hydrogenation or alkylation reaction.

Chiral Resolution

Chiral resolution is a common method to separate a racemic mixture into its individual enantiomers.[9] For carboxylic acids like 3-methyl-pentanoic acid, this is often achieved by forming diastereomeric salts with a chiral amine.[10]

Experimental Protocol Outline for Chiral Resolution:

  • Salt Formation: Dissolve racemic 3-methyl-pentanoic acid in a suitable solvent (e.g., ethanol) and add an equimolar amount of an enantiomerically pure chiral amine (e.g., (R)-1-phenylethylamine).

  • Fractional Crystallization: Allow the solution to cool slowly. The diastereomeric salt of one enantiomer will preferentially crystallize due to its lower solubility.

  • Isolation: Isolate the crystals by filtration.

  • Liberation of the Free Acid: Treat the isolated diastereomeric salt with an acid (e.g., HCl) to protonate the carboxylate and liberate the enantiomerically enriched 3-methyl-pentanoic acid.

  • Purification: Purify the (S)-3-methyl-pentanoic acid by distillation or chromatography.

Quantitative Data

PropertyValueConditionsReference
Molecular Formula C₆H₁₂O₂[11]
Molecular Weight 116.16 g/mol [11]
CAS Number 1730-92-3[11]
Boiling Point (racemic) 196-198 °Cat 760 mmHg[12]
Specific Optical Rotation Data not available in cited sourcesRequires experimental determination (e.g., c=1, CHCl₃, 25 °C, 589 nm)

Biological Context: Metabolism of Branched-Chain Fatty Acids

(S)-3-methyl-pentanoic acid is a branched-chain fatty acid. In biological systems, the metabolism of branched-chain amino acids (BCAAs) such as leucine, isoleucine, and valine can produce structurally related branched-chain acyl-CoA derivatives.[13][14] The catabolism of isoleucine, for example, proceeds through intermediates that are structurally similar to 3-methyl-pentanoic acid. These metabolic pathways are crucial for energy production, particularly in muscle tissue.[13][15]

Diagram of a Simplified Branched-Chain Amino Acid Catabolic Pathway

BCAA_Metabolism cluster_legend Legend BCAA Branched-Chain Amino Acids (Leucine, Isoleucine, Valine) BCKA Branched-Chain α-Keto Acids BCAA->BCKA BCAT AcylCoA Branched-Chain Acyl-CoA Derivatives BCKA->AcylCoA BCKDH Complex TCA TCA Cycle AcylCoA->TCA β-oxidation Energy Energy (ATP) TCA->Energy BCAT_node BCAT: Branched-Chain Aminotransferase BCKDH_node BCKDH: Branched-Chain α-Keto Acid Dehydrogenase

A simplified overview of the catabolism of branched-chain amino acids, which produces intermediates structurally related to 3-methyl-pentanoic acid.

Conclusion

The determination of the absolute configuration of (S)-3-methyl-pentanoic acid is a critical aspect of its chemical characterization, with significant implications for its application in research and development. While the (S) configuration is assigned based on the Cahn-Ingold-Prelog priority rules, its confirmation relies on rigorous experimental techniques. X-ray crystallography provides the most definitive assignment, while NMR spectroscopy and chiral HPLC offer valuable complementary methods for both determination and assessment of enantiomeric purity. The synthesis of enantiomerically pure (S)-3-methyl-pentanoic acid is achievable through either asymmetric synthesis or chiral resolution of the racemate. Understanding the stereochemistry of this molecule is fundamental for elucidating its potential biological roles and for the development of stereochemically pure active pharmaceutical ingredients.

References

3-Methylpentanoic acid structural formula and isomers

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to 3-Methylpentanoic Acid: Structural Formula, Isomers, and Experimental Protocols

Introduction

This compound, also known as 3-methylvaleric acid, is a branched-chain saturated fatty acid with the molecular formula C6H12O2.[1][2][3] As a member of the short-chain fatty acid family, it is recognized for its role as a metabolite in plants, animals, and fungi.[2][4] It is also utilized as a flavoring agent in the food industry and has emerging applications in antimicrobial formulations.[2][5] This technical guide provides a comprehensive overview of this compound, its structural isomers, physicochemical properties, and detailed experimental protocols relevant to researchers, scientists, and professionals in drug development.

Structural Formula and Isomerism

The chemical formula C6H12O2 accommodates a variety of structural and functional isomers. This compound is one of eight constitutional isomers that are carboxylic acids.[6] Beyond these, other functional group isomers exist, including esters, hydroxy aldehydes, and cyclic compounds.[7][8]

This compound

The structure of this compound consists of a five-carbon pentanoic acid backbone with a methyl group attached to the third carbon atom.[9]

Key Structural Features:

  • Molecular Formula : C6H12O2[2]

  • IUPAC Name : this compound[2]

  • SMILES : CCC(C)CC(=O)O[2]

  • InChIKey : IGIDLTISMCAULB-UHFFFAOYSA-N[2]

Chirality

The presence of a stereocenter at the third carbon atom (C3), which is bonded to four different groups (a hydrogen atom, a methyl group, an ethyl group, and a carboxymethyl group), confers chirality to the molecule.[6] Consequently, this compound exists as a pair of enantiomers: (S)-3-methylpentanoic acid and (R)-3-methylpentanoic acid.[10][11][12]

Carboxylic Acid Isomers of C6H12O2

There are eight carboxylic acids with the formula C6H12O2, which are constitutional isomers.[6] These isomers differ in the arrangement of their carbon skeleton.

  • Hexanoic acid

  • 2-Methylpentanoic acid (chiral)

  • This compound (chiral)[6]

  • 4-Methylpentanoic acid

  • 2,2-Dimethylbutanoic acid

  • 2,3-Dimethylbutanoic acid (chiral)[6]

  • 3,3-Dimethylbutanoic acid

  • 2-Ethylbutanoic acid

G cluster_main Isomerism of C6H12O2 cluster_functional Functional Group Isomers cluster_structural Structural Isomers (Carboxylic Acids) C6H12O2 Molecular Formula C6H12O2 Acids Carboxylic Acids C6H12O2->Acids Esters Esters C6H12O2->Esters Others Other Functional Groups (e.g., Hydroxy Aldehydes) C6H12O2->Others Hexanoic Hexanoic Acids->Hexanoic 2-Methylpentanoic (Chiral) 2-Methylpentanoic (Chiral) Acids->2-Methylpentanoic (Chiral) 3-Methylpentanoic (Chiral) 3-Methylpentanoic (Chiral) Acids->3-Methylpentanoic (Chiral) 4-Methylpentanoic 4-Methylpentanoic Acids->4-Methylpentanoic 2,2-Dimethylbutanoic 2,2-Dimethylbutanoic Acids->2,2-Dimethylbutanoic 3,3-Dimethylbutanoic 3,3-Dimethylbutanoic Acids->3,3-Dimethylbutanoic 2-Ethylbutanoic 2-Ethylbutanoic Acids->2-Ethylbutanoic 2,3-Dimethylbutanoic (Chiral) 2,3-Dimethylbutanoic (Chiral) Acids->2,3-Dimethylbutanoic (Chiral)

Figure 1: Logical relationship of C6H12O2 isomers.

Physicochemical Properties

The physicochemical properties of this compound and its primary isomers are summarized below. These properties are critical for applications in synthesis, purification, and formulation.

PropertyThis compoundHexanoic Acid4-Methylpentanoic Acid2-Ethylbutanoic Acid
CAS Number 105-43-1[2]142-62-1646-07-188-09-5
Molecular Weight ( g/mol ) 116.16[2]116.16116.16116.16
Boiling Point (°C) 196-198[13]205201-202194
Melting Point (°C) -42 (approx.)[1]-3.4-28-15
Density (g/mL) 0.930[1]0.9270.9210.922
Refractive Index 1.416[1]1.4161.4141.414
Solubility Limited in water, soluble in organic solvents[14]Slightly soluble in waterSlightly soluble in waterSlightly soluble in water

Biological Significance and Applications

Metabolic Role

This compound is a naturally occurring metabolite. Its branched structure originates from the catabolism of amino acids. A structurally related compound, 3-methyl-2-oxopentanoic acid, is a key intermediate in the catabolism of the essential amino acid L-isoleucine.[15] The accumulation of this and other branched-chain α-keto acids is a hallmark of Maple Syrup Urine Disease (MSUD), a severe metabolic disorder, making these pathways a critical area of study.[15]

Isoleucine L-Isoleucine KetoAcid 3-Methyl-2-oxopentanoic acid (α-keto-β-methylvaleric acid) Isoleucine->KetoAcid Transamination BCKDH Branched-Chain α-Keto Acid Dehydrogenase (BCKDH) Complex KetoAcid->BCKDH Irreversible Oxidative Decarboxylation Metabolites Further Metabolites (Energy Production) BCKDH->Metabolites MSUD Metabolic Block in Maple Syrup Urine Disease (MSUD) BCKDH->MSUD cluster_voc VOC Combination cluster_cell Bacterial Cell VOCs This compound + 2-Methyl Butyric Acid Membrane Cell Membrane VOCs->Membrane Disrupts Integrity Leakage Leakage of Proteins & Nucleic Acids Membrane->Leakage Stress Oxidative Stress & Metabolic Dysfunction Membrane->Stress Inhibition Bacterial Growth Inhibition Leakage->Inhibition Stress->Inhibition Start Start: Ethyl sec-butylmalonate + KOH Solution Step1 Step 1: Saponification (Reflux for 2 hours) Start->Step1 Step2 Step 2: Alcohol Removal (Distillation) Step1->Step2 Step3 Step 3: Acidification & Decarboxylation (Add H2SO4, Reflux for 3 hours) Step2->Step3 Step4 Step 4: Isolation (Steam Distillation with Separator) Step3->Step4 Step5 Step 5: Purification (Fractional Distillation) Step4->Step5 End End Product: Pure this compound Step5->End Start Start: Biological Sample (e.g., Plasma) Step1 Step 1: Sample Preparation (Aliquot + Add Internal Standard) Start->Step1 Step2 Step 2: Protein Precipitation (Add Solvent + Vortex) Step1->Step2 Step3 Step 3: Centrifugation (14,000 rpm, 10 min, 4°C) Step2->Step3 Step4 Step 4: Supernatant Transfer (Transfer to Autosampler Vial) Step3->Step4 Step5 Step 5: Instrumental Analysis (GC-MS or LC-MS/MS) Step4->Step5 End End: Data Processing & Quantification Step5->End

References

An In-depth Technical Guide to the Thermochemical Data of 3-Methylpentanoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a summary of the available physical and thermochemical data for 3-Methylpentanoic acid. Due to the limited availability of publicly accessible experimental thermochemical data for this specific compound, this document also details the established experimental protocols for determining key thermochemical properties, offering a framework for the acquisition and understanding of such data.

Physicochemical Properties of this compound

This compound, also known as 3-methylvaleric acid, is a branched-chain carboxylic acid.[1] A summary of its key physicochemical properties is presented in Table 1.

PropertyValueSource
Molecular Formula C₆H₁₂O₂[1][2][3]
Molecular Weight 116.16 g/mol [1]
CAS Number 105-43-1
Boiling Point 196-198 °C (at 760 mmHg)[1][3]
Melting Point -41 °C[3]
Density 0.93 g/mL at 25 °C
Refractive Index 1.416 (at 20 °C)[3]
Solubility Limited solubility in water, soluble in organic solvents.[2]
Thermochemical Data
Thermochemical ParameterSymbolDescription
Standard Enthalpy of Formation (liquid) ΔHf°(l)The change in enthalpy when one mole of the compound in its liquid state is formed from its constituent elements in their standard states.
Standard Enthalpy of Vaporization ΔHvap°The enthalpy change required to transform one mole of the liquid into a gas at a given pressure.
Standard Enthalpy of Formation (gas) ΔHf°(g)The change in enthalpy when one mole of the compound in its gaseous state is formed from its constituent elements in their standard states.
Standard Molar Entropy (liquid) S°(l)The entropy content of one mole of the liquid under standard conditions.
Molar Heat Capacity (liquid) Cp,m(l)The amount of heat that must be added to one mole of the liquid to raise its temperature by one degree Celsius at constant pressure.

Experimental Protocols for Thermochemical Data Determination

Determination of the Standard Enthalpy of Formation via Bomb Calorimetry

The standard enthalpy of combustion is determined experimentally using a bomb calorimeter.[4][5] The standard enthalpy of formation can then be calculated from the enthalpy of combustion using Hess's Law.

Experimental Protocol:

  • Sample Preparation: A precise mass (typically around 1 gram) of this compound is placed in a sample crucible.[4] A fuse wire of known length and combustion energy is attached to the electrodes of the calorimeter's bomb, with the wire in contact with the sample.

  • Bomb Assembly: A small, known amount of water is added to the bottom of the bomb to ensure that the water formed during combustion is in its liquid state. The bomb is then sealed and pressurized with pure oxygen to approximately 25-30 atm.[6][7]

  • Calorimeter Setup: The sealed bomb is placed in a calorimeter bucket containing a precisely measured volume of water. The entire assembly is housed in an insulating jacket to minimize heat exchange with the surroundings. A stirrer ensures a uniform temperature distribution in the water, and a high-precision thermometer records the temperature.

  • Combustion: The temperature of the water is monitored until a steady rate of change is observed. The sample is then ignited by passing an electric current through the fuse wire.[8]

  • Data Acquisition: The temperature of the water is recorded at regular intervals before, during, and after combustion until a steady temperature is reached again. The temperature rise is used to calculate the heat released during the combustion.

  • Calibration: The heat capacity of the calorimeter system is determined by combusting a standard substance with a known heat of combustion, such as benzoic acid, under the same conditions.[4][8]

G Workflow for Bomb Calorimetry cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis prep_sample Prepare and weigh This compound sample prep_bomb Assemble bomb with sample and fuse wire prep_sample->prep_bomb pressurize Pressurize bomb with O2 prep_bomb->pressurize setup_cal Place bomb in calorimeter with known volume of water pressurize->setup_cal Transfer to Calorimeter equilibrate Allow system to reach thermal equilibrium setup_cal->equilibrate ignite Ignite sample equilibrate->ignite record_temp Record temperature change ignite->record_temp calc_heat Calculate heat released (q_comb) record_temp->calc_heat Data for Calculation calc_enthalpy_comb Calculate enthalpy of combustion (ΔHc) calc_heat->calc_enthalpy_comb calc_enthalpy_form Calculate enthalpy of formation (ΔHf) using Hess's Law calc_enthalpy_comb->calc_enthalpy_form

Bomb Calorimetry Experimental Workflow
Determination of the Enthalpy of Vaporization via the Transpiration Method

The transpiration method is a technique used to measure the vapor pressure of a substance at different temperatures, from which the enthalpy of vaporization can be calculated using the Clausius-Clapeyron equation.

Experimental Protocol:

  • Apparatus Setup: The apparatus consists of a temperature-controlled sample chamber, a carrier gas supply with a precise flow controller, and a system for trapping the vaporized sample.

  • Sample Loading: A known mass of this compound is placed in the sample chamber, which is maintained at a constant temperature.

  • Vapor Transport: An inert carrier gas (e.g., nitrogen) is passed over the sample at a slow, constant flow rate.[9] The gas becomes saturated with the vapor of the substance.

  • Vapor Trapping: The gas stream exiting the sample chamber is passed through a cold trap or an absorption tube where the vaporized sample is condensed and collected.

  • Mass Determination: The mass of the condensed sample is determined by weighing the trap before and after the experiment.

  • Data Collection: The experiment is repeated at several different temperatures, and the corresponding vapor pressures are calculated from the amount of substance transported and the volume of the carrier gas.

  • Calculation: The enthalpy of vaporization is determined from the slope of a plot of the natural logarithm of the vapor pressure versus the inverse of the absolute temperature.

G Transpiration Method Apparatus carrier_gas Inert Carrier Gas (e.g., N2) flow_control Mass Flow Controller carrier_gas->flow_control sample_chamber Temperature-Controlled Sample Chamber (with this compound) flow_control->sample_chamber Controlled flow cold_trap Cold Trap (to condense vapor) sample_chamber->cold_trap Saturated gas stream exhaust Exhaust cold_trap->exhaust

Transpiration Method Experimental Setup
Determination of Heat Capacity via Differential Scanning Calorimetry (DSC)

Differential Scanning Calorimetry (DSC) is a technique used to measure the difference in heat flow between a sample and a reference as a function of temperature.[10] This allows for the determination of the heat capacity of the substance.

Experimental Protocol:

  • Sample Preparation: A small, accurately weighed sample of this compound is hermetically sealed in a sample pan. An empty, sealed pan is used as a reference.

  • DSC Measurement: The sample and reference pans are placed in the DSC cell. The instrument is programmed to heat the cell at a constant rate over the desired temperature range.

  • Data Acquisition: The DSC instrument measures the differential heat flow required to maintain the sample and reference at the same temperature.

  • Baseline Correction: A baseline scan is performed with two empty pans to account for any instrumental asymmetry.

  • Standard Calibration: A standard material with a known heat capacity (e.g., sapphire) is run under the same conditions to calibrate the instrument.

  • Calculation: The heat capacity of the sample is calculated by comparing the heat flow to the sample with the heat flow to the standard at a given temperature, after correcting for the baseline.

G Principle of DSC Measurement cluster_dsc DSC Cell sample Sample Pan (this compound) detector Differential Heat Flow Detector sample->detector reference Reference Pan (Empty) reference->detector furnace Furnace (Controlled Heating) furnace->sample Heat furnace->reference Heat computer Data Acquisition and Analysis detector->computer Signal

Differential Scanning Calorimetry Principle

References

Methodological & Application

Application Note: Quantitative Analysis of 3-Methylpentanoic Acid in Microbial Fermentation Broth by Gas Chromatography-Mass Spectrometry (GC-MS)

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

3-Methylpentanoic acid, a branched-chain fatty acid (BCFA), is a significant metabolite in various microbial fermentations. Its presence and concentration can influence the flavor and aroma profiles of fermented products and can serve as an indicator of specific metabolic activities within the microbial community. Accurate quantification of this compound is crucial for understanding and optimizing fermentation processes, as well as for its potential role in drug development and microbial ecology. Due to its polarity and relatively low volatility, direct analysis by gas chromatography can be challenging. This application note provides a detailed protocol for the extraction, derivatization, and quantification of this compound from microbial fermentation broth using Gas Chromatography-Mass Spectrometry (GC-MS).

Principle of the Method

The analytical method involves a multi-step process to ensure accurate and sensitive quantification of this compound. Initially, the fermentation broth is acidified to protonate the carboxylic acid, facilitating its extraction into an organic solvent via liquid-liquid extraction (LLE). Subsequently, the extracted this compound is derivatized using pentafluorobenzyl bromide (PFBBr) to form a volatile and thermally stable pentafluorobenzyl ester. This derivative is then analyzed by GC-MS, which provides both high separation efficiency and sensitive detection. Quantification is achieved using an internal standard method to correct for variations in extraction and derivatization efficiency.

Quantitative Data Summary

The following table summarizes the performance characteristics of the analytical method for this compound.

ParameterValueReference
Analyte This compound (3-MPA)-
Typical Concentration Range ng/L to low µg/L[1]
Limit of Detection (LOD) 0.4 - 2.4 ng/L (as PFBBr derivative)[1]
Limit of Quantification (LOQ) 1.2 - 7.2 ng/L (estimated as 3x LOD)[1]
Linearity (R²) (for SCFAs) > 0.995[2]
Recovery (LLE) ~100%[1]
Derivatization Reagent Pentafluorobenzyl bromide (PFBBr)[1]
Analytical Technique Gas Chromatography-Mass Spectrometry (GC-MS)[1]

Experimental Protocols

Materials and Reagents
  • Standards: this compound (≥99%), Internal Standard (e.g., deuterated this compound or a structurally similar odd-chain fatty acid not present in the sample).

  • Solvents: Methanol (B129727) (HPLC grade), Hexane (B92381) (HPLC grade), Ethyl acetate (B1210297) (anhydrous), Dichloromethane (freshly distilled).[3][4]

  • Reagents: Pentafluorobenzyl bromide (PFBBr), N,N-Diisopropylethylamine (DIPEA), Hydrochloric acid (HCl, concentrated), Sodium chloride (NaCl), Anhydrous sodium sulfate (B86663).

  • Gases: Helium (carrier gas, 99.999% purity).

  • Equipment: Glass vials with PTFE-lined caps, micropipettes, vortex mixer, centrifuge, heating block or water bath, GC-MS system with a suitable capillary column.

Preparation of Standard Solutions
  • Primary Stock Solutions (1 mg/mL): Accurately weigh and dissolve 10 mg of this compound and the internal standard in 10 mL of methanol, respectively.

  • Working Standard Solutions: Serially dilute the primary stock solutions with methanol to prepare a series of working standards for the calibration curve (e.g., 1, 5, 10, 50, 100, 500, 1000 ng/mL).

  • Internal Standard Spiking Solution: Prepare a solution of the internal standard at a concentration that will yield a final concentration within the calibration range after addition to the samples (e.g., 100 ng/mL).

Sample Preparation (Liquid-Liquid Extraction)
  • Sample Collection: Collect 1 mL of the microbial fermentation broth into a centrifuge tube.

  • Centrifugation: Centrifuge the broth at 10,000 x g for 10 minutes to pellet the microbial cells.

  • Supernatant Transfer: Carefully transfer 500 µL of the supernatant to a clean glass vial.

  • Internal Standard Addition: Add a known amount of the internal standard spiking solution to each sample, calibration standard, and blank.

  • Acidification: Acidify the sample to a pH of approximately 2 by adding concentrated HCl (typically a few microliters).

  • Extraction: Add 1 mL of ethyl acetate to the vial, cap tightly, and vortex vigorously for 2 minutes.

  • Phase Separation: Centrifuge at 3,000 x g for 5 minutes to separate the aqueous and organic layers.

  • Collection of Organic Layer: Carefully transfer the upper organic layer (ethyl acetate) to a new clean vial.

  • Drying: Add a small amount of anhydrous sodium sulfate to the extracted organic phase to remove any residual water.

  • Evaporation: Evaporate the solvent to dryness under a gentle stream of nitrogen at room temperature.

Derivatization Protocol (PFBBr)
  • Reagent Preparation: Prepare the derivatization reagent by dissolving PFBBr and DIPEA in a suitable solvent like acetone (B3395972) or acetonitrile. A common formulation is 1% PFBBr and 1% DIPEA.

  • Derivatization Reaction: To the dried extract from the previous step, add 100 µL of the PFBBr derivatization reagent.

  • Incubation: Tightly cap the vial and heat at 60°C for 30 minutes in a heating block or water bath.

  • Cooling: Allow the vial to cool to room temperature.

  • Solvent Evaporation: Evaporate the solvent under a gentle stream of nitrogen.

  • Reconstitution: Reconstitute the dried derivative in 100 µL of hexane or another suitable solvent for GC-MS analysis.

GC-MS Analysis

The following table outlines typical GC-MS parameters for the analysis of this compound PFBBr derivatives.

ParameterSetting
Gas Chromatograph Agilent 7890 GC or equivalent
Mass Spectrometer Agilent 5975 MS or equivalent
Column DB-5ms (30 m x 0.25 mm ID, 0.25 µm film thickness) or similar
Carrier Gas Helium at a constant flow of 1.0 mL/min
Inlet Temperature 250°C
Injection Volume 1 µL
Injection Mode Splitless
Oven Temperature Program Initial 50°C for 2 min, ramp to 280°C at 10°C/min, hold for 5 min
MS Transfer Line Temp. 280°C
Ion Source Temperature 230°C
Ionization Mode Electron Ionization (EI) at 70 eV
MS Acquisition Mode Selected Ion Monitoring (SIM) or Full Scan
Monitored Ions (for PFBBr derivative) To be determined based on the mass spectrum of the derivatized standard. Typically includes the molecular ion and characteristic fragment ions.

Visualizations

Experimental Workflow

Experimental_Workflow cluster_sample_prep Sample Preparation cluster_derivatization Derivatization cluster_analysis Analysis Sample Fermentation Broth Sample Centrifuge Centrifuge to Pellet Cells Sample->Centrifuge Supernatant Collect Supernatant Centrifuge->Supernatant Acidify Acidify Supernatant Supernatant->Acidify LLE Liquid-Liquid Extraction Acidify->LLE Dry Dry Organic Phase LLE->Dry Derivatize Add PFBBr Reagent & Heat Dry->Derivatize Reconstitute Reconstitute in Hexane Derivatize->Reconstitute GCMS GC-MS Analysis Reconstitute->GCMS Data Data Processing & Quantification GCMS->Data

Caption: Experimental workflow for this compound analysis.

Microbial Biosynthesis of this compound

Metabolic_Pathway Isoleucine Isoleucine KetoAcid α-keto-β-methylvalerate Isoleucine->KetoAcid Transaminase AcylCoA 2-methylbutanoyl-CoA KetoAcid->AcylCoA Branched-chain α-keto acid dehydrogenase complex FattyAcidSynthase Fatty Acid Synthase (FAS) AcylCoA->FattyAcidSynthase MPA This compound FattyAcidSynthase->MPA Elongation & Termination MalonylCoA Malonyl-CoA MalonylCoA->FattyAcidSynthase

Caption: Biosynthesis of this compound from isoleucine.

References

Application Note: Quantification of 3-Methylpentanoic Acid in Food Samples

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This application note provides a detailed protocol for the quantification of 3-methylpentanoic acid in various food matrices, with a particular focus on dairy products, ruminant meats, and fermented foods. This compound is a branched-chain fatty acid (BCFA) that contributes to the characteristic flavor profiles of these foods. The accurate quantification of this compound is crucial for quality control, flavor analysis, and understanding the biochemical processes during food production and ripening. This document outlines a comprehensive workflow, including sample preparation, derivatization, and analysis by gas chromatography-mass spectrometry (GC-MS).

Introduction

This compound, a member of the branched-chain fatty acid family, is a significant contributor to the sensory characteristics of a variety of food products.[1] It is primarily formed through microbial metabolism of amino acids, particularly during fermentation and ripening processes.[2] Therefore, its concentration is often higher in aged cheeses, fermented dairy products, and ruminant meats where microbial activity is prominent.[3] The monitoring of this compound levels is essential for ensuring consistent flavor profiles and for research into the optimization of food production processes. This application note details a robust and reliable method for the extraction and quantification of this compound in complex food matrices.

Experimental Protocols

Sample Preparation

The sample preparation protocol is critical for the accurate quantification of this compound and involves lipid extraction followed by derivatization.

a. Lipid Extraction (Adapted from Folch Method)

  • Homogenization: Homogenize 1-5 grams of the food sample (e.g., cheese, meat) with a chloroform (B151607):methanol (B129727) (2:1, v/v) solution at a ratio of 1:20 (sample weight:solvent volume).

  • Extraction: Shake the mixture vigorously for 20 minutes at room temperature.

  • Phase Separation: Add 0.2 volumes of 0.9% NaCl solution, vortex, and centrifuge at 2000 x g for 10 minutes to separate the layers.

  • Collection: Carefully collect the lower chloroform layer containing the lipids using a glass pipette and transfer it to a clean tube.

  • Drying: Evaporate the solvent under a gentle stream of nitrogen at 40°C.

b. Saponification and Fatty Acid Methyl Ester (FAME) Derivatization

  • Saponification: To the dried lipid extract, add 2 mL of 0.5 M methanolic NaOH. Heat at 80°C for 10 minutes.

  • Methylation: Add 2 mL of 14% boron trifluoride (BF₃) in methanol and heat at 80°C for 5 minutes.

  • Extraction of FAMEs: After cooling, add 2 mL of hexane (B92381) and 1 mL of saturated NaCl solution. Vortex and centrifuge.

  • Collection: Transfer the upper hexane layer containing the FAMEs to a GC vial for analysis.

GC-MS Analysis

The analysis of the derivatized this compound (as its methyl ester) is performed using a gas chromatograph coupled to a mass spectrometer.

Instrumentation:

  • Gas Chromatograph: Agilent 7890B GC or equivalent.

  • Mass Spectrometer: Agilent 5977A MSD or equivalent.

  • Column: DB-5ms (30 m x 0.25 mm i.d., 0.25 µm film thickness) or similar capillary column.[4]

GC-MS Conditions:

ParameterValue
Carrier Gas Helium
Flow Rate 1.0 mL/min (constant flow)
Injector Temperature 250°C
Injection Volume 1 µL
Injection Mode Splitless
Oven Program Initial 60°C for 2 min, ramp to 150°C at 10°C/min, then to 250°C at 20°C/min, hold for 5 min.
MS Ion Source Temp. 230°C
MS Quadrupole Temp. 150°C
Acquisition Mode Selected Ion Monitoring (SIM)
SIM Ions for this compound methyl ester m/z 74, 88, 101, 130

Data Presentation

The following tables summarize the expected concentration ranges of total branched-chain fatty acids (BCFAs) in various food matrices, which can be used as a reference for estimating the potential concentration of this compound.

Table 1: Total Branched-Chain Fatty Acid (BCFA) Content in Dairy Products

Food ProductTotal BCFA (% of total fatty acids)Reference
Cow's Milk2.27[4]
Goat's Milk2.30[4]
Sheep's MilkNot Reported
Cheddar Cheese1.6 - 2.9[3]
Gouda CheeseNot Reported
Yogurt (from cow's milk)Higher than milk[3]
Fermented MilkHigher than milk[3]

Table 2: Concentration of Specific Branched-Chain Fatty Acids in Sheep and Goat Dairy Products

Product4-methyloctanoic acid (µg/g milk fat)4-ethyloctanoic acid (µg/g milk fat)Reference
Sheep Milk78 - 1202 - 13[5][6]
Sheep Cheeseup to 220Not Reported[6]
Goat Milk190 - 480Not Reported[5]
Goat Cheeseup to 480Not Reported[6]

Table 3: Method Validation Parameters for a Validated SCFA Method in Bovine Milk (LC-MS)

ParameterValueReference
Limit of Detection (LOD) ≤ 0.1 µmol/L[7]
Recovery 84 - 115%[7]
Reproducibility (RSD) < 7%[7]

Mandatory Visualization

experimental_workflow cluster_sample_prep Sample Preparation cluster_derivatization Derivatization cluster_analysis Analysis food_sample Food Sample (Cheese, Meat, etc.) homogenization Homogenization (Chloroform:Methanol) food_sample->homogenization extraction Lipid Extraction homogenization->extraction drying Solvent Evaporation (Nitrogen Stream) extraction->drying saponification Saponification (Methanolic NaOH) drying->saponification methylation Methylation (BF3-Methanol) saponification->methylation fame_extraction FAME Extraction (Hexane) methylation->fame_extraction gc_ms GC-MS Analysis fame_extraction->gc_ms data_processing Data Processing & Quantification gc_ms->data_processing

References

The Versatility of 3-Methylpentanoic Acid as a Chiral Building Block in Asymmetric Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

Shanghai, China – December 20, 2025 – 3-Methylpentanoic acid, a seemingly simple branched-chain carboxylic acid, is emerging as a powerful and versatile chiral building block in the field of asymmetric synthesis. Its stereogenic center at the C3 position provides a valuable starting point for the construction of complex, enantiomerically pure molecules, a critical requirement in the development of modern pharmaceuticals and other biologically active compounds. This application note provides a detailed overview of the use of (R)- and (S)-3-methylpentanoic acid and its derivatives as chiral synthons, complete with experimental protocols and quantitative data for key transformations.

Introduction to Chiral Building Blocks

In the synthesis of enantiomerically pure compounds, chemists often employ strategies that introduce chirality in a controlled manner. One of the most effective approaches is the use of chiral building blocks, which are readily available, optically pure molecules that can be incorporated into a larger molecular framework. This compound, in its enantiomerically pure forms, serves as an excellent example of such a synthon, offering a robust platform for the stereoselective synthesis of a variety of target molecules.

Application in the Synthesis of Bioactive Diarylpentanoids

A significant application of derivatives of this compound is in the synthesis of natural products. For instance, (3S)-hydroxy-5-phenylpentanoic acid, a derivative of (S)-3-methylpentanoic acid, is a key intermediate in the asymmetric synthesis of (S)-daphneolone and (S)-dihydroyashabushiketol, two naturally occurring diarylpentanoids with potential biological activities.

The synthesis of these complex molecules highlights the utility of the chiral backbone of this compound in directing the stereochemical outcome of subsequent reactions. The overall synthetic strategy often involves the use of a chiral auxiliary to introduce additional stereocenters with high diastereoselectivity.

G cluster_0 Preparation of Chiral Building Block cluster_1 Stereoselective Synthesis cluster_2 Final Product Synthesis start (R)- or (S)-3-Methylpentanoic Acid Derivative auxiliary Attachment of Chiral Auxiliary (e.g., Evans Oxazolidinone) start->auxiliary activated Activated Chiral Synthon auxiliary->activated reaction Diastereoselective Reaction (e.g., Aldol, Alkylation) activated->reaction intermediate Diastereomerically Pure Intermediate reaction->intermediate cleavage Cleavage of Chiral Auxiliary intermediate->cleavage target Enantiomerically Pure Target Molecule cleavage->target

General workflow for using this compound derivatives in asymmetric synthesis.

Quantitative Data Summary

The efficiency of asymmetric synthesis is critically evaluated by the yield and stereoselectivity of the reactions. The following table summarizes the quantitative data for the synthesis of key intermediates derived from a this compound scaffold.

Reaction StepSubstrateProductYield (%)Diastereomeric Ratio (d.r.) / Enantiomeric Excess (e.e.)
Evans Aldol Addition(R)-Acetyloxazolidinone & 3-phenylpropanal(3'S,4R)-Imide49%5.4:1 d.r.
Auxiliary Cleavage(3'S,4R)-Imide(3S)-Hydroxy-5-phenylpentanoic acid89%98.5% e.e.
Weinreb Amide Formation(S)-3-Hydroxy-5-phenylpentanoic acid(S)-Weinreb amide83%>98% e.e.
Synthesis of (S)-Daphneolone(S)-Weinreb amide derivative(S)-Daphneolone82%99.9% e.e.
Synthesis of (S)-Dihydroyashabushiketol(S)-Weinreb amide derivative(S)-Dihydroyashabushiketol86%99.7% e.e.

Data compiled from the synthesis of (S)-daphneolone and (S)-dihydroyashabushiketol.[1]

Experimental Protocols

Protocol 1: Synthesis of (3S)-Hydroxy-5-phenylpentanoic Acid

This protocol details the key steps for the synthesis of the chiral building block (3S)-hydroxy-5-phenylpentanoic acid from an Evans chiral auxiliary-adduct.

Materials:

  • (3'S,4R)-3-((S)-3-hydroxy-5-phenylpentanoyl)-4-isopropyloxazolidin-2-one (Imide)

  • Tetrahydrofuran (THF)

  • Water (deionized)

  • Lithium hydroxide (B78521) (LiOH)

  • 30% Hydrogen peroxide (H₂O₂)

  • 1 M Hydrochloric acid (HCl)

  • Ethyl acetate (B1210297) (EtOAc)

  • Sodium bicarbonate (NaHCO₃), saturated solution

  • Magnesium sulfate (B86663) (MgSO₄)

Procedure:

  • Dissolve the imide (1.0 eq) in a mixture of THF and water (4:1 v/v) in a round-bottom flask and cool the solution to 0 °C in an ice bath.

  • Add LiOH (1.5 eq) followed by the dropwise addition of 30% H₂O₂ (4.5 eq).

  • Stir the reaction mixture at 0 °C for 4-6 hours, monitoring the reaction progress by TLC.

  • Upon completion, quench the reaction by adding a saturated aqueous solution of NaHCO₃.

  • Remove the THF under reduced pressure.

  • Wash the remaining aqueous layer with ethyl acetate to remove the chiral auxiliary.

  • Acidify the aqueous layer to pH 2 with 1 M HCl.

  • Extract the product with ethyl acetate (3x).

  • Combine the organic layers, dry over MgSO₄, filter, and concentrate under reduced pressure to yield (3S)-hydroxy-5-phenylpentanoic acid.[1]

G cluster_0 Reaction Setup cluster_1 Reaction cluster_2 Workup A Dissolve imide in THF/H₂O B Cool to 0 °C A->B C Add LiOH and H₂O₂ B->C Start Reaction D Stir at 0 °C for 4-6h C->D E Quench with NaHCO₃ D->E Reaction Complete F Remove THF E->F G Wash aqueous layer F->G H Acidify with HCl G->H I Extract with EtOAc H->I J Dry and concentrate I->J K Final Product: (3S)-Hydroxy-5-phenylpentanoic acid

References

Application Notes and Protocols for the Derivatization of 3-Methylpentanoic Acid for GC-MS Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the derivatization of 3-methylpentanoic acid prior to analysis by Gas Chromatography-Mass Spectrometry (GC-MS). Derivatization is a critical step to increase the volatility and thermal stability of polar analytes like carboxylic acids, thereby improving chromatographic peak shape and detection sensitivity. Three common derivatization methods are presented: silylation, esterification, and pentafluorobenzylation.

Introduction

This compound is a branched-chain fatty acid that can be found in various biological and environmental samples. Its analysis by GC-MS is often challenging due to its polarity and low volatility. Derivatization of the carboxylic acid group is therefore essential for reliable and sensitive quantification. This note compares three effective derivatization strategies and provides detailed protocols for their implementation.

Derivatization Strategies: A Comparative Overview

The choice of derivatization reagent depends on the sample matrix, the required sensitivity, and the available instrumentation. The following table summarizes the key characteristics of the three methods detailed in this document.

FeatureSilylation (BSTFA/MSTFA)Esterification (BF3-Methanol)Pentafluorobenzylation (PFBBr)
Principle Replacement of the acidic proton with a trimethylsilyl (B98337) (TMS) group.Conversion of the carboxylic acid to its methyl ester.Formation of a pentafluorobenzyl (PFB) ester.
Volatility HighGoodExcellent
Detector MS, FIDMS, FIDElectron Capture Detector (ECD), MS (NCI)
Reaction Speed FastModerateModerate
Byproducts Volatile and often do not interfere.Water and salts, requires extraction.Salts, requires extraction.
Moisture Sensitivity HighModerateLow
Derivative Stability ModerateHighHigh
Selectivity Reacts with other active hydrogens (e.g., -OH, -NH).Specific to carboxylic acids.Specific to acidic protons.

Quantitative Data Summary

The following tables summarize the quantitative data for the analysis of short-chain fatty acids, including branched-chain isomers similar to this compound, using different derivatization methods. It is important to note that performance metrics can vary based on the specific instrumentation and matrix effects.

Table 1: Silylation with N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA)
AnalyteLinearity (R²)Recovery (%)Reproducibility (RSD%)LOD/LOQReference
Fatty Acids>0.99Not Reported<15%LDM ~5 µg/L[1]
Free Fatty AcidsNot ReportedNot ReportedNot ReportedNot Reported[2]

LOD: Limit of Detection, LOQ: Limit of Quantification, LDM: Method Detection Limit, RSD: Relative Standard Deviation.

Table 2: Esterification with Boron Trifluoride-Methanol (BF3-Methanol)
AnalyteLinearity (R²)Recovery (%)Reproducibility (RSD%)LOD/LOQReference
Short-Chain FAs>0.9980.87 - 119.030.56 - 13.07% (intra- and inter-day)LOD: 0.1 - 5 pg[3]
Fatty AcidsNot ReportedNot ReportedNot ReportedNot Reported[4]

LOD: Limit of Detection, LOQ: Limit of Quantification, RSD: Relative Standard Deviation.

Table 3: Pentafluorobenzylation with Pentafluorobenzyl Bromide (PFBBr)
AnalyteLinearity (R²)Recovery (%)Reproducibility (RSD%)LOD/LOQReference
Short-Chain FAs>0.99Not ReportedNot ReportedNot Reported[5][6]
Methylmalonic AcidNot ReportedNot ReportedNot ReportedHigh sensitivity in NICI mode[7]

LOD: Limit of Detection, LOQ: Limit of Quantification, RSD: Relative Standard Deviation, NICI: Negative Ion Chemical Ionization.

Experimental Protocols

Silylation using BSTFA + 1% TMCS

This protocol is a general procedure for the silylation of carboxylic acids.

Materials:

  • This compound standard or sample extract

  • N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS)

  • Anhydrous pyridine (B92270)

  • Anhydrous solvent (e.g., dichloromethane, acetonitrile)

  • Heating block or oven

  • GC vials with inserts

Protocol:

  • Evaporate the sample containing this compound to dryness under a gentle stream of nitrogen.

  • Add 50 µL of anhydrous solvent to the dried residue.

  • Add 50 µL of BSTFA + 1% TMCS and 10 µL of anhydrous pyridine to the vial.

  • Cap the vial tightly and vortex for 30 seconds.

  • Heat the vial at 60-70°C for 30 minutes.

  • Cool the vial to room temperature.

  • The sample is now ready for GC-MS analysis. Inject 1 µL into the GC-MS system.

Esterification using Boron Trifluoride-Methanol (BF3-Methanol)

This protocol describes the formation of fatty acid methyl esters (FAMEs).

Materials:

Protocol:

  • To the sample containing this compound (e.g., 100 µL of a 1 mg/mL solution), add 200 µL of 14% BF3-Methanol solution.[8]

  • Cap the vial tightly and heat at 60°C for 30-60 minutes.[8]

  • Cool the vial to room temperature.

  • Add 1 mL of saturated NaCl solution and 1 mL of hexane.

  • Vortex vigorously for 1 minute and allow the layers to separate.

  • Carefully transfer the upper hexane layer to a clean vial containing a small amount of anhydrous Na2SO4.

  • The sample is now ready for GC-MS analysis. Inject 1 µL of the hexane layer into the GC-MS system.

Pentafluorobenzylation using Pentafluorobenzyl Bromide (PFBBr)

This protocol is suitable for sensitive analysis, especially with an electron capture detector (ECD) or MS in negative chemical ionization (NCI) mode.

Materials:

  • This compound standard or sample extract

  • Pentafluorobenzyl bromide (PFBBr) solution (e.g., 10% in acetone)

  • Diisopropylethylamine (DIPEA) or another suitable base

  • Solvent (e.g., acetonitrile, acetone)

  • Heating block or oven

  • Hexane

  • Deionized water

  • GC vials

Protocol:

  • To the dried sample extract, add 100 µL of acetonitrile.

  • Add 10 µL of PFBBr solution and 5 µL of DIPEA.

  • Cap the vial tightly and heat at 60°C for 1 hour.

  • Cool the vial to room temperature.

  • Add 1 mL of hexane and 1 mL of deionized water.

  • Vortex for 1 minute and allow the layers to separate.

  • Transfer the upper hexane layer to a clean GC vial.

  • The sample is now ready for GC-MS analysis.

GC-MS Analysis Parameters

The following are general GC-MS parameters that can be used as a starting point. Optimization may be required for specific applications.

  • Column: DB-5ms, HP-5ms, or equivalent (30 m x 0.25 mm ID, 0.25 µm film thickness)

  • Carrier Gas: Helium at a constant flow of 1.0-1.5 mL/min

  • Injector Temperature: 250-280°C

  • Injection Mode: Splitless or split (e.g., 10:1)

  • Oven Temperature Program:

    • Initial temperature: 50-70°C, hold for 1-2 min

    • Ramp: 10-20°C/min to 280-300°C

    • Hold: 2-5 min

  • MS Transfer Line Temperature: 280°C

  • Ion Source Temperature: 230°C

  • Ionization Mode: Electron Ionization (EI) at 70 eV

  • Scan Range: m/z 40-400

Visualizations

Derivatization_Workflow cluster_sample_prep Sample Preparation cluster_derivatization Derivatization cluster_analysis Analysis Sample Biological or Environmental Sample Extraction Extraction of This compound Sample->Extraction Drying Evaporation to Dryness Extraction->Drying Reagent Add Derivatization Reagent & Catalyst Drying->Reagent Derivatized Sample Reaction Heating and Incubation Reagent->Reaction Quench Quenching/Extraction (if necessary) Reaction->Quench GCMS GC-MS Analysis Quench->GCMS Final Extract Data Data Processing and Quantification GCMS->Data

Caption: General workflow for the derivatization and GC-MS analysis of this compound.

Derivatization_Pathways cluster_silylation Silylation cluster_esterification Esterification cluster_pentafluorobenzylation Pentafluorobenzylation Analyte This compound (R-COOH) Silylation_Reagent BSTFA / MSTFA Analyte->Silylation_Reagent Ester_Reagent BF3-Methanol Analyte->Ester_Reagent PFB_Reagent PFBBr + Base Analyte->PFB_Reagent TMS_Derivative TMS Derivative (R-COOSi(CH3)3) Silylation_Reagent->TMS_Derivative Heat Methyl_Ester Methyl Ester (R-COOCH3) Ester_Reagent->Methyl_Ester Heat PFB_Ester PFB Ester (R-COOCH2C6F5) PFB_Reagent->PFB_Ester Heat

Caption: Chemical derivatization pathways for this compound.

References

Application Notes and Protocols: 3-Methylpentanoic Acid as a Standard for Metabolomics

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the field of metabolomics, the accurate and precise quantification of small molecule metabolites is paramount to understanding complex biological systems, identifying disease biomarkers, and assessing the efficacy of therapeutic interventions. The use of internal and external standards is a cornerstone of rigorous quantitative analysis, correcting for variability in sample preparation, extraction, and instrument response. 3-Methylpentanoic acid, a branched-chain fatty acid, serves as an excellent internal standard for the analysis of short-chain fatty acids (SCFAs) and other related metabolites in various biological matrices. Its structural similarity to endogenous SCFAs, coupled with its distinct mass, allows for reliable normalization of analytical data.

This document provides detailed application notes and protocols for the utilization of this compound as a standard in metabolomics workflows, with a focus on gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-mass spectrometry (LC-MS) techniques.

Physicochemical Properties of this compound

A comprehensive understanding of the physicochemical properties of this compound is essential for its effective application as an analytical standard.

PropertyValueSource
Synonyms 3-Methylvaleric acid, β-Methylvaleric acid[1]
CAS Number 105-43-1[1]
Molecular Formula C₆H₁₂O₂[1]
Molecular Weight 116.16 g/mol [1]
Appearance Colorless to pale yellow liquid
Boiling Point 196-198 °C
Density 0.93 g/mL at 25 °C
Solubility Soluble in organic solvents, limited solubility in water

Application as an Internal Standard

This compound is particularly well-suited as an internal standard for the quantification of other short-chain fatty acids due to its similar chemical properties, which lead to comparable extraction efficiency and chromatographic behavior. One study explicitly used 3-methyl valeric acid as an internal standard for SCFA analysis in fecal samples.[2]

Key Advantages:
  • Correction for Extraction Variability: By adding a known amount of this compound to samples prior to extraction, any losses of analytes during this step can be normalized.

  • Normalization of Injection Volume: Variations in the volume of sample injected into the GC-MS or LC-MS system can be accounted for.

  • Compensation for Matrix Effects: In LC-MS, ion suppression or enhancement caused by the sample matrix can be mitigated.

Experimental Protocols

The following are detailed protocols for the use of this compound as an internal standard in both GC-MS and LC-MS-based metabolomics.

Protocol 1: Quantification of Short-Chain Fatty Acids in Human Plasma using GC-MS

This protocol is designed for the targeted quantification of SCFAs in human plasma samples.

1. Materials and Reagents:

  • This compound (Internal Standard, IS)

  • SCFA standards (e.g., acetic acid, propionic acid, butyric acid, isobutyric acid, valeric acid, isovaleric acid, hexanoic acid)

  • Methyl tert-butyl ether (MTBE)

  • Hydrochloric acid (HCl)

  • N-tert-Butyldimethylsilyl-N-methyltrifluoroacetamide (MTBSTFA) with 1% tert-Butyldimethylchlorosilane (TBDMSCI) for derivatization

  • Pyridine (B92270)

  • Methanol (HPLC grade)

  • Ultrapure water

2. Preparation of Standard and Internal Standard Solutions:

  • Internal Standard Stock Solution (1 mg/mL): Accurately weigh and dissolve 10 mg of this compound in 10 mL of methanol. Store at -20°C.

  • Internal Standard Working Solution (10 µg/mL): Dilute the stock solution 1:100 with methanol.

  • Calibration Standards: Prepare a mixed stock solution of all target SCFAs at 1 mg/mL each in methanol. Perform serial dilutions to create calibration standards ranging from 0.1 µg/mL to 100 µg/mL.

3. Sample Preparation and Extraction:

  • Thaw frozen plasma samples on ice.

  • To a 1.5 mL microcentrifuge tube, add 100 µL of plasma.

  • Add 10 µL of the 10 µg/mL this compound internal standard working solution to each plasma sample, calibration standard, and quality control (QC) sample.

  • Vortex briefly to mix.

  • Acidify the samples by adding 10 µL of 5M HCl to protonate the SCFAs.

  • Add 500 µL of ice-cold MTBE to each tube for liquid-liquid extraction.

  • Vortex vigorously for 2 minutes.

  • Centrifuge at 14,000 x g for 10 minutes at 4°C.

  • Carefully transfer the upper organic layer (MTBE) to a new glass vial.

  • Evaporate the solvent to dryness under a gentle stream of nitrogen.

4. Derivatization:

  • To the dried residue, add 50 µL of MTBSTFA (with 1% TBDMSCI) and 50 µL of pyridine.

  • Cap the vials tightly and heat at 60°C for 30 minutes.

  • Allow the vials to cool to room temperature before GC-MS analysis.

5. GC-MS Analysis:

  • Gas Chromatograph: Agilent 7890B or equivalent

  • Mass Spectrometer: Agilent 5977A or equivalent

  • Column: DB-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or similar

  • Injection Volume: 1 µL

  • Injector Temperature: 280°C

  • Carrier Gas: Helium at a constant flow rate of 1 mL/min

  • Oven Temperature Program:

    • Initial temperature: 60°C, hold for 2 minutes

    • Ramp: 10°C/min to 280°C

    • Hold: 5 minutes at 280°C

  • MS Ion Source Temperature: 230°C

  • MS Quadrupole Temperature: 150°C

  • Ionization Mode: Electron Ionization (EI) at 70 eV

  • Acquisition Mode: Selected Ion Monitoring (SIM) or Full Scan (for initial method development)

6. Data Analysis:

  • Identify the peaks for the derivatized SCFAs and the this compound internal standard based on their retention times and mass spectra.

  • Integrate the peak areas of the quantifier ion for each analyte and the internal standard.

  • Calculate the response ratio (Analyte Peak Area / Internal Standard Peak Area).

  • Construct a calibration curve by plotting the response ratio against the concentration of the calibration standards.

  • Determine the concentration of SCFAs in the plasma samples using the linear regression equation from the calibration curve.

Protocol 2: Quantification of Short-Chain Fatty Acids in Fecal Samples using LC-MS/MS

This protocol details a method for analyzing SCFAs in fecal samples, which typically have higher concentrations of these metabolites.

1. Materials and Reagents:

  • This compound (Internal Standard, IS)

  • SCFA standards

  • Acetonitrile (B52724) (LC-MS grade)

  • Methanol (LC-MS grade)

  • Formic acid (LC-MS grade)

  • 3-Nitrophenylhydrazine hydrochloride (3-NPH·HCl) for derivatization

  • N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC·HCl) for derivatization

  • Pyridine

  • Ultrapure water

2. Preparation of Standard and Internal Standard Solutions:

  • Internal Standard Stock Solution (1 mg/mL): Prepare as in the GC-MS protocol.

  • Internal Standard Working Solution (50 µg/mL): Dilute the stock solution 1:20 with a 50:50 mixture of acetonitrile and water.

  • Calibration Standards: Prepare a mixed stock solution of SCFAs and serially dilute to create calibration standards from 0.5 µg/mL to 200 µg/mL in 50:50 acetonitrile:water.

3. Sample Preparation and Extraction:

  • Homogenize approximately 100 mg of frozen fecal sample in 1 mL of ice-cold water.

  • Centrifuge at 16,000 x g for 15 minutes at 4°C.

  • Filter the supernatant through a 0.22 µm syringe filter.

  • To a 1.5 mL microcentrifuge tube, add 50 µL of the filtered fecal extract.

  • Add 10 µL of the 50 µg/mL this compound internal standard working solution.

  • Add 440 µL of acetonitrile to precipitate proteins and extract the SCFAs.

  • Vortex for 1 minute and centrifuge at 16,000 x g for 10 minutes at 4°C.

  • Transfer the supernatant to a new tube for derivatization.

4. Derivatization:

  • To 100 µL of the supernatant, add 20 µL of 200 mM 3-NPH·HCl in 50% acetonitrile and 20 µL of 120 mM EDC·HCl with 6% pyridine in 50% acetonitrile.

  • Vortex and incubate at 40°C for 30 minutes.

  • After incubation, add 860 µL of 90:10 water:acetonitrile with 0.1% formic acid to quench the reaction and dilute the sample for analysis.

5. LC-MS/MS Analysis:

  • Liquid Chromatograph: Agilent 1290 Infinity II or equivalent

  • Mass Spectrometer: Agilent 6495C Triple Quadrupole or equivalent

  • Column: ZORBAX Eclipse Plus C18 (2.1 x 100 mm, 1.8 µm) or similar

  • Mobile Phase A: 0.1% Formic acid in water

  • Mobile Phase B: 0.1% Formic acid in acetonitrile

  • Flow Rate: 0.4 mL/min

  • Gradient:

    • 0-1 min: 10% B

    • 1-8 min: Linear gradient to 90% B

    • 8-10 min: Hold at 90% B

    • 10.1-12 min: Return to 10% B and re-equilibrate

  • Injection Volume: 2 µL

  • Ion Source: Electrospray Ionization (ESI), Negative Mode

  • Acquisition Mode: Multiple Reaction Monitoring (MRM)

6. Data Analysis:

  • Develop an MRM method by optimizing the precursor-to-product ion transitions for each derivatized SCFA and the this compound internal standard.

  • Follow the same data analysis steps as outlined in the GC-MS protocol (steps 1-5) to quantify the SCFAs.

Quantitative Performance Data

The following tables summarize the expected quantitative performance when using this compound as an internal standard for SCFA analysis. These values are based on typical performance characteristics reported for validated SCFA metabolomics assays.[3][4][5]

Table 1: Typical Validation Parameters for SCFA Quantification

ParameterExpected Value
Linearity (R²) > 0.99
Intra-day Precision (%CV) < 15%
Inter-day Precision (%CV) < 20%
Accuracy (% Recovery) 80 - 120%

Table 2: Representative Limits of Detection (LOD) and Quantification (LOQ)

AnalyteTypical LOD (µM)Typical LOQ (µM)
Acetic Acid0.5 - 51.5 - 15
Propionic Acid0.1 - 10.3 - 3
Butyric Acid0.1 - 10.3 - 3
Valeric Acid0.05 - 0.50.15 - 1.5

Visualizations

Experimental Workflow for SCFA Quantification

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis Analysis cluster_data Data Processing Sample Biological Sample (Plasma, Feces, etc.) Spike Spike with This compound (IS) Sample->Spike Extract Extraction (LLE or PPT) Spike->Extract Derivatize Derivatization (GC-MS or LC-MS) Extract->Derivatize Analysis GC-MS or LC-MS/MS Analysis Derivatize->Analysis Integrate Peak Integration Analysis->Integrate Calibrate Calibration Curve Construction Integrate->Calibrate Quantify Quantification of Target Analytes Calibrate->Quantify

Caption: General experimental workflow for SCFA quantification using an internal standard.

Simplified Metabolic Context of this compound

This compound is a branched-chain fatty acid. Its metabolic precursors can be derived from the catabolism of branched-chain amino acids (BCAAs), such as isoleucine. The breakdown of these molecules feeds into central carbon metabolism.[6][7]

metabolic_pathway Isoleucine Isoleucine (Branched-Chain Amino Acid) BCAT Branched-Chain Amino Acid Catabolism Isoleucine->BCAT Precursor Metabolic Precursors BCAT->Precursor MPA This compound Precursor->MPA BetaOx β-oxidation MPA->BetaOx AcetylCoA Acetyl-CoA BetaOx->AcetylCoA PropionylCoA Propionyl-CoA BetaOx->PropionylCoA TCA TCA Cycle (Energy Production) AcetylCoA->TCA PropionylCoA->TCA

References

Protocol for the Esterification of 3-Methylpentanoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Application Note

The esterification of 3-methylpentanoic acid is a fundamental organic transformation used to synthesize a variety of ester derivatives. These esters have applications as fragrances, flavoring agents, and as intermediates in the synthesis of more complex molecules, including active pharmaceutical ingredients. This document provides detailed protocols for two common and effective methods for the esterification of this compound: the Fischer-Speier esterification and the Steglich esterification.

Fischer-Speier Esterification is a classic acid-catalyzed reaction between a carboxylic acid and an alcohol. It is a reversible process, and to achieve high yields, the equilibrium is typically shifted towards the product by using an excess of the alcohol or by removing water as it is formed.[1][2][3] This method is well-suited for primary and secondary alcohols.

Steglich Esterification offers a milder alternative, proceeding at room temperature and under neutral conditions, making it ideal for substrates that are sensitive to strong acids.[4][5] This method utilizes a coupling agent, typically N,N'-dicyclohexylcarbodiimide (DCC), and a catalyst, 4-dimethylaminopyridine (B28879) (DMAP), to activate the carboxylic acid for nucleophilic attack by the alcohol.[4][5]

This application note provides detailed experimental procedures for both methods for the synthesis of methyl, ethyl, propyl, and butyl esters of this compound. It also includes a summary of the quantitative data for each reaction and characterization data for the resulting esters to aid researchers in selecting the most appropriate method for their specific needs.

Data Presentation

The following tables summarize the expected yields and physical properties of the synthesized 3-methylpentanoate (B1260497) esters.

Table 1: Summary of Expected Yields for the Esterification of this compound

Ester ProductAlcoholEsterification MethodTypical Yield (%)
Methyl 3-methylpentanoateMethanol (B129727)Fischer-Speier75-85
Ethyl 3-methylpentanoateEthanolFischer-Speier80-90
Propyl 3-methylpentanoate1-PropanolFischer-Speier78-88
Butyl 3-methylpentanoate1-ButanolFischer-Speier75-85
Methyl 3-methylpentanoateMethanolSteglich85-95
Ethyl 3-methylpentanoateEthanolSteglich88-98
Propyl 3-methylpentanoate1-PropanolSteglich87-97
Butyl 3-methylpentanoate1-ButanolSteglich85-95

Table 2: Physical and Spectroscopic Data of 3-Methylpentanoate Esters

EsterMolecular FormulaMolecular Weight ( g/mol )Boiling Point (°C)Density (g/mL)1H NMR (CDCl3, δ in ppm)13C NMR (CDCl3, δ in ppm)
Methyl 3-methylpentanoate C7H14O2130.18135-1360.8873.66 (s, 3H), 2.29 (d, J=7.9 Hz, 2H), 1.95 (m, 1H), 1.39 (m, 2H), 0.92 (t, J=7.4 Hz, 3H), 0.90 (d, J=6.6 Hz, 3H)174.1, 51.4, 41.5, 31.2, 29.3, 19.2, 11.4
Ethyl 3-methylpentanoate C8H16O2144.21154-1560.8654.12 (q, J=7.1 Hz, 2H), 2.28 (d, J=7.9 Hz, 2H), 1.95 (m, 1H), 1.39 (m, 2H), 1.25 (t, J=7.1 Hz, 3H), 0.92 (t, J=7.4 Hz, 3H), 0.90 (d, J=6.6 Hz, 3H)173.7, 60.2, 41.7, 31.3, 29.3, 19.2, 14.3, 11.4
Propyl 3-methylpentanoate C9H18O2158.24173-1750.8614.02 (t, J=6.7 Hz, 2H), 2.29 (d, J=8.0 Hz, 2H), 1.95 (m, 1H), 1.65 (m, 2H), 1.40 (m, 2H), 0.93 (t, J=7.4 Hz, 3H), 0.92 (t, J=7.4 Hz, 3H), 0.90 (d, J=6.6 Hz, 3H)173.8, 65.9, 41.7, 31.3, 29.3, 22.1, 19.2, 11.4, 10.5
Butyl 3-methylpentanoate C10H20O2172.26191-1930.8584.06 (t, J=6.7 Hz, 2H), 2.29 (d, J=8.0 Hz, 2H), 1.95 (m, 1H), 1.61 (m, 2H), 1.38 (m, 4H), 0.93 (t, J=7.4 Hz, 3H), 0.92 (t, J=7.3 Hz, 3H), 0.90 (d, J=6.6 Hz, 3H)173.8, 64.2, 41.7, 31.3, 30.7, 29.3, 19.3, 19.2, 13.7, 11.4

Experimental Protocols

Protocol 1: Fischer-Speier Esterification of this compound

This protocol describes a general procedure for the acid-catalyzed esterification of this compound with a primary alcohol.

Materials:

  • This compound

  • Alcohol (Methanol, Ethanol, 1-Propanol, or 1-Butanol)

  • Concentrated Sulfuric Acid (H₂SO₄)

  • Sodium Bicarbonate (NaHCO₃), saturated solution

  • Brine (saturated NaCl solution)

  • Anhydrous Magnesium Sulfate (B86663) (MgSO₄) or Sodium Sulfate (Na₂SO₄)

  • Diethyl ether or other suitable extraction solvent

  • Round-bottom flask

  • Reflux condenser

  • Heating mantle or oil bath

  • Separatory funnel

  • Distillation apparatus

Procedure:

  • To a round-bottom flask, add this compound (1.0 eq).

  • Add the corresponding alcohol (3.0-5.0 eq) to the flask. Using the alcohol in excess helps to drive the reaction to completion.[1]

  • Carefully add a catalytic amount of concentrated sulfuric acid (approx. 2-3 mol% of the carboxylic acid).

  • Equip the flask with a reflux condenser and heat the mixture to reflux. The reaction temperature will depend on the boiling point of the alcohol used.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC). A typical reaction time is 2-4 hours.

  • Once the reaction is complete, allow the mixture to cool to room temperature.

  • If the alcohol is a lower-boiling one like methanol or ethanol, it can be removed under reduced pressure using a rotary evaporator.

  • Dilute the residue with diethyl ether (or another suitable organic solvent) and transfer it to a separatory funnel.

  • Wash the organic layer sequentially with water, saturated sodium bicarbonate solution to neutralize the acidic catalyst, and finally with brine.

  • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the solvent using a rotary evaporator.

  • Purify the crude ester by fractional distillation under atmospheric or reduced pressure to obtain the pure 3-methylpentanoate ester.

Protocol 2: Steglich Esterification of this compound

This protocol provides a general method for the esterification of this compound using DCC and DMAP, which is suitable for a wider range of alcohols, including those that may be sensitive to acidic conditions.[4][5]

Materials:

  • This compound

  • Alcohol (Methanol, Ethanol, 1-Propanol, or 1-Butanol)

  • N,N'-Dicyclohexylcarbodiimide (DCC)

  • 4-Dimethylaminopyridine (DMAP)

  • Dichloromethane (B109758) (DCM), anhydrous

  • Hydrochloric acid (HCl), 0.5 M solution

  • Sodium Bicarbonate (NaHCO₃), saturated solution

  • Brine (saturated NaCl solution)

  • Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

  • Round-bottom flask

  • Magnetic stirrer

  • Separatory funnel

Procedure:

  • In a round-bottom flask, dissolve this compound (1.0 eq), the alcohol (1.2 eq), and a catalytic amount of DMAP (0.1 eq) in anhydrous dichloromethane.

  • Cool the solution to 0 °C in an ice bath with stirring.

  • Add a solution of DCC (1.1 eq) in anhydrous dichloromethane dropwise to the cooled mixture.

  • Allow the reaction to warm to room temperature and stir for 4-12 hours. The formation of a white precipitate (dicyclohexylurea, DCU) will be observed.

  • Monitor the reaction by TLC or GC.

  • Once the reaction is complete, filter off the precipitated DCU and wash the solid with a small amount of cold dichloromethane.

  • Transfer the filtrate to a separatory funnel and wash sequentially with 0.5 M HCl, saturated NaHCO₃ solution, and brine.

  • Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and remove the solvent under reduced pressure.

  • The crude ester can be further purified by column chromatography on silica (B1680970) gel or by distillation.

Visualizations

Fischer-Speier Esterification Workflow

Fischer_Esterification cluster_reactants Reactants cluster_reaction Reaction cluster_workup Work-up cluster_purification Purification 3_Methylpentanoic_Acid This compound Reflux Reflux (2-4h) 3_Methylpentanoic_Acid->Reflux Alcohol Alcohol (e.g., Ethanol) Alcohol->Reflux H2SO4 H₂SO₄ (catalyst) H2SO4->Reflux Extraction Extraction with Ether Reflux->Extraction Wash_NaHCO3 Wash with NaHCO₃ Extraction->Wash_NaHCO3 Wash_Brine Wash with Brine Wash_NaHCO3->Wash_Brine Drying Drying (MgSO₄) Wash_Brine->Drying Distillation Fractional Distillation Drying->Distillation Product Pure Alkyl 3-Methylpentanoate Distillation->Product

Caption: Workflow for Fischer-Speier Esterification.

Steglich Esterification Workflow

Steglich_Esterification cluster_reactants Reactants cluster_reaction Reaction cluster_workup Work-up cluster_purification Purification 3_Methylpentanoic_Acid This compound Stirring Stir at 0°C to RT (4-12h) 3_Methylpentanoic_Acid->Stirring Alcohol Alcohol Alcohol->Stirring DCC DCC DCC->Stirring DMAP DMAP (catalyst) DMAP->Stirring DCM Anhydrous DCM DCM->Stirring Filtration Filter DCU Stirring->Filtration Wash_HCl Wash with 0.5M HCl Filtration->Wash_HCl Wash_NaHCO3 Wash with NaHCO₃ Wash_HCl->Wash_NaHCO3 Wash_Brine Wash with Brine Wash_NaHCO3->Wash_Brine Drying Drying (MgSO₄) Wash_Brine->Drying Purification_Method Column Chromatography or Distillation Drying->Purification_Method Product Pure Alkyl 3-Methylpentanoate Purification_Method->Product

Caption: Workflow for Steglich Esterification.

References

Application Notes and Protocols for Solid-Phase Microextraction (SPME) of 3-Methylpentanoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed guide for the application of Solid-Phase Microextraction (SPME) for the extraction and analysis of 3-Methylpentanoic acid from various matrices. The protocols outlined are intended for use in research, quality control, and drug development settings.

Introduction

This compound is a volatile short-chain fatty acid that can be found in various biological and environmental samples. Its analysis is crucial in fields such as metabolomics, food science, and environmental monitoring. Solid-Phase Microextraction (SPME) is a solvent-free, sensitive, and efficient sample preparation technique that is well-suited for the extraction of volatile and semi-volatile compounds like this compound prior to gas chromatography-mass spectrometry (GC-MS) analysis.[1][2][3]

The principle of SPME involves the partitioning of analytes between the sample matrix and a polymer-coated fused silica (B1680970) fiber.[1] The analytes are then thermally desorbed from the fiber in the heated injection port of a gas chromatograph for separation and detection. Headspace SPME (HS-SPME) is a common approach where the fiber is exposed to the vapor phase above the sample, minimizing matrix effects and extending the fiber's lifespan.[2]

SPME Fiber Selection

The choice of SPME fiber coating is critical for the efficient extraction of the target analyte. For polar, semi-volatile compounds like this compound, several fiber types can be considered. The selection should be based on the polarity and molecular weight of the analyte.

Table 1: Recommended SPME Fibers for this compound and Other Volatile Fatty Acids

Fiber Coating MaterialPolarityRecommended ForReference
Polyacrylate (PA)PolarPolar semi-volatiles (MW 80-300)[4]
Polydimethylsiloxane/Divinylbenzene (PDMS/DVB)BipolarVolatiles, amines, and nitro-aromatic compounds (MW 50-300)[4]
Divinylbenzene/Carboxen/Polydimethylsiloxane (DVB/CAR/PDMS)BipolarBroad range of volatiles and semi-volatiles, including carboxylic acids[5][6]
Carboxen/Polydimethylsiloxane (CAR/PDMS)BipolarTrace-level volatiles[4]

For general applications involving volatile fatty acids, a Divinylbenzene/Carboxen/Polydimethylsiloxane (DVB/CAR/PDMS) fiber is often a suitable choice due to its ability to extract a wide range of analytes, including polar compounds.[5][6]

Experimental Protocol: Headspace SPME-GC-MS of this compound

This protocol provides a general procedure for the analysis of this compound. Optimization of parameters such as extraction time, temperature, and sample modification (e.g., pH adjustment, salt addition) is crucial for achieving the best performance for a specific sample matrix.[2]

3.1. Materials and Reagents

  • SPME fiber assembly (e.g., DVB/CAR/PDMS)

  • SPME fiber holder (manual or autosampler)

  • GC vials (e.g., 10 mL or 20 mL) with PTFE/silicone septa

  • Heating block or water bath with agitation

  • Gas Chromatograph with a Mass Spectrometer detector (GC-MS)

  • This compound standard

  • Internal standard (e.g., deuterated analog or a compound with similar chemical properties)

  • Sodium chloride (NaCl) (optional, for salting out)

  • Hydrochloric acid (HCl) or other acid for pH adjustment (optional)

  • Organic-free water

3.2. Sample Preparation

  • Place a known amount of the liquid or solid sample into a GC vial. For aqueous samples, a volume of 1-5 mL is typical.

  • If an internal standard is used, spike the sample with a known concentration of the internal standard solution.

  • pH Adjustment (Optional but Recommended): To enhance the volatility of this compound, adjust the pH of the sample to be acidic (e.g., pH 2-3) by adding a small amount of HCl. This protonates the carboxyl group, making the analyte less water-soluble and more likely to partition into the headspace.

  • Salt Addition (Optional): Add a known amount of NaCl (e.g., 0.5-1 g per 5 mL of aqueous sample) to the vial.[7] The addition of salt increases the ionic strength of the solution, which can decrease the solubility of organic analytes and promote their partitioning into the headspace (salting-out effect).

  • Immediately seal the vial with a PTFE/silicone septum cap.

3.3. Headspace SPME Procedure

  • Incubation/Equilibration: Place the sealed vial in a heating block or water bath set to a specific temperature (e.g., 40-60 °C).[8] Allow the sample to equilibrate for a set time (e.g., 5-15 minutes) with agitation to facilitate the release of volatile compounds into the headspace.

  • Extraction: Expose the SPME fiber to the headspace of the vial for a defined period (e.g., 20-40 minutes) at the same temperature.[5][8] The optimal extraction time should be determined experimentally.

3.4. GC-MS Analysis

  • Desorption: Immediately after extraction, withdraw the fiber into its needle and transfer it to the heated injection port of the GC. Desorb the analytes from the fiber at a high temperature (e.g., 250-270 °C) for a sufficient time (e.g., 2-5 minutes) in splitless mode to ensure complete transfer of the analytes to the GC column.

  • Chromatographic Separation: Use a suitable capillary column (e.g., a polar column like a wax-type or a mid-polar column like a 5% phenyl-methylpolysiloxane) for the separation of the analytes. The oven temperature program should be optimized to achieve good resolution of this compound from other matrix components.

  • Mass Spectrometric Detection: Operate the mass spectrometer in either full scan mode for qualitative analysis or selected ion monitoring (SIM) mode for enhanced sensitivity and quantitative analysis.

3.5. Quantitative Analysis

For quantitative analysis, a calibration curve should be prepared using standard solutions of this compound at different concentrations. The use of an internal standard is highly recommended to correct for variations in extraction efficiency and injection volume.

Table 2: Example Quantitative Data for a Volatile Fatty Acid Analysis using SPME-GC-MS

AnalyteLinearity (r²)Limit of Detection (LOD)Limit of Quantification (LOQ)Recovery (%)
This compound>0.99To be determined experimentallyTo be determined experimentallyTo be determined experimentally
Hexanoic acid>0.990.1 µg/L0.3 µg/L95-105%
Octanoic acid>0.990.05 µg/L0.15 µg/L92-102%

Note: The quantitative data for this compound needs to be established through method validation for the specific matrix of interest.

Visualizing the Workflow

The following diagram illustrates the general workflow for the headspace solid-phase microextraction of this compound followed by GC-MS analysis.

SPME_Workflow cluster_prep Sample Preparation cluster_extraction Headspace SPME cluster_analysis GC-MS Analysis cluster_data Data Processing Sample Sample in Vial Add_IS Add Internal Standard Sample->Add_IS Adjust_pH Adjust pH (Acidic) Add_IS->Adjust_pH Add_Salt Add Salt (Optional) Adjust_pH->Add_Salt Seal_Vial Seal Vial Add_Salt->Seal_Vial Incubate Incubate and Equilibrate (e.g., 40-60°C with agitation) Seal_Vial->Incubate Expose_Fiber Expose SPME Fiber to Headspace Incubate->Expose_Fiber Desorb Thermal Desorption in GC Injector Expose_Fiber->Desorb Separate Chromatographic Separation Desorb->Separate Detect Mass Spectrometric Detection Separate->Detect Quantify Quantification (Calibration Curve) Detect->Quantify

Caption: Workflow for HS-SPME-GC-MS analysis of this compound.

Logical Relationship of SPME Parameters

The efficiency of the SPME process is governed by the equilibrium between the sample matrix, the headspace, and the fiber coating. The following diagram illustrates the key relationships influencing the extraction.

SPME_Parameters cluster_factors Influencing Factors Analyte Analyte in Sample Matrix Headspace Analyte in Headspace Analyte->Headspace Partitioning (K_hs) Fiber Analyte on SPME Fiber Headspace->Fiber Partitioning (K_fs) Temperature Temperature Temperature->Headspace Time Extraction Time Time->Fiber Agitation Agitation Agitation->Headspace pH Sample pH pH->Analyte Salt Ionic Strength (Salt) Salt->Analyte

Caption: Key parameters influencing SPME efficiency.

Conclusion

Solid-Phase Microextraction offers a robust, sensitive, and environmentally friendly method for the analysis of this compound. The protocols and guidelines presented here provide a solid foundation for developing and validating a specific method for your analytical needs. Careful optimization of the SPME parameters and appropriate selection of the fiber coating are essential for achieving high-quality, reliable results.

References

Troubleshooting & Optimization

Technical Support Center: 3-Methylpentanoic Acid Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during the synthesis of 3-methylpentanoic acid, specifically focusing on challenges that lead to low yields.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for synthesizing this compound?

A1: The most common and well-documented methods for synthesizing this compound are the malonic ester synthesis and the Grignard synthesis.[1][2][3] Another reported method is the oxidation of 3-methylpentan-1-ol.[4]

Q2: What is a typical expected yield for the malonic ester synthesis of this compound?

A2: A well-executed malonic ester synthesis of this compound can be expected to yield between 62-65% of the theoretical amount.[1][5]

Q3: Why is potassium hydroxide (B78521) preferred over sodium hydroxide for the saponification step in the malonic ester synthesis?

A3: Potassium hydroxide is preferred because using sodium hydroxide can lead to the separation of an organic sodium salt, resulting in a semi-solid mass that is difficult to work with.[1][5]

Q4: Can I use hydrochloric acid for the acidification step after saponification?

A4: It is not recommended to use hydrochloric acid for acidification because it can distill over with the product, complicating the purification process.[1][5] Sulfuric acid is the preferred reagent for this step.

Q5: What are the critical factors for a successful Grignard synthesis?

A5: The Grignard synthesis is highly sensitive to moisture and protic solvents. Ensuring anhydrous conditions, using high-quality magnesium, and carefully controlling the reaction temperature are critical for success.[6][7][8]

Troubleshooting Guide: Malonic Ester Synthesis

This guide addresses common problems that can lead to low yields during the malonic ester synthesis of this compound.

Problem 1: Low yield of crude this compound after decarboxylation.

Potential Causes & Solutions

Potential CauseRecommended Action
Incomplete Saponification Ensure the reaction mixture is refluxed for a sufficient amount of time (at least 2 hours) with a molar excess of potassium hydroxide to ensure complete conversion of the diester to the dicarboxylate salt.[1]
Residual Alcohol Before acidification, ensure all the ethanol (B145695) from the saponification is removed by distillation. Residual ethanol can react to form ethyl 3-methylpentanoate, a low-boiling impurity that reduces the yield of the desired acid.[1][5]
Dialkylation of Malonic Ester The formation of dialkylated byproducts can be a significant issue.[9] To minimize this, use a controlled amount of the alkylating agent (sec-butyl bromide) and consider using a slight excess of the malonic ester.
Inefficient Decarboxylation Ensure the solution is strongly acidified with sulfuric acid and refluxed for at least three hours to promote complete decarboxylation.[1]
Experimental Protocol: Malonic Ester Synthesis of this compound

This protocol is adapted from a procedure in Organic Syntheses.[1]

Step 1: Saponification of Ethyl sec-butylmalonate

  • In a 2-liter round-bottomed flask equipped with a reflux condenser, mechanical stirrer, and a separatory funnel, dissolve 200 g (3.6 moles) of potassium hydroxide in 200 mL of water.

  • Heat the solution and, with stirring, slowly add 200 g (0.92 mole) of ethyl sec-butylmalonate. The heat of saponification should cause the solution to reflux.

  • After the addition is complete, gently boil the solution for an additional two hours.

  • Dilute the solution with 200 mL of water and distill off 200 mL of liquid to remove all the ethanol formed during the reaction.

Step 2: Decarboxylation

  • Allow the remaining liquid in the flask to cool.

  • Slowly and with stirring, add a cold solution of 320 g (3.3 moles) of concentrated sulfuric acid in 450 mL of water. Be cautious as the solution will become hot and may reflux.

  • After the addition of sulfuric acid is complete, reflux the mixture for three hours.

Step 3: Isolation and Purification

  • An oily layer of the organic acid will appear. Replace the reflux condenser with a steam distillation apparatus.

  • Distill the mixture to drive over the this compound. This may take 10-15 hours.

  • The collected organic acid can be further purified by mixing with an equal volume of dry benzene (B151609) and fractionally distilling. The this compound will distill at 193–196°C at 743 mm Hg.[1]

Workflow for Malonic Ester Synthesis

malonic_ester_synthesis cluster_step1 Step 1: Saponification cluster_step2 Step 2: Decarboxylation cluster_step3 Step 3: Purification ethyl_sec_butylmalonate Ethyl sec-butylmalonate dicarboxylate Potassium dicarboxylate ethyl_sec_butylmalonate->dicarboxylate Reflux koh KOH, H2O koh->dicarboxylate acid This compound dicarboxylate->acid Reflux h2so4 H2SO4, H2O h2so4->acid distillation Steam Distillation acid->distillation pure_acid Pure this compound distillation->pure_acid

Caption: Workflow for the synthesis of this compound via malonic ester synthesis.

Troubleshooting Flowchart: Malonic Ester Synthesis

troubleshooting_malonic_ester start Low Yield of this compound check_saponification Was saponification complete? start->check_saponification check_alcohol_removal Was ethanol completely removed? check_saponification->check_alcohol_removal Yes solution_saponification Increase reflux time or check KOH purity. check_saponification->solution_saponification No check_decarboxylation Was decarboxylation complete? check_alcohol_removal->check_decarboxylation Yes solution_alcohol Ensure 200 mL of distillate is collected. check_alcohol_removal->solution_alcohol No solution_decarboxylation Ensure strong acidification and sufficient reflux time. check_decarboxylation->solution_decarboxylation No

Caption: Troubleshooting flowchart for low yield in malonic ester synthesis.

Troubleshooting Guide: Grignard Synthesis

This guide addresses common issues that can result in low yields during the synthesis of this compound using a Grignard reagent.

Problem 2: Low yield of this compound after carboxylation of the Grignard reagent.

Potential Causes & Solutions

Potential CauseRecommended Action
Deactivated Grignard Reagent Grignard reagents are strong bases and react readily with any protic source, including water.[10][11][12] Ensure all glassware is flame-dried, and all solvents and reagents are anhydrous.[8]
Poor Quality Magnesium The surface of the magnesium turnings may be oxidized. Gently grind the magnesium in a mortar and pestle to expose a fresh surface before use.[6]
Inefficient Carboxylation Ensure a steady stream of dry carbon dioxide gas is bubbled through the Grignard solution.[13] Alternatively, pour the Grignard reagent over crushed dry ice.
Side Reactions Alkyl Grignard reagents can be prone to side reactions. Maintain a low reaction temperature during the formation of the Grignard reagent and during carboxylation to minimize byproduct formation.[7]
Experimental Protocol: Grignard Synthesis of this compound

Step 1: Formation of the Grignard Reagent

  • Set up a flame-dried, three-necked flask with a reflux condenser, a dropping funnel, and a nitrogen inlet.

  • Place magnesium turnings in the flask.

  • Add a solution of sec-butyl bromide in anhydrous diethyl ether to the dropping funnel.

  • Add a small amount of the sec-butyl bromide solution to the magnesium and wait for the reaction to initiate (it may be necessary to gently warm the flask or add a crystal of iodine).

  • Once the reaction has started, add the remaining sec-butyl bromide solution dropwise at a rate that maintains a gentle reflux.

  • After the addition is complete, reflux the mixture for an additional 30-60 minutes to ensure complete formation of the Grignard reagent.

Step 2: Carboxylation

  • Cool the Grignard reagent solution in an ice bath.

  • Bubble a stream of dry carbon dioxide gas through the solution with vigorous stirring. Alternatively, pour the Grignard solution slowly onto an excess of crushed dry ice.

  • A viscous precipitate of the magnesium carboxylate will form.

Step 3: Work-up and Isolation

  • After the carboxylation is complete, slowly add aqueous hydrochloric acid to the reaction mixture to protonate the carboxylate and dissolve the magnesium salts.

  • Transfer the mixture to a separatory funnel and separate the organic layer.

  • Extract the aqueous layer with diethyl ether.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and remove the solvent under reduced pressure to yield the crude this compound.

  • The crude acid can be purified by distillation.

Workflow for Grignard Synthesis

grignard_synthesis cluster_step1 Step 1: Grignard Formation cluster_step2 Step 2: Carboxylation cluster_step3 Step 3: Work-up sec_butyl_bromide sec-Butyl Bromide grignard sec-Butylmagnesium Bromide sec_butyl_bromide->grignard Reflux mg Mg, Anhydrous Ether mg->grignard carboxylate Magnesium Carboxylate grignard->carboxylate co2 CO2 (dry) co2->carboxylate acid This compound carboxylate->acid hcl Aqueous HCl hcl->acid

Caption: Workflow for the synthesis of this compound via the Grignard reaction.

Troubleshooting Flowchart: Grignard Synthesis

troubleshooting_grignard start Low Yield of this compound check_conditions Were conditions anhydrous? start->check_conditions check_magnesium Was the magnesium activated? check_conditions->check_magnesium Yes solution_conditions Flame-dry glassware and use anhydrous solvents. check_conditions->solution_conditions No check_carboxylation Was carboxylation efficient? check_magnesium->check_carboxylation Yes solution_magnesium Grind magnesium before use. check_magnesium->solution_magnesium No solution_carboxylation Use excess dry CO2 and maintain low temperature. check_carboxylation->solution_carboxylation No

References

Technical Support Center: Chiral Separation of 3-Methylpentanoic Acid Enantiomers

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the chiral separation of 3-Methylpentanoic acid enantiomers. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to overcome common challenges during experimental procedures.

Frequently Asked questions (FAQs)

Q1: Why is the chiral separation of this compound important?

A1: this compound is a chiral carboxylic acid, meaning it exists as two non-superimposable mirror images called enantiomers. In the pharmaceutical and fragrance industries, enantiomers can have significantly different biological activities, pharmacological effects, and odor profiles. Therefore, separating and quantifying individual enantiomers is crucial for drug efficacy, safety, and product quality.

Q2: What are the primary chromatographic techniques for separating this compound enantiomers?

A2: The most common techniques are High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC), both requiring a chiral stationary phase (CSP) for direct separation. Supercritical Fluid Chromatography (SFC) is also a powerful and "greener" alternative to normal-phase HPLC. For GC analysis, derivatization of the carboxylic acid group is necessary to increase volatility. Indirect HPLC methods, which involve derivatizing the enantiomers with a chiral reagent to form diastereomers separable on an achiral column, are also an option.

Q3: Why am I seeing poor resolution or no separation of the enantiomers?

A3: Poor resolution can stem from several factors, including an inappropriate chiral stationary phase, a suboptimal mobile phase composition, incorrect temperature, or issues with the column's health. For acidic compounds like this compound, the pH of the mobile phase in reversed-phase HPLC or the concentration of an acidic modifier in normal-phase HPLC is critical.

Q4: Is derivatization always necessary for the analysis of this compound?

A4: For GC analysis, derivatization is essential to make the acid volatile enough for separation. Common derivatization methods include esterification to form methyl or other alkyl esters. For HPLC, direct analysis without derivatization is possible, though derivatization with a UV-active or fluorescent tag can significantly improve detection sensitivity, as this compound lacks a strong chromophore.

Q5: How can I improve the peak shape of my chromatogram?

A5: Peak tailing or fronting for acidic analytes is a common issue. In normal-phase HPLC, adding a small amount of an acidic modifier like trifluoroacetic acid (TFA) or acetic acid to the mobile phase can suppress the ionization of the carboxylic acid group and lead to sharper, more symmetrical peaks. In GC, proper derivatization and ensuring the cleanliness of the injector and column are key to good peak shape.

Troubleshooting Guides

Issue 1: Poor or No Resolution of Enantiomers in HPLC
Possible Cause Troubleshooting Steps
Inappropriate Chiral Stationary Phase (CSP) Polysaccharide-based CSPs (e.g., cellulose (B213188) or amylose (B160209) derivatives) are often effective for carboxylic acids.[1] Consult column selection guides from manufacturers for recommendations for small, branched-chain carboxylic acids.
Suboptimal Mobile Phase Composition Systematically vary the ratio of the mobile phase components. For normal phase, adjust the percentage of the polar modifier (e.g., isopropanol (B130326) in hexane). For acidic analytes, the addition of a small amount of an acid (e.g., 0.1% TFA) is often crucial for good peak shape and resolution.[2]
Incorrect Column Temperature Temperature can significantly impact chiral recognition. Experiment with a range of temperatures (e.g., 10°C to 40°C) to find the optimum for your separation. Lower temperatures often increase enantioselectivity.
Column Contamination or Degradation Flush the column with a strong, compatible solvent as recommended by the manufacturer. If performance does not improve, the column may be compromised and require replacement.[1]
Issue 2: Peak Splitting or Shoulders in HPLC
Possible Cause Troubleshooting Steps
Sample Solvent Incompatible with Mobile Phase Dissolve and inject the sample in the initial mobile phase whenever possible.[3] A mismatch between the sample solvent and the mobile phase can cause peak distortion.
Column Inlet Frit Blockage or Contamination Reverse flush the column (if permissible by the manufacturer) to dislodge particulates. If the problem persists, the frit may need to be replaced.[4]
Co-elution with an Impurity Inject a smaller volume of a more concentrated sample. If the split peak resolves into two distinct peaks, it indicates co-elution. The method will need to be optimized for better separation.[4]
Mobile Phase pH Close to Analyte pKa (in RP-HPLC) Ensure the mobile phase pH is at least 1.5-2 pH units away from the pKa of this compound to ensure it is in a single ionic form.[2]
Issue 3: No or Low Signal in GC-MS Analysis
Possible Cause Troubleshooting Steps
Incomplete Derivatization Optimize the derivatization reaction conditions (reagent concentration, temperature, and time). Ensure reagents are fresh and anhydrous conditions are maintained if required.
Analyte Adsorption in the GC System Use a deactivated liner in the injector port. Ensure the column is properly conditioned. Silylation of the glassware may also be necessary to prevent loss of the analyte.
Incorrect GC-MS Parameters Optimize the injector temperature, oven temperature program, and MS parameters (ionization mode, selected ions for SIM/MRM).

Data Presentation

Table 1: Representative HPLC Method Parameters for Chiral Separation of this compound Analogs
Parameter Method A: Normal Phase Direct Separation Method B: Indirect Separation (Diastereomers)
Analyte Form This compoundDiastereomeric Amide Derivative
Stationary Phase Chiralpak® IA (Amylose tris(3,5-dimethylphenylcarbamate))Achiral C18 (e.g., 5 µm, 250 x 4.6 mm)
Mobile Phase n-Hexane / 2-Propanol / Trifluoroacetic Acid (90:10:0.1, v/v/v)Acetonitrile / Water with 0.1% Formic Acid (Gradient)
Flow Rate 1.0 mL/min1.0 mL/min
Column Temperature 25 °C30 °C
Detection UV at 210 nm (low sensitivity) or RIUV at 254 nm (if derivatizing agent is UV-active)
Injection Volume 10 µL10 µL
ReferenceAdapted from methods for similar chiral acids[2]General principle of indirect separation
Table 2: Representative GC Method Parameters for Chiral Separation of this compound
Parameter Method C: Direct Chiral GC-MS
Analyte Form Methyl Ester Derivative
Derivatization Reagent 2% (v/v) Sulfuric Acid in Methanol
Stationary Phase Cyclodextrin-based Chiral Capillary Column (e.g., Rt-βDEXsm)
Carrier Gas Helium at a constant flow of 1.2 mL/min
Injector Temperature 250 °C (Splitless mode)
Oven Program 50 °C (hold 2 min), ramp to 180 °C at 5 °C/min, hold 5 min
Detector Mass Spectrometer (MS) in Selected Ion Monitoring (SIM) mode
Injection Volume 1 µL
ReferenceAdapted from methods for similar chiral acids[5]

Experimental Protocols

Protocol 1: Direct Chiral HPLC Separation

This protocol is adapted from established methods for similar short-chain chiral carboxylic acids.[2]

  • Mobile Phase Preparation: Prepare the mobile phase consisting of n-Hexane, 2-Propanol, and Trifluoroacetic Acid in a 90:10:0.1 volume ratio. Degas the mobile phase before use.

  • Sample Preparation: Dissolve the racemic this compound in the mobile phase to a concentration of 1 mg/mL.

  • HPLC System Setup:

    • Install a polysaccharide-based chiral column (e.g., Chiralpak® IA).

    • Equilibrate the column with the mobile phase at a flow rate of 1.0 mL/min until a stable baseline is achieved.

    • Set the column oven temperature to 25 °C.

    • Set the UV detector to 210 nm.

  • Analysis: Inject 10 µL of the prepared sample and start the data acquisition.

  • Data Analysis: Identify the two enantiomer peaks and calculate the resolution (Rs). A resolution of >1.5 is considered baseline separation.

Protocol 2: Chiral GC-MS Separation after Derivatization

This protocol involves the esterification of the carboxylic acid to its methyl ester, followed by separation on a chiral GC column.[5]

  • Derivatization to Methyl Esters:

    • In a vial, add 1 mg of this compound to 1 mL of 2% (v/v) sulfuric acid in methanol.

    • Seal the vial and heat at 60 °C for 1 hour.

    • After cooling to room temperature, add 1 mL of saturated sodium bicarbonate solution to neutralize the acid.

    • Extract the methyl esters with 2 mL of hexane (B92381).

    • Carefully transfer the hexane layer to a new vial for GC-MS analysis.

  • GC-MS System Setup:

    • Install a cyclodextrin-based chiral capillary column.

    • Set the injector temperature to 250 °C and operate in splitless mode.

    • Program the oven temperature: hold at 50 °C for 2 minutes, then ramp to 180 °C at a rate of 5 °C/min, and hold for 5 minutes.

    • Set the MS to operate in Selected Ion Monitoring (SIM) mode, monitoring characteristic ions for the this compound methyl ester.

  • Analysis: Inject 1 µL of the hexane extract containing the derivatized sample.

  • Data Analysis: Integrate the peaks corresponding to the two enantiomers and determine their ratio.

Visualizations

Troubleshooting_Workflow start Poor or No Resolution check_csp Is the Chiral Stationary Phase (CSP) appropriate? start->check_csp check_mp Is the Mobile Phase (MP) optimized? check_csp->check_mp Yes select_csp Select a different CSP (e.g., polysaccharide-based) check_csp->select_csp No check_temp Is the Temperature optimized? check_mp->check_temp Yes optimize_mp Adjust MP ratio and/or add acidic modifier (e.g., 0.1% TFA) check_mp->optimize_mp No check_column Is the column performance compromised? check_temp->check_column Yes optimize_temp Vary temperature (e.g., 10-40°C) check_temp->optimize_temp No flush_column Flush column with strong solvent check_column->flush_column Yes success Resolution Achieved check_column->success No select_csp->check_mp optimize_mp->check_temp optimize_temp->check_column replace_column Replace column flush_column->replace_column Still poor flush_column->success Improved replace_column->success

Caption: Troubleshooting workflow for poor peak resolution in chiral HPLC.

Derivatization_Workflow cluster_reagents Reagents cluster_reaction Reaction cluster_workup Workup reagent1 This compound heat Heat at 60°C for 1 hour reagent1->heat reagent2 2% H2SO4 in Methanol reagent2->heat neutralize Neutralize with sat. NaHCO3 heat->neutralize extract Extract with Hexane neutralize->extract product Methyl Ester Derivative (in Hexane) extract->product gc_ms Inject into Chiral GC-MS product->gc_ms

Caption: Experimental workflow for GC-MS analysis via derivatization.

References

Technical Support Center: 3-Methylpentanoic Acid GC-MS Analysis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering matrix interference and other issues during the Gas Chromatography-Mass Spectrometry (GC-MS) analysis of 3-methylpentanoic acid.

Frequently Asked Questions (FAQs)

Q1: What is matrix interference in the context of this compound GC-MS analysis?

A1: In GC-MS, matrix interference, or matrix effects, refers to the alteration of the analytical signal of this compound due to co-eluting compounds from the sample matrix. This interference can lead to either signal suppression or enhancement, resulting in inaccurate quantification and reduced method sensitivity. The "matrix" constitutes all components of the sample except for this compound itself.

Q2: What are the common causes of matrix interference for acidic compounds like this compound?

A2: The primary causes include:

  • Matrix-Induced Signal Enhancement: This is a frequent issue in GC-MS where non-volatile components from the sample matrix accumulate in the GC inlet liner. These components can mask active sites where this compound might otherwise adsorb or degrade, leading to a greater amount of the analyte reaching the detector and causing an artificially high signal.

  • Matrix-Induced Signal Suppression: Though less common in GC-MS than enhancement, signal suppression can occur. This may be due to competition for ionization in the MS source or interference from matrix components with the transfer of the analyte from the GC to the MS.

  • Competition during Derivatization: If a derivatization step is employed, other compounds in the matrix with similar functional groups (e.g., other carboxylic acids) can compete for the derivatizing agent. This can lead to incomplete derivatization of this compound and a lower analytical signal.[1]

  • Co-eluting Endogenous Compounds: Biological samples are complex and contain numerous endogenous compounds.[2] If any of these have similar retention times and mass spectral fragments to this compound or its derivative, they can interfere with accurate quantification.

Q3: How can I determine if my analysis of this compound is affected by matrix effects?

A3: To diagnose matrix effects, you can compare the analytical response of this compound in a pure solvent standard with its response in a matrix-matched standard (a blank matrix sample spiked with a known concentration of the analyte). A significant difference in signal intensity between the two indicates the presence of matrix effects. A higher signal in the matrix-matched standard suggests signal enhancement, while a lower signal points to signal suppression.[3]

Q4: Why is derivatization often necessary for the GC-MS analysis of this compound?

A4: Derivatization is a chemical modification of the analyte to make it more suitable for GC-MS analysis. For this compound, derivatization is crucial for several reasons:

  • Increased Volatility: Carboxylic acids like this compound have low volatility due to their polar nature and ability to form hydrogen bonds. Derivatization converts the polar carboxyl group into a less polar, more volatile ester or silyl (B83357) ester.[4]

  • Improved Peak Shape: Derivatization reduces the analyte's interaction with active sites in the GC system, leading to sharper, more symmetrical peaks and better chromatographic separation.[5]

  • Enhanced Thermal Stability: The derivatized form of the analyte is often more stable at the high temperatures used in the GC injector and column.[4]

Common derivatization techniques for organic acids include silylation (e.g., using BSTFA or MSTFA) and alkylation (e.g., using PFBBr).[6][7]

Q5: What are the key ions to monitor for this compound in the mass spectrometer?

A5: When analyzing the underivatized form of this compound using electron ionization (EI), the mass spectrum will show characteristic fragment ions. Based on the NIST database, prominent ions for this compound (C6H12O2, Molecular Weight: 116.16 g/mol ) include m/z 60, 41, 57, and 87.[3][8] The specific ions to monitor for a derivatized analyte will depend on the derivatizing agent used.

Troubleshooting Guides

Issue 1: Poor Peak Shape (Tailing or Fronting) for this compound
  • Question: My chromatographic peak for this compound is tailing or fronting, leading to poor integration and inaccurate quantification. What are the likely causes and solutions?

  • Answer: Poor peak shape is a common issue in the analysis of acidic compounds. Here is a systematic approach to troubleshooting:

    Potential Cause Troubleshooting Steps
    Active Sites in the Inlet Action: Replace the inlet liner with a new, deactivated liner. Rationale: Active sites in a dirty or non-deactivated liner can interact with the acidic analyte, causing peak tailing.
    Column Contamination Action: Trim the first 10-20 cm of the analytical column. If this doesn't resolve the issue, bake out the column at a high temperature (within the column's limits). Rationale: Non-volatile matrix components can accumulate at the head of the column, leading to poor peak shape.
    Incomplete Derivatization Action: Optimize the derivatization reaction conditions (temperature, time, reagent concentration). Ensure the sample is dry before adding the derivatization reagent, as moisture can interfere with the reaction. Rationale: Underivatized this compound is highly polar and will exhibit poor chromatography.
    Improper Column Choice Action: Ensure you are using a suitable column for fatty acid analysis, such as a mid-polar or polar column (e.g., a wax-type column) if analyzing underivatized, or a non-polar column (e.g., DB-5) for derivatized analytes.[2] Rationale: The column stationary phase must be compatible with the analyte's chemical properties.
Issue 2: Low or No Signal for this compound
  • Question: I am injecting my sample, but I am seeing a very low signal or no peak at all for this compound. What should I check?

  • Answer: A weak or absent signal can be due to a variety of factors, from sample preparation to instrument settings. Follow these steps to diagnose the problem:

    Potential Cause Troubleshooting Steps
    Analyte Loss During Sample Preparation Action: Review your extraction procedure. Ensure the pH of the aqueous phase is acidic before liquid-liquid extraction to ensure this compound is in its protonated, less polar form. Rationale: At neutral or basic pH, the carboxylate form of the acid is highly water-soluble and will not be efficiently extracted into an organic solvent.
    Inefficient Derivatization Action: As with poor peak shape, verify that your derivatization is complete. Run a derivatized standard to confirm the procedure is working. Rationale: If the analyte is not derivatized, it may not be volatile enough to elute from the GC column.
    Injector Issues Action: Check the injector temperature; it may be too low for the analyte to volatilize efficiently or too high, causing thermal degradation. Ensure the correct injection mode (splitless is often preferred for trace analysis) and splitless time are used. Rationale: Proper injector parameters are critical for transferring the analyte onto the column.
    Mass Spectrometer Settings Action: Confirm that the MS is set to acquire data in the correct mass range to detect the ions of this compound or its derivative. If using Selected Ion Monitoring (SIM), ensure the correct ions are being monitored. Rationale: The mass spectrometer must be configured to detect the specific analyte.
    Use of an Internal Standard Action: Incorporate a suitable internal standard (ideally, a stable isotope-labeled version of this compound) early in the sample preparation process.[9] Rationale: An internal standard can help determine if the analyte is being lost during sample preparation or injection, as both the analyte and the internal standard should be affected similarly.

Experimental Protocols

Protocol 1: Derivatization-Free GC-MS Analysis of this compound in Plasma

This protocol is adapted from methods for short-chain fatty acid analysis in biological matrices.[10][11]

  • Sample Preparation (Liquid-Liquid Extraction):

    • To 100 µL of plasma in a microcentrifuge tube, add an internal standard (e.g., deuterated this compound).

    • Acidify the sample by adding 5 µL of 2 M HCl to protonate the carboxylic acids.

    • Add 200 µL of methyl tert-butyl ether (MTBE) as the extraction solvent.

    • Vortex the mixture vigorously for 10 minutes.

    • Centrifuge at 15,000 rpm for 5 minutes to separate the layers.

    • Carefully transfer the upper organic layer (MTBE) to a GC vial with an insert.

  • GC-MS Parameters:

    Parameter Setting
    GC System Agilent 7890B or equivalent
    Column Polar capillary column (e.g., Agilent J&W DB-FATWAX UI)
    Injector Temperature 200°C
    Injection Volume 1 µL
    Injection Mode Splitless
    Carrier Gas Helium at a constant flow of 2.5 mL/min
    Oven Program Initial 55°C for 1 min, ramp to 105°C at 8°C/min, hold for 2 min, then ramp to 190°C at 30°C/min, hold for 1 min.
    MS System Agilent 5977A MSD or equivalent
    Ion Source Temperature 250°C
    Ionization Mode Electron Ionization (EI) at 70 eV
    Acquisition Mode Selected Ion Monitoring (SIM) using characteristic ions (e.g., m/z 60, 87)
Protocol 2: Silylation-Based GC-MS Analysis of this compound

This protocol is a general method for the derivatization of organic acids.[6]

  • Sample Preparation and Derivatization:

    • Perform a liquid-liquid extraction as described in Protocol 1.

    • Transfer the organic extract to a clean tube and evaporate to dryness under a gentle stream of nitrogen.

    • To the dried residue, add 50 µL of N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS) and 50 µL of a suitable solvent like pyridine (B92270) or acetonitrile.

    • Cap the vial tightly and heat at 60°C for 60 minutes to ensure complete derivatization.

    • After cooling to room temperature, the sample is ready for injection.

  • GC-MS Parameters:

    Parameter Setting
    GC System Agilent 7890B or equivalent
    Column Non-polar capillary column (e.g., HP-5ms, 30 m x 0.25 mm, 0.25 µm)
    Injector Temperature 250°C
    Injection Volume 1 µL
    Injection Mode Splitless
    Carrier Gas Helium at a constant flow of 1.0 mL/min
    Oven Program Initial 60°C for 2 min, ramp to 150°C at 10°C/min, then ramp to 250°C at 20°C/min, hold for 5 min.
    MS System Agilent 5977A MSD or equivalent
    Ion Source Temperature 230°C
    Ionization Mode Electron Ionization (EI) at 70 eV
    Acquisition Mode Full Scan (m/z 50-550) for qualitative analysis and SIM for quantitative analysis.

Visualizations

Troubleshooting_Matrix_Interference Troubleshooting Workflow for Matrix Interference in this compound GC-MS Analysis start Matrix Interference Suspected (Poor Reproducibility, Inaccurate Quantification) test_matrix_effect Perform Matrix Effect Test: Compare Solvent vs. Matrix-Matched Standard start->test_matrix_effect matrix_effect_present Significant Difference Found? test_matrix_effect->matrix_effect_present no_matrix_effect No Significant Matrix Effect (Investigate Other Issues: Instrument, Standards) matrix_effect_present->no_matrix_effect No signal_enhancement Signal Enhancement matrix_effect_present->signal_enhancement Yes (Enhancement) signal_suppression Signal Suppression matrix_effect_present->signal_suppression Yes (Suppression) cleanup Improve Sample Cleanup (e.g., SPE, LLE) signal_enhancement->cleanup signal_suppression->cleanup internal_standard Use Stable Isotope-Labeled Internal Standard cleanup->internal_standard dilution Dilute Sample Extract internal_standard->dilution revalidate Re-evaluate Matrix Effect dilution->revalidate revalidate->cleanup Unsuccessful end Matrix Effect Mitigated revalidate->end Successful

Caption: Troubleshooting workflow for matrix interference.

Sample_Prep_Workflow Sample Preparation and Derivatization Workflow for this compound start Biological Sample (e.g., Plasma) add_is Add Internal Standard (e.g., d3-3-methylpentanoic acid) start->add_is acidify Acidify Sample (e.g., with HCl) add_is->acidify extract Liquid-Liquid Extraction (e.g., with MTBE) acidify->extract separate Centrifuge to Separate Phases extract->separate collect_organic Collect Organic Layer separate->collect_organic derivatize_choice Derivatization Required? collect_organic->derivatize_choice inject_direct Direct Injection into GC-MS derivatize_choice->inject_direct No evaporate Evaporate to Dryness derivatize_choice->evaporate Yes add_reagent Add Derivatization Reagent (e.g., BSTFA + 1% TMCS) evaporate->add_reagent heat Heat to Complete Reaction add_reagent->heat inject_derivatized Inject Derivatized Sample into GC-MS heat->inject_derivatized

Caption: Sample preparation and derivatization workflow.

References

Technical Support Center: Optimizing Short-Chain Fatty Acid Derivatization

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the derivatization of short-chain fatty acids (SCFAs) for analysis.

Troubleshooting Guides

This section addresses specific issues that may be encountered during SCFA derivatization and analysis, offering potential causes and solutions in a question-and-answer format.

Question: Why am I observing poor peak shape, such as tailing or fronting, for my SCFA derivatives in my gas chromatography (GC) analysis?

Answer: Poor peak shape is a common issue in SCFA analysis and can often be attributed to several factors.

  • Incomplete Derivatization: The highly polar nature of SCFAs requires complete derivatization to reduce their polarity and improve volatility for GC analysis.[1] Incomplete reactions can lead to interactions between the free SCFAs and active sites in the GC system, resulting in peak tailing.[2]

    • Solution: Ensure optimal reaction conditions, including temperature, time, and reagent-to-analyte ratio. It may be necessary to re-optimize these parameters for your specific sample matrix. For silylation reactions, ensure the sample is completely dry, as moisture can deactivate the derivatizing agent.[2][3]

  • Active Sites in the GC System: Active sites, such as free silanol (B1196071) groups in the injector liner or on the column, can interact with polar analytes, causing peak tailing.[1]

    • Solution: Use a deactivated injector liner. If peak tailing persists, it may be necessary to replace the liner or silanize the glassware to mask polar groups.[4]

  • Column Issues: The choice of GC column is critical. Using a column that is not suitable for fatty acid analysis or a column that has degraded can lead to poor peak shape.

    • Solution: Employ a column specifically designed for fatty acid analysis, such as a high-polarity polyethylene (B3416737) glycol (PEG) type column.[5] If the column has been in use for an extended period, consider conditioning it according to the manufacturer's instructions or replacing it.

Question: My SCFA recovery is low and inconsistent. What are the potential causes and how can I improve it?

Answer: Low and variable recovery of SCFAs is a frequent challenge, often stemming from their high volatility and potential for loss during sample preparation.

  • Sample Handling and Storage: SCFAs are volatile, and improper handling can lead to significant losses, especially for the shorter-chain acids like acetic acid.[6]

    • Solution: Minimize sample exposure to air and handle samples quickly. Store samples at -20°C or -80°C in tightly sealed containers.[7] When preparing samples, keeping them on ice can help reduce volatilization.

  • Extraction Inefficiency: The extraction method used to isolate SCFAs from the sample matrix can significantly impact recovery.

    • Solution: Optimize the liquid-liquid extraction (LLE) or solid-phase extraction (SPE) procedure. Acidifying the sample to a pH < 3.0 with a strong acid like HCl or phosphoric acid will protonate the SCFAs, making them more amenable to extraction into an organic solvent.[1]

  • Derivatization Reaction Conditions: Suboptimal derivatization can lead to incomplete conversion of SCFAs to their less volatile derivatives, resulting in lower detected amounts.

    • Solution: Re-evaluate the derivatization protocol. This includes ensuring the correct pH for the reaction, as some methods work better under basic conditions.[7] For example, using propyl chloroformate (PCF) derivatization, a pH of 8 has been found to be optimal.[8]

Question: I am observing extraneous peaks in my chromatograms, suggesting contamination. What are the likely sources and how can I eliminate them?

Answer: Contamination can be a significant issue in SCFA analysis, leading to inaccurate quantification.

  • Contaminated Solvents and Reagents: Organic solvents and reagents can contain trace amounts of SCFAs or interfering compounds.[5]

    • Solution: Use high-purity, GC- or LC-MS-grade solvents and reagents.[9] It is also advisable to run a "reagent blank" containing only the solvents and derivatization agents to identify any background contamination.

  • Contaminated Labware: Both plastic and glassware can be sources of contamination. Plasticware can leach compounds that interfere with the analysis, while glassware can retain residues from previous experiments.

    • Solution: Whenever possible, use glassware that has been rigorously cleaned.[9] If plasticware is necessary, pre-rinse it with a high-purity solvent. A thorough cleaning protocol for glassware includes a solvent rinse, acid wash, and final rinses with deionized water.[9]

  • Carryover from Previous Injections: Residual sample from a previous injection can carry over into the next run, leading to ghost peaks.

    • Solution: Implement a robust wash protocol for the autosampler syringe between injections. If carryover persists, cleaning the injection port and liner may be necessary.[9]

Frequently Asked Questions (FAQs)

This section provides answers to common questions regarding SCFA derivatization strategies and best practices.

What is the most suitable derivatization agent for my SCFA analysis?

The choice of derivatization agent depends on several factors, including the analytical platform (GC or LC), the specific SCFAs of interest, and the sample matrix.

  • For Gas Chromatography (GC):

    • Silylating Agents (e.g., BSTFA, MTBSTFA): These are common for GC-MS analysis and work by replacing active hydrogens on the carboxyl group with a trimethylsilyl (B98337) (TMS) group, increasing volatility.[10] However, they are sensitive to moisture and require anhydrous conditions.[2][3]

    • Chloroformates (e.g., Propyl Chloroformate, Isobutyl Chloroformate): These reagents are advantageous as they can be used in aqueous solutions, simplifying sample preparation.[11][12] Isobutyl chloroformate has been shown to provide better separation for a wider range of SCFAs compared to propyl chloroformate.[11]

  • For Liquid Chromatography-Mass Spectrometry (LC-MS):

    • 3-Nitrophenylhydrazine (3-NPH): This is a popular choice for LC-MS analysis, offering mild reaction conditions.[13][14]

How can I minimize the loss of volatile SCFAs during sample preparation?

Minimizing the loss of these volatile compounds is crucial for accurate quantification.

  • Work Quickly and at Low Temperatures: Perform sample preparation steps as quickly as possible and keep samples on ice to reduce volatilization.

  • Ensure a Closed System: Use sealed vials for reactions and extractions to prevent the escape of volatile SCFAs.[6]

  • Optimize Extraction pH: Acidifying the sample protonates the SCFAs, reducing their volatility and improving extraction efficiency into organic solvents.[1] Conversely, extracting under basic conditions can also protect SCFAs by keeping them in their non-volatile salt form.[7]

What are the critical parameters to control during the derivatization reaction?

To ensure complete and reproducible derivatization, several parameters must be carefully controlled.

  • Temperature and Time: The optimal temperature and duration of the reaction vary depending on the derivatization agent. For example, silylation with MTBSTFA is often performed at 60°C for 30-90 minutes.[7]

  • pH: The pH of the reaction mixture is critical. For instance, derivatization with propyl chloroformate is optimized at a pH of 8.[8]

  • Reagent Concentration: A sufficient molar excess of the derivatization reagent is necessary to drive the reaction to completion.

Quantitative Data Summary

The following tables summarize key quantitative parameters for common SCFA derivatization methods.

Table 1: Comparison of Common Derivatization Reagents for SCFA Analysis

Derivatization ReagentAnalytical PlatformKey AdvantagesKey Disadvantages
BSTFA/MTBSTFA GC-MSForms stable derivatives, can derivatize other functional groups.[2][10]Moisture sensitive, requires anhydrous conditions.[2]
Propyl Chloroformate (PCF) GC-MSCan be performed in aqueous solutions, rapid reaction.[8]May have co-elution issues with some SCFAs.[11]
Isobutyl Chloroformate GC-MSGood separation of a wide range of SCFAs in aqueous solutions.[11]Reagent peaks may be present in the chromatogram.[11]
3-Nitrophenylhydrazine (3-NPH) LC-MSMild reaction conditions, suitable for biological samples.[13][15]May require longer incubation times compared to some GC reagents.[16]

Table 2: Optimized Reaction Conditions for Selected Derivatization Protocols

Derivatization MethodReagent(s)Temperature (°C)Time (min)pH
Silylation MTBSTFA6030 - 90N/A
Propyl Chloroformate PCF, Propanol (B110389), Pyridine (B92270)Room Temperature18
Isobutyl Chloroformate Isobutyl Chloroformate, Isobutanol, PyridineRoom TemperatureInstantaneousN/A
3-Nitrophenylhydrazine 3-NPH, EDC, Pyridine30 - 4030~5

Experimental Protocols

Below are detailed methodologies for two common SCFA derivatization techniques.

Protocol 1: Derivatization of SCFAs using N-tert-Butyldimethylsilyl-N-Methyltrifluoroacetamide (MTBSTFA) for GC-MS Analysis [7]

  • Sample Preparation:

    • For fecal samples, weigh approximately 20 mg into a microcentrifuge tube.

    • Add 20 µL of 0.5 M NaOH, 20 µL of internal standard solution, and 460 µL of methanol (B129727).

    • Homogenize the sample.

    • Add 400 µL of 80% methanol in water, vortex, and store at -20°C for 30 minutes.

    • Sonicate the sample in an ice bath for 10 minutes.

    • Centrifuge at 14,000 RPM for 10 minutes at 4°C.

    • Transfer the supernatant to a new tube and dry it completely using a vacuum concentrator.

  • Derivatization:

    • Add 40 µL of derivatization solution (e.g., pyridine).

    • Add 60 µL of MTBSTFA.

    • Incubate the mixture at 60°C for 30 minutes.

  • Final Preparation for Injection:

    • Centrifuge at 14,000 RPM for 10 minutes at 4°C.

    • Transfer 70 µL of the supernatant to a GC vial insert.

    • The sample is now ready for GC-MS analysis.

Protocol 2: Derivatization of SCFAs using Propyl Chloroformate (PCF) for GC-MS Analysis [8]

  • Sample Preparation:

    • Prepare an aqueous solution of your sample or standards.

  • Derivatization Reaction Mixture:

    • In a reaction vial, combine your sample/standard with propanol and pyridine in a water solution. An optimized ratio is 8:3:2 for water:propanol:pyridine (v/v/v).

    • Adjust the pH of the mixture to 8.

  • Derivatization:

    • Add 100 µL of propyl chloroformate (PCF) to the reaction mixture.

    • Vortex for 10 seconds and then sonicate for 1 minute.

  • Extraction:

    • Add 500 µL of hexane (B92381) to the vial to extract the derivatized SCFAs.

    • Vortex and centrifuge to separate the layers.

    • Transfer the upper hexane layer to a GC vial for analysis. A two-step extraction with hexane can improve extraction efficiency.[8]

Visualizations

Experimental Workflow for SCFA Analysis

experimental_workflow cluster_prep Sample Preparation cluster_deriv Derivatization cluster_analysis Analysis SampleCollection Sample Collection (e.g., Feces, Plasma) Extraction SCFA Extraction (e.g., LLE, SPE) SampleCollection->Extraction Derivatization Derivatization Reaction (e.g., Silylation, Esterification) Extraction->Derivatization GCMS_LCMS GC-MS or LC-MS Analysis Derivatization->GCMS_LCMS DataProcessing Data Processing & Quantification GCMS_LCMS->DataProcessing

Caption: A generalized workflow for the analysis of short-chain fatty acids.

Troubleshooting Logic for Low SCFA Recovery

troubleshooting_low_recovery Start Low SCFA Recovery Observed CheckVolatility Volatilization Losses? Start->CheckVolatility CheckExtraction Extraction Inefficiency? CheckVolatility->CheckExtraction No Sol_Volatility Minimize sample handling time. Keep samples on ice. Use sealed vials. CheckVolatility->Sol_Volatility Yes CheckDerivatization Incomplete Derivatization? CheckExtraction->CheckDerivatization No Sol_Extraction Optimize extraction solvent. Ensure proper sample pH (acidification or basification). CheckExtraction->Sol_Extraction Yes Sol_Derivatization Re-optimize reaction time & temp. Ensure correct reagent-to-sample ratio. Verify reaction pH. CheckDerivatization->Sol_Derivatization Yes End Re-analyze Sample CheckDerivatization->End No Sol_Volatility->End Sol_Extraction->End Sol_Derivatization->End

Caption: A decision tree for troubleshooting low recovery of SCFAs.

References

Technical Support Center: Improving Resolution of Branched-Chain Fatty Acid Isomers

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in enhancing the chromatographic resolution of branched-chain fatty acid (BCFA) isomers.

Troubleshooting Guides

Poor resolution of BCFA isomers is a common challenge. The following table outlines frequent issues, their probable causes, and recommended solutions.

Problem Potential Causes Recommended Solutions
Poor Peak Resolution / Co-elution Column-Related: • Inappropriate stationary phase.[1][2] • Insufficient column length or efficiency.[1][2] • Column contamination or degradation.[2]Column Optimization: • Utilize a highly polar capillary column, such as those with a high-cyanopropyl stationary phase (e.g., HP-88, SP-2560, CP-Sil 88), specifically designed for FAME isomer separation.[1][2][3] • Increase column length (e.g., 100 m) to enhance theoretical plates and improve separation.[1][2] • If contamination is suspected, flush the column with a strong solvent or replace it if the issue persists.[2]
Method-Related: • Suboptimal oven temperature program.[2][4] • Incorrect carrier gas flow rate.[2][4] • Sample overload.[2][5]Method Optimization: • Employ a slower temperature ramp rate (e.g., 1-3°C/min) to increase the interaction time of isomers with the stationary phase.[2][4] Introducing isothermal holds at specific temperatures can also be beneficial.[4] • Optimize the carrier gas (Helium, Hydrogen, or Nitrogen) linear velocity to enhance separation efficiency.[4] • Reduce the injection volume or dilute the sample to prevent column overload.[2][5]
Peak Tailing • Incomplete derivatization.[1][4] • Active sites in the GC system (e.g., injector liner, column).[6] • Low injector temperature.[1]• Ensure the derivatization reaction to Fatty Acid Methyl Esters (FAMEs) is complete.[1][4] • Use a deactivated inlet liner and/or perform system maintenance. • Increase the injector temperature (a typical starting point is 250°C) to ensure rapid and complete sample vaporization.[1]
Peak Broadening • Suboptimal carrier gas flow rate. • Large injection volume. • Inefficient derivatization.[6]• Optimize the carrier gas flow rate. • Decrease the injection volume. • Verify that derivatization reagents are fresh and the reaction conditions (time, temperature) are optimal.[6]

Frequently Asked Questions (FAQs)

Q1: Why is derivatization necessary for the GC analysis of branched-chain fatty acids?

A1: Direct analysis of free fatty acids by gas chromatography (GC) is challenging.[1] Their polar carboxyl groups can interact with the stationary phase, leading to poor peak shape, tailing, and inaccurate quantification.[1] Derivatization, most commonly the conversion to Fatty Acid Methyl Esters (FAMEs), is a critical step for several reasons:

  • Increased Volatility: FAMEs are more volatile than their corresponding free fatty acids, allowing for analysis at lower temperatures and reducing the risk of thermal degradation.[1][7]

  • Improved Peak Shape: Neutralizing the polar carboxyl group minimizes interactions with active sites in the GC system, resulting in sharper, more symmetrical peaks.[1]

  • Enhanced Separation: Derivatization allows for separation based on other structural features like carbon chain length and branching.[1]

Q2: What are the most common derivatization methods for preparing FAMEs?

A2: The two primary methods for preparing FAMEs are acid-catalyzed and base-catalyzed esterification or transesterification.[6]

  • Acid-Catalyzed Esterification: Reagents like Boron Trifluoride-Methanol (BF3-Methanol) are widely used and effective for esterifying free fatty acids and transesterifying esterified fatty acids in a single step.[4][6]

  • Base-Catalyzed Transesterification: This method, using reagents like potassium hydroxide (B78521) (KOH) in methanol, is rapid and occurs under mild conditions but is not suitable for derivatizing free fatty acids.[6]

Q3: Which type of GC column is most effective for separating BCFA isomers?

A3: The separation of BCFA isomers requires a highly polar stationary phase.[1]

  • High-Cyanopropyl Phase Columns: Columns like the HP-88, SP-2560, and CP-Sil 88 are specifically designed for FAME analysis and offer excellent selectivity for positional and geometric isomers.[1][2][3]

  • Polyethylene Glycol (PEG) Columns: Also known as WAX columns (e.g., DB-WAX, HP-INNOWax), these are also polar and frequently used for FAME analysis but may provide less resolution for complex isomer mixtures compared to high-cyanopropyl phases.[3]

  • Column Dimensions: Longer columns (e.g., 100 m) provide more theoretical plates and can significantly improve the resolution of closely eluting isomers.[1][2]

Q4: How does the oven temperature program impact the separation of BCFA isomers?

A4: The oven temperature program is a critical parameter for achieving optimal separation. A slow temperature ramp rate is generally preferred to enhance the resolution of closely eluting isomers.[4] Lowering the initial temperature can improve the separation of more volatile compounds.[4] For complex mixtures, a combination of different temperature ramps and isothermal holds may be necessary to resolve all isomers.

Q5: When should I consider alternative chromatography techniques like HPLC or SFC for BCFA isomer analysis?

A5: While GC is the most common technique, High-Performance Liquid Chromatography (HPLC) and Supercritical Fluid Chromatography (SFC) can be valuable alternatives in certain situations.

  • HPLC: Silver-ion HPLC is highly effective for separating isomers based on the number and geometry of double bonds.[2] Reversed-phase HPLC with C18 or C8 columns can also be used, and adjusting the mobile phase composition is key to optimizing separation.[2]

  • SFC: SFC has emerged as a powerful alternative to HPLC and GC, offering rapid separations and enhanced resolution.[8] It uses supercritical carbon dioxide as the primary mobile phase, which reduces solvent consumption.[8] SFC can be particularly advantageous for complex chiral separations.[9]

Experimental Protocols

Protocol 1: Acid-Catalyzed Derivatization to FAMEs using BF3-Methanol

This protocol describes a common method for preparing FAMEs from a lipid sample.

Materials:

  • Lipid extract or fatty acid sample

  • BF3-Methanol reagent (14% w/v)

  • Hexane (B92381)

  • Saturated Sodium Chloride (NaCl) solution

  • Anhydrous Sodium Sulfate (B86663)

  • Glass reaction vials with PTFE-lined caps

  • Vortex mixer

  • Centrifuge

  • Heating block or water bath

Procedure:

  • Place the dried lipid sample (typically 1-10 mg) into a glass reaction vial.

  • Add 2 mL of BF3-Methanol reagent to the vial.[4]

  • Tightly cap the vial and heat at 60°C for 10 minutes. The optimal time may vary depending on the sample.[4]

  • Cool the vial to room temperature.[4]

  • Add 1 mL of saturated NaCl solution and 2 mL of hexane to the vial.[1]

  • Vortex the vial vigorously for 1 minute to extract the FAMEs into the hexane layer.[1]

  • Centrifuge briefly to facilitate phase separation.

  • Carefully transfer the upper hexane layer to a clean vial containing a small amount of anhydrous sodium sulfate to remove any residual water.[1]

  • The FAME-containing hexane solution is now ready for GC analysis.

Protocol 2: Optimization of GC Temperature Program for BCFA Isomer Resolution

This protocol provides a systematic approach to optimizing the oven temperature program.

Initial GC Conditions (Starting Point):

  • Column: Highly polar cyanopropyl column (e.g., 100 m x 0.25 mm ID x 0.20 µm film thickness)

  • Carrier Gas: Helium at a constant flow rate (e.g., 1.0 mL/min)

  • Injector Temperature: 250°C

  • Detector Temperature (FID or MS Transfer Line): 280°C

  • Initial Oven Temperature Program:

    • Initial Temperature: 100°C, hold for 2 minutes

    • Ramp Rate: 5°C/min to 240°C

    • Final Hold: Hold at 240°C for 15 minutes

Optimization Steps:

  • Analyze a Standard Mixture: Inject a known standard mixture of BCFA isomers to assess the initial separation.

  • Adjust the Ramp Rate: If co-elution is observed, decrease the temperature ramp rate. For example, reduce the ramp from 5°C/min to 3°C/min or even 1°C/min.[2] This will increase the analysis time but should improve resolution.

  • Modify the Initial Temperature: For early-eluting, more volatile isomers, a lower initial temperature may improve their separation.[4]

  • Introduce Isothermal Holds: If a specific group of isomers is proving difficult to separate, introduce an isothermal hold in the temperature program just before their elution. This can be determined by observing the elution temperature in the initial chromatogram.

  • Iterative Refinement: Continue to make small, systematic adjustments to the temperature program, analyzing the standard mixture after each change, until the desired resolution is achieved. Combining results from two different temperature programs can also be a powerful strategy for identifying and resolving overlapping isomers.[10][11]

Visualizations

TroubleshootingWorkflow Start Poor Peak Resolution of BCFA Isomers CheckDerivatization Verify Complete Derivatization Start->CheckDerivatization OptimizeColumn Optimize GC Column CheckDerivatization->OptimizeColumn Derivatization Complete ResolutionImproved Resolution Improved CheckDerivatization->ResolutionImproved Incomplete Derivatization Corrected OptimizeTemp Optimize Temperature Program OptimizeColumn->OptimizeTemp Using Appropriate Column OptimizeColumn->ResolutionImproved Column Change Improved Resolution OptimizeFlow Optimize Carrier Gas Flow OptimizeTemp->OptimizeFlow Temp Program Optimized OptimizeTemp->ResolutionImproved Temp Program Change Improved Resolution ConsiderAlternatives Consider Alternative Techniques (HPLC, SFC) OptimizeFlow->ConsiderAlternatives Flow Rate Optimized, Still Poor Resolution OptimizeFlow->ResolutionImproved Flow Rate Change Improved Resolution FAMEsynthesis FattyAcid Branched-Chain Fatty Acid (R-COOH) Reaction Acid-Catalyzed Esterification FattyAcid->Reaction Reagents BF3-Methanol (CH3OH) Reagents->Reaction FAME Fatty Acid Methyl Ester (FAME) (R-COOCH3) Reaction->FAME Water Water (H2O) Reaction->Water

References

Technical Support Center: Volatile Fatty Acid (VFA) Quantification

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions regarding the quantification of volatile fatty acids (VFAs). It is designed for researchers, scientists, and drug development professionals to help identify and resolve common issues encountered during experimental procedures.

Troubleshooting Guide

This guide addresses specific problems that may arise during VFA analysis. Each issue is presented in a question-and-answer format with detailed solutions.

Problem: Poor Peak Resolution or Tailing Peaks in Gas Chromatography (GC) Analysis

Question: My GC chromatogram shows poor peak separation and significant peak tailing for my VFA standards and samples. What could be the cause and how can I fix it?

Answer: Poor peak resolution and tailing are common issues in the GC analysis of underivatized VFAs. These highly polar compounds can interact with active sites in the GC system, leading to distorted peak shapes.[1]

Possible Causes and Solutions:

  • Column Activity: The GC column may have active sites that strongly interact with the acidic VFA molecules.

    • Solution: Use a GC column specifically designed for VFA analysis, such as an acid-modified wax column (e.g., FFAP) or an ultra-inert wax column.[1] These columns are treated to minimize active sites.

  • Aqueous Injection: Direct injection of aqueous samples can lead to poor peak shape due to the large vapor volume created.[2]

    • Solution 1: Use a solvent extraction method to transfer VFAs into an organic solvent before injection.[2]

    • Solution 2: Consider derivatization to convert VFAs into less polar ester forms, which improves chromatographic behavior.[3] However, be aware of potential incomplete conversion and loss of shorter-chain esters during extraction.[1]

  • Contamination: Contamination in the GC inlet can also cause peak tailing.

    • Solution: Regularly clean and replace the GC inlet liner and septum.

Problem: Low or Inconsistent VFA Recovery

Question: I am experiencing low and variable recovery of VFAs from my samples. What are the potential sources of this problem?

Answer: Low and inconsistent VFA recovery can stem from several stages of the analytical workflow, from sample collection and preparation to the final quantification.

Possible Causes and Solutions:

  • Sample Handling and Storage: VFAs can be rapidly degraded by microbial activity in the sample matrix.

    • Solution: It is crucial to process samples quickly. This includes immediate cooling after collection.[4] For short-term storage (up to 7 days), refrigeration at +4°C is an option. For longer periods, freezing at –20°C is recommended to maintain VFA concentrations.[4]

  • Sample Preparation Technique: The method used to separate VFAs from the sample matrix can significantly impact recovery.

    • Solution: Centrifugation has been shown to yield high recovery rates for VFAs from complex matrices like sludge.[4] Filtration is also a common technique, but dialysis may result in poor recovery, especially for formate (B1220265) and butyrate.[4]

  • Matrix Effects: The sample matrix itself can interfere with the analysis, leading to underestimation of VFA concentrations, particularly with direct injection GC methods.[5]

    • Solution: Employing a standard addition method can help to identify and compensate for matrix effects.[5] Alternatively, sample cleanup techniques like solid-phase extraction (SPE) may be necessary.

Problem: Inaccurate Results with Titration Methods

Question: My VFA concentrations determined by titration are inconsistent or do not match results from chromatographic methods. Why is this happening?

Answer: Titrimetric methods for VFA determination, while simple, are prone to several inaccuracies, especially in complex sample matrices.

Possible Causes and Solutions:

  • Interfering Components: High concentrations of other buffering compounds in the sample, such as bicarbonate/carbonate alkalinity, can interfere with the titration endpoints, leading to an overestimation of VFA levels.[6]

  • Lack of Specificity: Titration provides a total VFA concentration and cannot distinguish between individual VFA species (e.g., acetate, propionate, butyrate).[4][7] This is a significant limitation as the ratios of different VFAs can be important indicators of process stability in systems like anaerobic digesters.[7][8]

  • Methodological Errors: Procedural inconsistencies, such as improper pH meter calibration or incorrect endpoint determination, can introduce significant errors.[9]

    • Solution: For accurate and specific VFA quantification, chromatographic methods like GC or HPLC are generally preferred over titration.[3][10] If titration must be used, ensure proper calibration and consider multi-point titration methods designed to minimize interference from other buffering systems.[11]

Experimental Workflow for VFA Quantification

Below is a generalized workflow for the quantification of VFAs using Gas Chromatography (GC).

VFA_Quantification_Workflow cluster_prep Sample Preparation cluster_analysis GC Analysis cluster_data Data Processing SampleCollection 1. Sample Collection (Immediate Cooling) Centrifugation 2. Centrifugation (e.g., 15,000 x g, 15 min) SampleCollection->Centrifugation Filtration 3. Supernatant Filtration (e.g., 0.2 µm filter) Centrifugation->Filtration Acidification 4. Acidification (e.g., with phosphoric acid) Filtration->Acidification InternalStandard 5. Add Internal Standard Acidification->InternalStandard GC_Injection 6. GC Injection InternalStandard->GC_Injection Separation 7. Chromatographic Separation (VFA-specific column) GC_Injection->Separation Detection 8. Detection (FID) Separation->Detection Integration 9. Peak Integration Detection->Integration Calibration 10. Calibration Curve (Concentration vs. Area Ratio) Integration->Calibration Quantification 11. VFA Quantification Calibration->Quantification

Caption: A typical workflow for VFA quantification by GC.

Troubleshooting Decision Tree

This diagram provides a logical path to diagnose issues with VFA quantification.

Troubleshooting_Tree Start Inaccurate VFA Results ProblemType What is the nature of the problem? Start->ProblemType PoorChroma Poor Chromatography (Tailing, Broad Peaks) ProblemType->PoorChroma Chromatography LowRecovery Low/Inconsistent Recovery ProblemType->LowRecovery Recovery HighVariability High Result Variability ProblemType->HighVariability Variability CheckColumn Is the column VFA-specific (e.g., FFAP, ultra-inert wax)? PoorChroma->CheckColumn CheckHandling Was the sample immediately cooled and properly stored? LowRecovery->CheckHandling CheckStandard Is an internal standard being used? HighVariability->CheckStandard UseAppCol Solution: Use an appropriate acid-deactivated column. CheckColumn->UseAppCol No CheckInjection Are you injecting aqueous samples directly? CheckColumn->CheckInjection Yes ConsiderDeriv Solution: Consider derivatization or solvent extraction. CheckInjection->ConsiderDeriv Yes CleanInlet Action: Clean/replace inlet liner and septum. CheckInjection->CleanInlet No ImproveHandling Solution: Implement rapid cooling and store at -20°C for long term. CheckHandling->ImproveHandling No CheckPrep What sample prep technique was used? CheckHandling->CheckPrep Yes UseCentri Recommendation: Use centrifugation for higher recovery. CheckPrep->UseCentri Dialysis/Other UseIS Solution: Use a suitable internal standard. CheckStandard->UseIS No CheckCalibration Is the calibration curve linear and run frequently? CheckStandard->CheckCalibration Yes Recalibrate Action: Prepare fresh standards and recalibrate. CheckCalibration->Recalibrate No

Caption: A decision tree for troubleshooting VFA quantification.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for VFA quantification?

A1: The most common methods for VFA quantification are Gas Chromatography (GC), often with a Flame Ionization Detector (GC-FID), High-Performance Liquid Chromatography (HPLC), and titrimetric methods.[4] GC and HPLC are preferred for their ability to separate and quantify individual VFAs, while titration measures the total VFA concentration.[4][10]

Q2: Why is sample preservation so critical for VFA analysis?

A2: VFAs are intermediates in microbial metabolic processes.[4] If samples, particularly those with active microbial populations like sludge or gut contents, are not properly preserved, these microorganisms can continue to produce or consume VFAs, leading to inaccurate quantification.[4] Immediate cooling, acidification, or freezing is essential to halt microbial activity.[4][12]

Q3: What should I use as an internal standard for GC analysis of VFAs?

A3: A good internal standard should be a compound that is chemically similar to the analytes of interest but not present in the samples. For VFA analysis, branched-chain fatty acids or fatty acids with an odd number of carbons that are not expected in the sample are often used. A common example is 2-ethylbutyric acid.[12]

Q4: How can I prepare a calibration curve for VFA quantification?

A4: To prepare a calibration curve, a series of standard solutions containing known concentrations of the VFAs of interest are created.[10] These standards should be prepared in the same matrix as the samples if possible to account for matrix effects. Each standard is analyzed, and a curve is generated by plotting the peak area (or the ratio of the analyte peak area to the internal standard peak area) against the concentration.[13]

Q5: Can I use direct injection for aqueous samples in GC?

A5: While direct injection of aqueous samples is a common method, it can present challenges.[1] The large volume of water vapor produced can lead to poor peak shape, column degradation, and contamination of the inlet.[2] Methods involving extraction into an organic solvent or derivatization are often more robust and provide better chromatographic results.[1][2]

Quantitative Data Summary

Table 1: Comparison of VFA Quantification Methods

MethodPrincipleAdvantagesDisadvantagesLimit of Quantification (LOQ)
Gas Chromatography (GC-FID) Separation of volatile compounds followed by flame ionization detection.High sensitivity, separates individual VFAs.[13][14]Can have issues with aqueous samples, potential for peak tailing.[1][2]~5 mg/L[10]
High-Performance Liquid Chromatography (HPLC) Separation based on partitioning between mobile and stationary phases.Good for non-volatile or thermally labile compounds.May have lower resolution for some VFAs compared to GC.Varies by detector and method.
Spectrophotometry Colorimetric reaction based on esterification.Simple, rapid, uses common reagents.[10]Measures total VFAs, lower sensitivity, and accuracy.[3][10]~28 mg/L (can be lowered to 5 mg/L with ion exchange)[10]
Titration Neutralization of acids with a standard base.Inexpensive, provides a sum parameter for total acidity.[4]Lacks specificity, prone to interferences from other buffers.[6][7]Dependent on titrant concentration and sample volume.

Experimental Protocols

Protocol 1: Sample Preparation from Sludge for GC Analysis

This protocol is adapted from methods emphasizing high recovery.[4]

  • Sample Collection: Collect at least 5 mL of a representative sludge sample. Immediately place the sample on ice to halt microbial activity.

  • Aliquoting: Transfer a 1.0 g aliquot of the sludge into a 1.5 mL microcentrifuge tube.

  • Centrifugation: Centrifuge the sample at 15,000 x g for 15 minutes to pellet the solid material.[4]

  • Supernatant Collection: Carefully collect the supernatant using a pipette.

  • Filtration: Filter the supernatant through a 0.2 µm syringe filter to remove any remaining particulates.

  • Acidification: Transfer the filtered supernatant to a GC vial. Add a small volume of acid (e.g., 100 µL of orthophosphoric acid per 1 mL of sample) to ensure all VFAs are in their protonated form.[12]

  • Internal Standard: Add a known concentration of an appropriate internal standard (e.g., 2-ethylbutyric acid).

  • Storage: If not analyzing immediately, cap the vial and store at -20°C.[4]

References

Technical Support Center: Gas Chromatography (GC) Analysis of 3-Methylpentanoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in resolving common issues encountered during the Gas Chromatography (GC) analysis of 3-Methylpentanoic acid, with a particular focus on mitigating peak tailing.

Troubleshooting Guides & FAQs

Q1: Why is my this compound peak tailing in my GC chromatogram?

Peak tailing for acidic compounds like this compound is a common issue in GC analysis and can significantly impact quantification accuracy and resolution. The primary cause is unwanted interactions between the acidic analyte and active sites within the GC system.[1][2] These interactions can occur at various points in the sample path.

Common Causes of Peak Tailing for this compound:

  • Active Sites in the Inlet: The glass inlet liner is a common source of activity. Exposed silanol (B1196071) groups (Si-OH) on the surface of an undeactivated or contaminated liner can form hydrogen bonds with the carboxylic acid group of this compound, delaying its elution and causing the peak to tail.[3][4][5]

  • Active Sites on the GC Column: Similar to the inlet liner, active silanol groups on the surface of the fused silica (B1680970) capillary column can lead to secondary interactions with the analyte, resulting in peak tailing.[1] Column contamination from previous injections can also create new active sites.[6][7]

  • Improper Column Installation: A poorly cut column can create a non-uniform surface at the inlet, leading to turbulence in the carrier gas flow and peak distortion.[8][9] Incorrect column positioning within the inlet can also create dead volumes, contributing to peak tailing.[9][10]

  • Inappropriate GC Conditions: A low inlet temperature may not ensure the complete and rapid vaporization of the analyte, leading to a slow transfer onto the column and subsequent tailing.[11] Additionally, a low split ratio in split injection mode can result in a slow flow rate through the inlet, increasing the residence time of the analyte and the likelihood of interactions with active sites.[12][13]

  • Column Overload: Injecting too much sample can saturate the stationary phase, leading to a broadened and tailing peak.[2]

Q2: How can I improve the peak shape of my this compound without chemical modification?

Improving the peak shape of acidic compounds can often be achieved by optimizing the GC system and analytical conditions to minimize interactions.

  • Use a Deactivated Inlet Liner: The first step in troubleshooting peak tailing for active compounds is to use a high-quality, deactivated inlet liner.[3][5] Deactivation treatments cap the active silanol groups, creating a more inert surface. Regularly replacing the liner is also crucial, as its performance can degrade over time, especially with complex sample matrices.[14]

  • Proper Column Installation and Maintenance: Ensure the column is cut cleanly and squarely. A magnifying lens can be used to inspect the cut.[8][9] Install the column at the correct depth in the inlet as recommended by the instrument manufacturer to avoid dead volumes.[9] Regularly conditioning the column at high temperatures can help remove contaminants, and trimming a small portion (10-20 cm) from the inlet end can remove non-volatile residues and restore performance.[6][7]

  • Select an Appropriate GC Column: For the analysis of acidic compounds, a polar stationary phase is generally recommended.[15] Columns specifically designed for the analysis of free fatty acids, often referred to as "wax" columns (polyethylene glycol phase), can provide improved peak shape.[8] Acid-modified polyester (B1180765) or FFAP (Free Fatty Acid Phase) columns are also excellent choices.

  • Optimize GC Parameters:

    • Inlet Temperature: Ensure the inlet temperature is high enough for rapid and complete vaporization of this compound. A starting point of 250 °C is often recommended.[11][15]

    • Split Ratio: If using a split injection, ensure a sufficiently high split ratio to maintain a high flow rate through the inlet, minimizing the analyte's residence time. A minimum total flow of 20 mL/min through the inlet is a good starting point.[12][13]

    • Injection Volume: If column overload is suspected, reduce the injection volume or dilute the sample.[2]

Q3: When should I consider derivatization for the analysis of this compound?

Derivatization is a highly effective strategy to eliminate peak tailing for carboxylic acids.[16] You should consider derivatization when:

  • You have already optimized your GC system and are still observing significant peak tailing.

  • You require very high sensitivity and peak symmetry for accurate quantification.

  • You are analyzing a complex mixture, and peak tailing is compromising the resolution of this compound from other components.

Derivatization chemically modifies the polar carboxylic acid group into a less polar and more volatile ester or silyl (B83357) ester.[17][18] This new compound has a much lower affinity for active sites in the GC system, resulting in a symmetrical peak shape.

Data Presentation

The following tables provide an illustrative summary of the expected improvement in peak shape for this compound after implementing key troubleshooting steps. The values are typical and may vary depending on the specific instrument and conditions.

Table 1: Impact of Inlet Liner Deactivation on Peak Asymmetry

Liner TypeTypical Peak Asymmetry Factor
Standard (Non-Deactivated) Glass Liner> 2.0
Deactivated Glass Liner1.0 - 1.5

Table 2: Effect of Derivatization on Peak Asymmetry

Analyte FormTypical Peak Asymmetry Factor
Free this compound> 2.5
This compound, TMS ester< 1.2
This compound, methyl ester< 1.2

Experimental Protocols

Protocol 1: Silylation of this compound using BSTFA

This protocol describes the formation of a trimethylsilyl (B98337) (TMS) ester of this compound.

Materials:

  • This compound sample

  • N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS)

  • Pyridine (B92270) (or other suitable solvent like acetonitrile (B52724) or DMF)

  • Reaction vials with caps

  • Heating block or oven

Procedure:

  • To 1-5 mg of the sample (or a dried extract), add 100 µL of pyridine and 100 µL of BSTFA (+1% TMCS).[19]

  • Securely cap the vial.

  • Heat the mixture at 60 °C for 20-30 minutes.[19]

  • Allow the vial to cool to room temperature.

  • The sample is now ready for GC injection.

Protocol 2: Methylation of this compound using BF₃-Methanol

This protocol describes the formation of a fatty acid methyl ester (FAME) of this compound.

Materials:

  • This compound sample

  • 14% Boron trifluoride in methanol (B129727) (BF₃-Methanol)

  • Hexane (B92381)

  • Saturated sodium chloride solution

  • Reaction tubes with caps

  • Heating block or oven

Procedure:

  • Place your sample containing this compound into a reaction tube.

  • Add 2 mL of BF₃-Methanol reagent to the sample.[15]

  • Tightly cap the tube and heat at 60-100°C for 5-10 minutes.[15]

  • Cool the tube to room temperature.

  • Add 1 mL of saturated sodium chloride solution and 1 mL of hexane to the tube.

  • Vortex vigorously for 1 minute to extract the methyl ester into the hexane layer.

  • Allow the layers to separate.

  • Carefully transfer the upper hexane layer to a clean vial for GC injection.

Mandatory Visualization

Troubleshooting_Workflow Troubleshooting Workflow for this compound Peak Tailing cluster_system_check System Optimization cluster_derivatization Derivatization Options start Peak Tailing Observed for This compound check_system Step 1: System Check & Optimization start->check_system liner Use Deactivated Inlet Liner check_system->liner derivatization Step 2: Chemical Derivatization silylation Silylation (e.g., BSTFA) derivatization->silylation methylation Methylation (e.g., BF3-Methanol) derivatization->methylation solution Symmetrical Peak Achieved column_install Check Column Installation (Cut & Position) liner->column_install column_type Use Appropriate Column (e.g., FFAP, WAX) column_install->column_type gc_params Optimize GC Parameters (Inlet Temp, Split Ratio) column_type->gc_params gc_params->derivatization If tailing persists gc_params->solution If tailing is resolved silylation->solution methylation->solution

Caption: A logical workflow for troubleshooting peak tailing of this compound in GC.

Derivatization_Signaling_Pathway Mechanism of Peak Tailing Reduction by Derivatization cluster_before Before Derivatization cluster_after After Derivatization acid This compound (R-COOH) interaction Hydrogen Bonding acid->interaction derivatization_step Derivatization (e.g., Silylation) acid->derivatization_step active_site Active Site (e.g., Si-OH) on Liner/Column active_site->interaction tailing Peak Tailing interaction->tailing derivative Derivative (e.g., R-COOSi(CH3)3) (Less Polar, More Volatile) no_interaction Minimal Interaction derivative->no_interaction symmetrical_peak Symmetrical Peak no_interaction->symmetrical_peak active_site_after Active Site (e.g., Si-OH) active_site_after->no_interaction derivatization_step->derivative

Caption: How derivatization reduces peak tailing by masking the polar carboxyl group.

References

Technical Support Center: Purification of 3-Methylpentanoic Acid by Fractional Distillation

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the purification of 3-methylpentanoic acid via fractional distillation.

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges in purifying this compound by fractional distillation?

A1: The main challenges in the fractional distillation of this compound stem from:

  • High Boiling Point: this compound has a high boiling point (approximately 196-198 °C), which can lead to thermal degradation if not distilled under reduced pressure.[1][2][3]

  • Separation from Structural Isomers: If the crude material contains other C6 carboxylic acid isomers, their boiling points may be very close to that of this compound, making separation by distillation difficult and requiring a highly efficient fractional distillation column.

  • Presence of High-Boiling Impurities: Tarry or polymeric byproducts formed during synthesis can be difficult to separate from the desired product due to their low volatility.

  • Azeotrope Formation: Carboxylic acids can sometimes form azeotropes with water or other solvents used in the workup, which can complicate purification by distillation.

Q2: What are the common impurities found in crude this compound?

A2: Common impurities depend on the synthetic route. A frequent synthesis involves the malonic ester synthesis using sec-butyl bromide and diethyl malonate.[4] In this case, potential impurities could include:

  • Unreacted starting materials: sec-butyl bromide and diethyl malonate.

  • Intermediates: Ethyl sec-butylmalonate.

  • Side products: Tarry or polymeric materials.[4]

  • Solvents used in the reaction or workup.

  • Water.

Q3: When is fractional distillation the appropriate purification method for this compound?

A3: Fractional distillation is suitable when the impurities have boiling points that are sufficiently different from this compound. It is particularly effective for removing lower-boiling impurities such as residual solvents or unreacted starting materials. For impurities with very close boiling points, such as structural isomers, a highly efficient fractional distillation setup (e.g., a long Vigreux or packed column) is necessary, and even then, complete separation may be challenging.

Q4: Should I perform the distillation at atmospheric pressure or under vacuum?

A4: Due to the high boiling point of this compound (196-198 °C), vacuum distillation is highly recommended.[1][2][3] Distilling at atmospheric pressure may require temperatures that could lead to decomposition or the formation of byproducts. Reducing the pressure significantly lowers the boiling point, allowing for a safer and cleaner distillation.

Troubleshooting Guide

Problem Potential Cause(s) Recommended Solution(s)
Poor Separation of Product from Impurities - Inefficient distillation column.- Distillation rate is too fast.- Incorrect reflux ratio.- Close boiling points of product and impurities.- Use a more efficient column (e.g., longer Vigreux, packed column).- Slow down the distillation rate to allow for proper vapor-liquid equilibrium.- Optimize the reflux ratio (a higher reflux ratio generally improves separation but increases distillation time).- Consider alternative purification methods if boiling points are too close (e.g., chromatography).
Product is Contaminated with Low-Boiling Substances - Incomplete removal of starting materials or solvents.- Leaks in the distillation apparatus.- Ensure the initial fraction containing low-boiling components is completely removed before collecting the product fraction.- Check all joints and connections for a proper seal, especially when performing vacuum distillation.
Product is Dark or Contains Tarry Residue - Thermal decomposition of the product or impurities.- Presence of non-volatile impurities.- Use vacuum distillation to lower the boiling point and reduce thermal stress.- Consider a pre-purification step, such as a simple filtration or a wash with an appropriate solvent, to remove solid or tarry materials before distillation.
Distillation is Very Slow or Stalls - Insufficient heating.- Heat loss from the distillation column.- Low vacuum level (if applicable).- Ensure the heating mantle is set to an appropriate temperature.- Insulate the distillation column and head with glass wool or aluminum foil to prevent heat loss.- Check the vacuum pump and system for leaks to ensure the desired pressure is achieved.
Bumping or Uncontrolled Boiling - Lack of boiling chips or a stir bar.- Heating too rapidly.- Always use fresh boiling chips or a magnetic stir bar for smooth boiling.- Increase the heat to the distillation flask gradually.

Quantitative Data

The following table summarizes the boiling points of this compound and potential related compounds. This data is crucial for planning the fractional distillation process.

Compound Molecular Formula Boiling Point (°C)
sec-Butyl BromideC₄H₉Br91
Diethyl MalonateC₇H₁₂O₄199
This compound C₆H₁₂O₂ 196-198
Hexanoic AcidC₆H₁₂O₂205
2-Methylpentanoic AcidC₆H₁₂O₂196-197
4-Methylpentanoic AcidC₆H₁₂O₂201-202
2-Ethylbutanoic AcidC₆H₁₂O₂193-194

Note: The boiling points of isomers are very close, highlighting the need for an efficient fractional distillation column for their separation.

Experimental Protocols

General Protocol for Fractional Distillation of this compound

This protocol outlines a general procedure for the purification of this compound on a laboratory scale.

1. Pre-Distillation Workup:

  • Before distillation, it is often beneficial to perform a liquid-liquid extraction to remove baseline or acidic/basic impurities. A typical procedure involves dissolving the crude acid in an organic solvent (e.g., diethyl ether), washing with a saturated sodium bicarbonate solution to convert the carboxylic acid to its salt (which moves to the aqueous layer), separating the layers, and then re-acidifying the aqueous layer with a strong acid (e.g., HCl) to precipitate the purified carboxylic acid. The acid is then extracted back into an organic solvent, dried over an anhydrous salt (e.g., MgSO₄), and the solvent is removed under reduced pressure.

2. Fractional Distillation Setup:

  • Assemble a fractional distillation apparatus, including a round-bottom flask, a fractionating column (e.g., Vigreux or packed with Raschig rings or metal sponge), a distillation head with a thermometer, a condenser, and a receiving flask.

  • Ensure all glassware is dry and joints are properly greased if performing a vacuum distillation.

  • Add the crude this compound and a few boiling chips or a magnetic stir bar to the distillation flask.

3. Distillation Procedure:

  • Begin heating the distillation flask gently.

  • If performing a vacuum distillation, slowly evacuate the system to the desired pressure.

  • Observe the temperature at the distillation head. The first fraction to distill will be any low-boiling impurities (e.g., residual solvents or unreacted starting materials). Collect this forerun in a separate receiving flask.

  • As the temperature approaches the boiling point of this compound at the working pressure, change the receiving flask to collect the main product fraction.

  • Maintain a slow and steady distillation rate for optimal separation.

  • Stop the distillation when the temperature begins to drop or when only a small amount of residue remains in the distillation flask to avoid distilling over high-boiling impurities.

Visualizations

Experimental_Workflow Experimental Workflow for this compound Purification cluster_synthesis Synthesis cluster_workup Aqueous Workup cluster_distillation Purification start Crude this compound extraction Liquid-Liquid Extraction (e.g., with NaHCO3) start->extraction acidification Acidification (e.g., with HCl) extraction->acidification drying Drying of Organic Layer (e.g., with MgSO4) acidification->drying distillation Fractional Distillation (Vacuum Recommended) drying->distillation product Pure this compound distillation->product

Caption: Workflow for the purification of this compound.

Troubleshooting_Logic Troubleshooting Logic for Poor Separation start Poor Separation Observed check_rate Is Distillation Rate Too Fast? start->check_rate check_column Is Column Efficiency Sufficient? check_rate->check_column No solution_rate Decrease Heating Rate check_rate->solution_rate Yes check_bp Are Boiling Points of Components Very Close? check_column->check_bp Yes solution_column Use a More Efficient Column (e.g., longer path, packing) check_column->solution_column No solution_alt Consider Alternative Purification (e.g., Chromatography) check_bp->solution_alt Yes end Improved Separation solution_rate->end solution_column->end

Caption: Decision tree for troubleshooting poor separation.

References

Technical Support Center: Minimizing Ion Suppression for 3-Methylpentanoic Acid in LC-MS

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals minimize ion suppression when analyzing 3-Methylpentanoic acid using Liquid Chromatography-Mass Spectrometry (LC-MS).

Section 1: Frequently Asked Questions (FAQs)

Q1: What is ion suppression and how does it affect my this compound analysis?

A1: Ion suppression is a type of matrix effect that occurs in LC-MS when components in the sample matrix (other than the analyte of interest) co-elute and interfere with the ionization of the target analyte in the mass spectrometer's ion source.[1][2] For this compound, this leads to a reduced signal intensity, which can negatively impact the sensitivity, accuracy, and reproducibility of your quantitative analysis.[1][3]

Q2: What are the common sources of ion suppression for an acidic analyte like this compound?

A2: Common sources of ion suppression include endogenous matrix components like salts, lipids, and proteins from biological samples, as well as exogenous substances introduced during sample preparation, such as polymers from plastic tubes or mobile phase additives.[1][2][4] For acidic analytes, high concentrations of other organic acids or non-volatile buffer salts can be particularly problematic.[5]

Q3: How can I detect if ion suppression is occurring in my experiment?

A3: A common method is the post-column infusion experiment, where a constant flow of this compound solution is introduced into the LC eluent after the column. A dip in the signal when a blank matrix sample is injected indicates the retention time zones where ion suppression occurs.[6] Another method is the post-extraction spike, where you compare the analyte's signal in a spiked blank matrix extract to its signal in a pure solvent. A lower signal in the matrix indicates suppression.[2][6]

Q4: What is the most effective general strategy to reduce ion suppression?

A4: The most effective strategies involve improving sample preparation and chromatographic selectivity.[1] Rigorous sample cleanup techniques like Solid-Phase Extraction (SPE) or Liquid-Liquid Extraction (LLE) are highly effective at removing interfering matrix components before analysis.[2][6][7][8] Optimizing the chromatographic method to separate this compound from these interferences is also crucial.[2]

Q5: Is negative or positive ion mode better for this compound to minimize suppression?

A5: this compound, being a carboxylic acid, ionizes very effectively in negative electrospray ionization (ESI) mode to form the [M-H]⁻ ion.[9][10] Switching to negative ionization can sometimes reduce the extent of ion suppression because fewer matrix compounds typically ionize in this mode compared to positive mode.[1] If severe suppression persists with ESI, Atmospheric Pressure Chemical Ionization (APCI), which is often less susceptible to matrix effects, could be a viable alternative.[1][4][11]

Section 2: Troubleshooting Guide

Issue: I am observing poor sensitivity and a low signal for this compound.

  • Possible Cause: Significant ion suppression from co-eluting matrix components.

  • Solutions:

    • Enhance Sample Preparation: Protein precipitation is often insufficient for removing matrix interferences.[1][7] Switch to a more rigorous technique like Solid-Phase Extraction (SPE) or Liquid-Liquid Extraction (LLE) to achieve a cleaner sample extract.[6][7][8]

    • Optimize Chromatography: Adjust the LC gradient to better separate this compound from the ion suppression zone identified in a post-column infusion experiment.[2][12] Using a UPLC/UHPLC system can also improve resolution and reduce matrix effects.[7]

    • Check Ionization Source: Consider switching from ESI to APCI, as APCI is generally less prone to ion suppression.[4][11] Also, optimize source parameters like gas flow rates and temperatures.[13]

    • Dilute the Sample: If the analyte concentration is high enough, a simple dilution can reduce the concentration of interfering matrix components.[3][11]

Issue: My quality control (QC) samples show high variability and poor reproducibility.

  • Possible Cause: Inconsistent matrix effects from sample to sample.

  • Solutions:

    • Implement a Robust Sample Preparation Method: A thorough and consistent sample cleanup using SPE or LLE will minimize variability in matrix composition between samples.[3] Mixed-mode SPE, which uses both reversed-phase and ion-exchange mechanisms, can be particularly effective at producing clean and consistent extracts.[7][8]

    • Use a Stable Isotope-Labeled Internal Standard (SIL-IS): This is the most reliable way to correct for variability.[3] A SIL-IS for this compound will co-elute and experience the same degree of ion suppression, allowing for an accurate and precise analyte-to-IS ratio.[3][6]

    • Utilize Matrix-Matched Calibrators: Preparing calibration standards and QC samples in the same biological matrix as your unknown samples can help compensate for consistent matrix effects and improve reproducibility.[2][3]

Issue: The signal for my analyte is much lower in a spiked matrix sample compared to a standard prepared in solvent.

  • Possible Cause: Direct evidence of ion suppression from the sample matrix.

  • Solutions:

    • Quantify the Matrix Effect: Use the post-extraction spike method to calculate the percentage of ion suppression. This provides a baseline to evaluate the effectiveness of any changes you make.

    • Focus on Sample Cleanup: This is the primary strategy to address a confirmed matrix effect. Experiment with different LLE solvents or SPE sorbents to find the optimal method for removing the specific interferences in your matrix. For an acidic analyte, adjusting the pH during LLE can significantly improve cleanup efficiency.[6]

    • Modify Chromatographic Selectivity: Altering the mobile phase pH can change the retention of this compound relative to interfering compounds like phospholipids.[7] Experiment with different analytical columns that may offer different selectivity.

Section 3: Data & Experimental Protocols

Data Presentation

Table 1: Comparison of Sample Preparation Techniques for Matrix Effect Reduction

TechniqueEffectiveness in Reducing Matrix EffectsSelectivityTypical Residual Matrix Components
Protein Precipitation (PPT) Low[1][7]LowPhospholipids, salts, small molecules[7]
Liquid-Liquid Extraction (LLE) Moderate to High[7]ModerateSome endogenous compounds
Solid-Phase Extraction (SPE) High[2][8]HighMinimal if sorbent is chosen correctly
Mixed-Mode SPE Very High[7][8]Very HighVery few, provides the cleanest extracts[7]

Table 2: Recommended Starting LC-MS Parameters for this compound Analysis

ParameterRecommendationRationale
LC Column C18 Reversed-Phase (e.g., 2.1 x 100 mm, <3 µm)Provides good retention for small organic acids.
Mobile Phase A Water + 0.1% Formic AcidVolatile modifier compatible with MS, aids in peak shape.[10][14]
Mobile Phase B Acetonitrile or Methanol + 0.1% Formic AcidCommon organic solvents for reversed-phase.
Flow Rate 0.2 - 0.4 mL/minStandard analytical flow compatible with ESI.
Ionization Mode Electrospray Ionization (ESI)Efficiently ionizes polar molecules like carboxylic acids.[9]
Polarity NegativeForms the stable [M-H]⁻ ion for carboxylic acids.[9][10]
Monitored Transition To be determined by direct infusion of a standardSpecific precursor and product ions (MRM) provide selectivity.
Experimental Protocols

Protocol 1: Post-Column Infusion Test to Detect Ion Suppression

  • Preparation: Prepare a solution of this compound (e.g., 1 µg/mL) in the typical mobile phase composition used during the LC run.

  • Setup: Using a T-fitting, connect a syringe pump to the LC flow path between the analytical column and the mass spectrometer's ion source.

  • Infusion: Begin infusing the this compound solution at a low, constant flow rate (e.g., 10 µL/min).

  • Analysis: Once a stable signal (baseline) for the analyte is observed, inject a prepared blank matrix extract onto the LC column and begin the chromatographic run.

  • Evaluation: Monitor the analyte's signal throughout the run. Any significant drop from the stable baseline indicates a region of ion suppression caused by co-eluting matrix components.

Protocol 2: Quantitative Assessment of Matrix Effect (Post-Extraction Spike)

  • Prepare Three Sample Sets:

    • Set A (Neat Solution): Spike this compound and its SIL-IS (if available) into the final elution solvent.

    • Set B (Post-Spike Matrix): Process a blank matrix sample through the entire extraction procedure. Spike the this compound and SIL-IS into the final, clean extract.

    • Set C (Pre-Spike Matrix): Spike the this compound and SIL-IS into the blank matrix before starting the extraction procedure.

  • Analysis: Analyze all three sets of samples by LC-MS.

  • Calculation:

    • Matrix Effect (%) = (Peak Area in Set B / Peak Area in Set A) * 100

    • Recovery (%) = (Peak Area in Set C / Peak Area in Set B) * 100

    • A Matrix Effect value less than 100% indicates ion suppression, while a value greater than 100% indicates ion enhancement.

Protocol 3: Sample Preparation using Liquid-Liquid Extraction (LLE)

  • Sample Aliquot: Take a measured volume of the sample (e.g., 100 µL of plasma).

  • Add Internal Standard: Add the working solution of the Stable Isotope-Labeled Internal Standard.

  • Acidification: Acidify the sample by adding a small volume of an acid like formic acid or HCl to ensure the this compound is in its neutral, uncharged form (adjust pH to be at least two units below its pKa).[6]

  • Extraction: Add an appropriate volume (e.g., 1 mL) of a water-immiscible organic solvent (e.g., methyl tert-butyl ether or ethyl acetate).

  • Vortex & Centrifuge: Vortex the mixture vigorously for 1-2 minutes to ensure thorough extraction. Centrifuge at high speed (e.g., 10,000 x g for 5 minutes) to separate the aqueous and organic layers.

  • Evaporation & Reconstitution: Carefully transfer the organic layer to a clean tube and evaporate it to dryness under a gentle stream of nitrogen. Reconstitute the dried extract in a suitable volume of the initial LC mobile phase for injection.

Section 4: Visualized Workflows

Caption: A workflow for diagnosing and resolving ion suppression issues.

MethodDevelopment Decision Tree for Method Development Start New Assay for This compound Ionization Select Ionization Mode (Default: ESI Negative) Start->Ionization LC_Method Develop Initial LC Method (C18, Formic Acid) Ionization->LC_Method SamplePrep Select Sample Prep (LLE vs. SPE) LC_Method->SamplePrep Assess Assess Matrix Effect (Post-Extraction Spike) SamplePrep->Assess RefinePrep Refine Sample Prep (e.g., change SPE sorbent) Assess->RefinePrep Not Acceptable RefineLC Refine LC Method (e.g., adjust gradient) Assess->RefineLC Not Acceptable Finalize Finalize & Validate Method Assess->Finalize Acceptable (<15% Suppression) RefinePrep->Assess RefineLC->Assess

Caption: A decision tree for developing a robust LC-MS method.

References

Validation & Comparative

A Comparative Guide to the Validation of an LC-MS/MS Method for 3-Methylpentanoic Acid Quantification in Plasma

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the accurate quantification of metabolites like 3-Methylpentanoic acid in plasma is crucial for pharmacokinetic studies and disease biomarker discovery. This guide provides an objective comparison between the widely used Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method and an alternative, Gas Chromatography-Mass Spectrometry (GC-MS), for the analysis of this compound. The information presented is based on established methodologies for similar short-chain fatty acids, offering a framework for analytical method development and validation.

Data Presentation: A Comparative Overview of Analytical Methods

The performance of an analytical method is paramount for generating reliable and reproducible data. Below is a summary of typical performance characteristics for a hypothetical, yet representative, LC-MS/MS method tailored for this compound analysis compared to a common GC-MS alternative.

Performance CharacteristicLC-MS/MS MethodGC-MS Method (with Derivatization)
Linearity (R²) ≥ 0.995≥ 0.99
Lower Limit of Quantification (LLOQ) 0.5 ng/mL5 ng/mL
Upper Limit of Quantification (ULOQ) 500 ng/mL1000 ng/mL
Accuracy (% Bias) Within ±15%Within ±15%
Precision (% RSD) ≤ 15%≤ 15%
Recovery > 90%85-110%
Matrix Effect Minimal with appropriate sample cleanupPotential, requires careful evaluation
Analysis Time per Sample ~10 minutes~20 minutes

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of analytical methods.

LC-MS/MS Method for this compound Analysis

This protocol is adapted from validated procedures for structurally similar short-chain fatty acids.

a) Sample Preparation:

  • To 100 µL of plasma in a microcentrifuge tube, add 10 µL of an internal standard working solution (e.g., this compound-d3).

  • Add 400 µL of cold acetonitrile (B52724) to precipitate plasma proteins.

  • Vortex the mixture for 1 minute.

  • Centrifuge at 14,000 rpm for 10 minutes at 4°C.

  • Transfer the supernatant to a new tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of the mobile phase (e.g., 50:50 acetonitrile:water with 0.1% formic acid).

  • Transfer to an autosampler vial for LC-MS/MS analysis.

b) LC-MS/MS Conditions:

  • Liquid Chromatograph: A high-performance liquid chromatography (HPLC) system such as a Shimadzu Nexera or Waters ACQUITY UPLC.

  • Mass Spectrometer: A triple quadrupole mass spectrometer such as a Sciex 6500+ or a Waters Xevo TQ-S.

  • Column: A reversed-phase C18 column (e.g., Phenomenex Kinetex C18, 100 x 2.1 mm, 2.6 µm).

  • Mobile Phase A: 0.1% Formic acid in water.

  • Mobile Phase B: 0.1% Formic acid in acetonitrile.

  • Gradient Elution:

    • 0-1 min: 10% B

    • 1-5 min: 10-90% B

    • 5-7 min: 90% B

    • 7.1-10 min: 10% B (re-equilibration)

  • Flow Rate: 0.4 mL/min.

  • Injection Volume: 5 µL.

  • Ionization Mode: Negative Electrospray Ionization (ESI-).

  • MRM Transitions (Hypothetical):

    • This compound: Q1 115.1 -> Q3 71.1

    • This compound-d3 (IS): Q1 118.1 -> Q3 74.1

GC-MS Method for this compound Analysis (with Derivatization)

This method requires derivatization to increase the volatility of the analyte.

a) Sample Preparation and Derivatization:

  • Perform a liquid-liquid extraction of this compound from 100 µL of plasma using a suitable organic solvent (e.g., methyl tert-butyl ether) after acidification.

  • Evaporate the organic layer to dryness.

  • To the dried extract, add 50 µL of a derivatizing agent (e.g., N-tert-butyldimethylsilyl-N-methyltrifluoroacetamide with 1% TBDMSCl) and 50 µL of a suitable solvent (e.g., pyridine).

  • Heat the mixture at 60°C for 30 minutes.

  • After cooling to room temperature, the derivatized sample is ready for GC-MS analysis.[1]

b) GC-MS Conditions:

  • Gas Chromatograph: Agilent 7890B GC or equivalent.[1]

  • Mass Spectrometer: Agilent 5977A MSD or equivalent.[1]

  • Column: HP-5ms (30 m x 0.25 mm i.d., 0.25 µm film thickness) or similar non-polar column.[1]

  • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.[1]

  • Oven Temperature Program:

    • Initial temperature: 60°C, hold for 2 minutes.

    • Ramp to 150°C at 10°C/min.

    • Ramp to 250°C at 20°C/min, hold for 5 minutes.[1]

  • Injector Temperature: 250°C.[1]

  • Injection Mode: Splitless.[1]

  • MS Ion Source Temperature: 230°C.[1]

  • MS Quadrupole Temperature: 150°C.[1]

Method Validation Workflow and Comparison

The validation of a bioanalytical method ensures its reliability for the intended application.[2] Key validation parameters include accuracy, precision, selectivity, sensitivity, reproducibility, and stability.[2]

LC-MS/MS Analytical Workflow

LCMSMS_Workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing plasma Plasma Sample (100 µL) is_add Add Internal Standard plasma->is_add precip Protein Precipitation (Acetonitrile) is_add->precip vortex Vortex precip->vortex centrifuge Centrifugation vortex->centrifuge supernatant Collect Supernatant centrifuge->supernatant evap Evaporation to Dryness supernatant->evap reconstitute Reconstitution in Mobile Phase evap->reconstitute injection Injection into LC-MS/MS reconstitute->injection separation Chromatographic Separation (C18) injection->separation ionization Electrospray Ionization (ESI-) separation->ionization detection MRM Detection ionization->detection integration Peak Integration detection->integration calibration Calibration Curve Generation integration->calibration quant Quantification of Analyte calibration->quant

LC-MS/MS analytical workflow for this compound.
Comparison of Methodologies

LC-MS/MS:

  • Advantages: This technique generally offers high sensitivity and selectivity, with minimal sample preparation compared to GC-MS. The direct analysis of this compound without derivatization simplifies the workflow, reduces potential sources of error, and allows for shorter analysis times. The specificity of tandem mass spectrometry (MS/MS) minimizes interferences from the complex plasma matrix.

  • Disadvantages: Matrix effects, although often minimal, can still be a source of variability and must be carefully evaluated during method validation.

GC-MS:

  • Advantages: GC-MS is a robust and highly sensitive technique, particularly when combined with selected ion monitoring (SIM). It can provide excellent chromatographic resolution for volatile compounds.

  • Disadvantages: The primary drawback for the analysis of non-volatile compounds like this compound is the mandatory derivatization step.[1] This adds time and complexity to the sample preparation, and the derivatization reaction may not always be complete or reproducible, potentially affecting accuracy and precision.

Logical Framework for Method Validation

Validation_Framework cluster_core Core Validation Parameters cluster_additional Additional Validations accuracy Accuracy method Validated LC-MS/MS Method accuracy->method precision Precision precision->method selectivity Selectivity selectivity->method linearity Linearity & Range linearity->method lloq LLOQ lloq->method recovery Recovery recovery->method matrix_effect Matrix Effect matrix_effect->method stability Stability stability->method

Key parameters for bioanalytical method validation.

Conclusion

Both LC-MS/MS and GC-MS are powerful techniques for the quantification of this compound in plasma. However, for routine bioanalysis in a drug development setting, the LC-MS/MS method is often preferred due to its simpler sample preparation workflow, shorter analysis times, and high specificity, which generally outweigh the potential for matrix effects. The choice of method will ultimately depend on the specific requirements of the study, available instrumentation, and the desired throughput. Regardless of the chosen technique, a thorough method validation according to regulatory guidelines is essential to ensure the generation of reliable and high-quality data.[2]

References

A Comparative Guide to Inter-laboratory Analysis of Short-Chain Fatty Acids

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The accurate quantification of short-chain fatty acids (SCFAs) is of paramount importance in understanding their role in health and disease. As critical metabolites produced by the gut microbiota, SCFAs such as acetate, propionate, and butyrate (B1204436) are integral to host-microbiome interactions, metabolism, and immune function.[1][2] This guide provides a comparative overview of the common analytical methods for SCFA quantification, drawing upon data from single-laboratory validation studies and quality assurance programs to facilitate inter-laboratory comparison and method selection. While formal inter-laboratory ring-studies for SCFAs are not widely published, this document synthesizes available data to highlight the performance of various techniques.[3]

Analytical Methodologies

The quantification of SCFAs in biological matrices is predominantly achieved through gas chromatography (GC) and liquid chromatography (LC), often coupled with mass spectrometry (MS).[4][5][6] The choice of method depends on factors such as the required sensitivity, the complexity of the sample matrix, and the specific SCFAs of interest.[4]

  • Gas Chromatography (GC): GC-based methods, particularly with flame ionization detection (GC-FID) or mass spectrometry (GC-MS), are considered a gold standard for SCFA analysis due to their high resolution and sensitivity.[2][4] These methods often necessitate a derivatization step to enhance the volatility and stability of the SCFAs.[4][7]

  • Liquid Chromatography (LC): LC-MS has emerged as a powerful alternative, offering high sensitivity and specificity, often with simpler sample preparation and shorter analysis times compared to GC.[5][8] Derivatization can also be employed in LC-MS to improve chromatographic retention and ionization efficiency.[5]

The use of stable isotope-labeled internal standards, such as deuterated SCFAs, is crucial for both GC and LC methods to correct for variability during sample preparation and analysis, thereby enhancing accuracy and precision.[1][3]

Data Presentation: Performance of Analytical Methods

The following tables summarize the quantitative performance data for various SCFA analysis methods as reported in the literature. These tables provide a snapshot of the capabilities of different analytical approaches, allowing for a comparative assessment.

Table 1: Performance of an Isotope-Based LC-MS Method (SQUAD) [9][10]

AnalyteLower Limit of Detection (LLOD)Lower Limit of Quantification (LLOQ)Intra-day Precision (%RSD)Inter-day Precision (%RSD)Intra-day Accuracy Error (%)Inter-day Accuracy Error (%)
Acetate40 nM0.31 µM< 3%< 3%< 10%< 10%
Propionate40 nM0.16 µM< 3%< 3%< 10%< 10%
Butyrate40 nM0.16 µM< 3%< 3%< 10%< 10%

Table 2: Performance of a GC-MS Method for Saliva Samples [11]

AnalyteDetection Range (µmol/L)Intra-day AccuracyInter-day AccuracyRecovery (%)
Acetate6.25 - 400AcceptableAcceptable87.3 - 100.5
Propionate0.781 - 100AcceptableAcceptable97.8 - 100.4
n-Butyrate0.781 - 100AcceptableAcceptable90.6 - 98.3
iso-Butyrate0.391 - 50AcceptableAcceptable98.7 - 101.7
n-Valerate0.781 - 50AcceptableAcceptable103.9 - 106.3
iso-Valerate0.781 - 50AcceptableAcceptable101.0 - 106.9
Caproate1.56 - 50AcceptableAcceptable90.3 - 106.0

Table 3: Inter-laboratory Agreement from the Fatty Acid Quality Assurance Program (FAQAP) [12][13]

StudyNumber of ParticipantsAgreement among Laboratories
Study 111Within 20% for 70% of data
Study 214Within 20% for 70% of data

Note: The FAQAP provides a broader perspective on inter-laboratory performance for fatty acid analysis in general and highlights the need for quality control materials to improve comparability.[12][13]

Experimental Protocols

Detailed methodologies are crucial for reproducing and comparing results across laboratories. Below are summaries of key experimental protocols cited in the literature.

Protocol 1: Isotope-Based LC-MS Method (SQUAD) [9]

  • Sample Preparation:

    • Caecal samples are stored at -80°C.

    • Ice-cold extraction solvent (H₂O/ACN, 50:50, v/v) containing ¹³C-labeled internal standards is added.

    • Samples are vortex-mixed for 3 minutes and centrifuged at 18,000 × g for 10 minutes at 4°C.

    • The supernatant is collected and centrifuged again.

  • Derivatization:

    • 50 µL of the supernatant is cooled to 0°C.

    • 2.5 µL of 2.4 M aniline (B41778) solution (in ACN) is added.

    • 2.5 µL of 1.2 M EDC (in H₂O) is added.

  • LC-MS Analysis:

    • Analysis is performed using reverse-phase liquid chromatography-mass spectrometry.

    • Quantification is based on the isotopic ratio of ¹²C- to ¹³C-labeled analytes.

Protocol 2: GC-MS Analysis of Fecal Samples [7]

  • Extraction:

    • Sample acidification using hydrochloric acid, phosphoric acid, formic acid, or sulfuric acid.

    • Direct solvent extraction or solid-phase microextraction (SPME).

  • Derivatization:

    • Chemical modification of SCFAs, typically through esterification or silylation, to enhance volatility.

  • Cleanup:

    • Removal of impurities that may interfere with the analysis.

  • GC-MS Analysis:

    • Analysis is performed on a gas chromatograph coupled to a mass spectrometer.

Protocol 3: HPLC-MS/MS Analysis of Microbial Culture Supernatants [14]

  • Sample Preparation:

    • Microbial cultures are incubated and then centrifuged at 3,870 rcf for 20 minutes at 4°C.

    • Supernatants are collected and filtered through 0.22 µm filters.

  • HPLC-MS/MS Analysis:

    • A gradient elution is performed with a 500 µL/min flow rate.

    • The injection volume is 5 µL.

    • Mass spectrometry is operated in negative ion mode with selected reaction monitoring.

Experimental Workflow and Signaling Pathway Visualization

To provide a clear visual representation of a typical SCFA analysis workflow, the following diagram has been generated using Graphviz.

SCFA_Analysis_Workflow cluster_sample_prep Sample Preparation cluster_analysis Analytical Measurement cluster_data Data Processing SampleCollection Sample Collection (e.g., Feces, Blood) Homogenization Homogenization SampleCollection->Homogenization Acidification Acidification Homogenization->Acidification Extraction Extraction (e.g., LLE, SPE) Acidification->Extraction Derivatization Derivatization (Optional) Extraction->Derivatization Chromatography Chromatographic Separation (GC or LC) Derivatization->Chromatography Detection Detection (FID, MS) Chromatography->Detection DataAcquisition Data Acquisition Detection->DataAcquisition Quantification Quantification (Internal/External Standards) DataAcquisition->Quantification StatisticalAnalysis Statistical Analysis Quantification->StatisticalAnalysis

A typical experimental workflow for short-chain fatty acid analysis.

This guide serves as a resource for researchers to compare and select appropriate methods for SCFA analysis, with the ultimate goal of improving the reproducibility and comparability of data across different laboratories. The provided protocols and performance data offer a foundation for establishing robust and reliable analytical workflows.

References

A Comparative Guide to Derivatization Agents for Branched-Chain Fatty Acid Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The accurate quantification of branched-chain fatty acids (BCFAs) is crucial for understanding their roles in various physiological and pathological processes. Due to their chemical properties, BCFAs often require derivatization prior to analysis by gas chromatography-mass spectrometry (GC-MS) or liquid chromatography-mass spectrometry (LC-MS) to improve their volatility, ionization efficiency, and chromatographic separation. This guide provides an objective comparison of the performance of common derivatization agents for BCFAs, supported by experimental data, to aid researchers in selecting the optimal method for their analytical needs.

Performance Comparison of Derivatization Agents

The choice of derivatization agent significantly impacts the sensitivity, accuracy, and reproducibility of BCFA quantification. The following tables summarize the performance of commonly used derivatization agents for both GC-MS and LC-MS analysis.

For Gas Chromatography-Mass Spectrometry (GC-MS) Analysis

GC-MS is a widely used technique for the analysis of fatty acids. Derivatization is essential to convert the non-volatile BCFAs into volatile fatty acid methyl esters (FAMEs) or other suitable derivatives.

Table 1: Performance Comparison of Derivatization Agents for GC-MS Analysis of BCFAs

Derivatization AgentTarget Functional GroupReaction PrincipleAdvantagesDisadvantagesTypical Recovery (%)Limit of Detection (LOD)Limit of Quantitation (LOQ)
Boron Trifluoride in Methanol (B129727) (BF3-Methanol) CarboxylAcid-catalyzed esterification to form FAMEs.Widely used, effective for a broad range of fatty acids, relatively inexpensive.Can be harsh and may cause degradation of some analytes, moisture sensitive, potential for artifact formation.[1]60-90 (can be variable)Analyte dependentAnalyte dependent
N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) (+TMCS catalyst) Carboxyl, HydroxylSilylation to form trimethylsilyl (B98337) (TMS) esters.Reacts with a broad range of functional groups, can derivatize hydroxylated BCFAs, good for creating volatile derivatives.Derivatives are sensitive to moisture, potential for incomplete derivatization.[2]>80Analyte dependentAnalyte dependent
Pentafluorobenzyl Bromide (PFBBr) CarboxylAlkylation to form pentafluorobenzyl esters.Forms stable derivatives with excellent sensitivity in electron capture negative ionization (ECNI) MS.[3]Requires specific GC-MS configuration for optimal sensitivity (ECNI).55.7 - 97.9 (for SCFAs)[4]0.244 - 0.977 µM (for SCFAs)[4]Not specified

Note: Quantitative data for BF3-Methanol and BSTFA specifically for a range of BCFAs is limited in comparative studies. The provided recovery for PFBBr is for short-chain fatty acids, which include branched-chain isomers.

For Liquid Chromatography-Mass Spectrometry (LC-MS) Analysis

LC-MS is increasingly used for the analysis of BCFAs, particularly for complex biological samples. Derivatization in LC-MS aims to improve ionization efficiency and chromatographic retention.

Table 2: Performance Comparison of Derivatization Agents for LC-MS/MS Analysis of BCFAs

Derivatization AgentTarget Functional GroupReaction PrincipleAdvantagesDisadvantagesLimit of Detection (LOD)Limit of Quantitation (LOQ)
Trimethylaminoethyl (TMAE) Iodide Esters CarboxylEsterification to introduce a permanently charged quaternary amine.Significantly improves ESI+ ionization efficiency, enabling sensitive detection.[5]Multi-step reaction.Not specifiedNot specified
3-Nitrophenylhydrazine (B1228671) (3-NPH) CarboxylCondensation to form hydrazones.Good retention on reversed-phase columns, stable derivatives.[6][7]Matrix effects can be a concern.[6]25 nM (for SCFAs)[8]50 nM (for SCFAs)[8]

Note: The quantitative data for 3-NPH is for short-chain fatty acids, which include branched-chain isomers.

Experimental Protocols

Detailed and validated experimental protocols are critical for reproducible and accurate results. Below are representative protocols for commonly used derivatization methods.

Protocol 1: Derivatization of BCFAs using Boron Trifluoride-Methanol (BF3-Methanol) for GC-MS Analysis

This protocol describes the formation of fatty acid methyl esters (FAMEs) from a lipid extract.

  • Sample Preparation: Start with a dried lipid extract containing the BCFAs of interest in a screw-cap glass tube.

  • Reagent Addition: Add 1 mL of 14% BF3 in methanol to the dried extract.

  • Reaction: Cap the tube tightly and heat at 100°C for 30-60 minutes.

  • Extraction: After cooling, add 1 mL of water and 1 mL of hexane (B92381). Vortex thoroughly for 30 seconds.

  • Phase Separation: Centrifuge briefly to separate the layers.

  • Collection: Carefully transfer the upper hexane layer containing the FAMEs to a clean vial for GC-MS analysis.

  • Drying: Optionally, pass the hexane extract through a small column of anhydrous sodium sulfate (B86663) to remove any residual water.

Protocol 2: Derivatization of BCFAs using N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) for GC-MS Analysis

This protocol is suitable for the silylation of BCFAs, including those with hydroxyl groups.

  • Sample Preparation: Place the dried sample containing BCFAs in a reaction vial.

  • Reagent Addition: Add 100 µL of BSTFA (with 1% TMCS as a catalyst) and 100 µL of a suitable solvent (e.g., pyridine (B92270) or acetonitrile).

  • Reaction: Tightly cap the vial and heat at 60-70°C for 30 minutes.

  • Analysis: After cooling to room temperature, the sample is ready for injection into the GC-MS.

Protocol 3: Derivatization of Short-Chain Fatty Acids (including BCFAs) with 3-Nitrophenylhydrazine (3-NPH) for LC-MS/MS Analysis

This protocol is adapted for the analysis of short-chain fatty acids in biological fluids.

  • Sample Preparation: To 50 µL of serum or plasma, add an internal standard solution.

  • Derivatization Cocktail: Prepare a fresh solution containing 50 mM 3-nitrophenylhydrazine hydrochloride (3-NPH) and 50 mM N-(3-Dimethylaminopropyl)-N'-ethylcarbodiimide hydrochloride (EDC) in a water:methanol (1:1) solution containing 7% pyridine.[9]

  • Reaction: Add an equal volume of the derivatization cocktail to the sample. Vortex and incubate at 37°C for 30 minutes.[7]

  • Quenching: Stop the reaction by adding a suitable quenching agent if necessary.

  • Analysis: Dilute the sample with the mobile phase and inject it into the LC-MS/MS system.

Visualizing Experimental Workflows and Signaling Pathways

Experimental Workflow

The general workflow for the analysis of BCFAs involves several key steps from sample collection to data analysis.

experimental_workflow cluster_sample_prep Sample Preparation cluster_derivatization Derivatization cluster_analysis Analysis cluster_data_analysis Data Analysis Sample Biological Sample (e.g., plasma, tissue) Extraction Lipid Extraction Sample->Extraction Drying Drying of Extract Extraction->Drying Derivatization Addition of Derivatization Agent Drying->Derivatization Reaction Incubation/ Heating Derivatization->Reaction GCMS_LCMS GC-MS or LC-MS Analysis Reaction->GCMS_LCMS Data_Acquisition Data Acquisition GCMS_LCMS->Data_Acquisition Quantification Quantification Data_Acquisition->Quantification

Caption: General experimental workflow for the derivatization and analysis of branched-chain fatty acids.

Signaling Pathways of Branched-Chain Fatty Acids

BCFAs are not only metabolic intermediates but also act as signaling molecules, primarily through the activation of peroxisome proliferator-activated receptors (PPARs) and G-protein coupled receptors (GPCRs).

BCFA Activation of PPARα Signaling Pathway

BCFAs are known to be potent ligands for PPARα, a nuclear receptor that plays a key role in lipid metabolism.

ppar_pathway BCFA Branched-Chain Fatty Acid (BCFA) PPARa PPARα BCFA->PPARa Binds & Activates RXR RXR PPARa->RXR Heterodimerizes with PPRE PPRE (Peroxisome Proliferator Response Element) RXR->PPRE Binds to Coactivators Coactivators PPRE->Coactivators Recruits Target_Genes Target Gene Transcription Coactivators->Target_Genes Metabolism Increased Fatty Acid Metabolism & Oxidation Target_Genes->Metabolism

Caption: BCFA-mediated activation of the PPARα signaling pathway.

BCFA Interaction with G-Protein Coupled Receptors (GPCRs)

Short-chain fatty acids, including branched-chain isomers, can activate specific GPCRs, such as GPR41 and GPR43, leading to downstream signaling cascades.

gpcr_pathway BCFA Branched-Chain Fatty Acid (BCFA) GPCR GPCR (e.g., GPR41/43) BCFA->GPCR Binds to G_protein G-protein (Gαq/11 or Gαi/o) GPCR->G_protein Activates Effector Effector Enzyme (e.g., PLC, Adenylyl Cyclase) G_protein->Effector Second_Messenger Second Messengers (e.g., IP3, DAG, cAMP) Effector->Second_Messenger Cellular_Response Cellular Response (e.g., Ca2+ release, Kinase activation) Second_Messenger->Cellular_Response

Caption: General signaling pathway for BCFA activation of G-protein coupled receptors.

References

A Comparative Guide to the Analysis of 3-Methylpentanoic Acid: GC-FID vs. GC-MS

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the accurate and precise quantification of branched-chain fatty acids like 3-methylpentanoic acid is crucial in various fields, including metabolomics, flavor and fragrance analysis, and pharmaceutical development. The choice of analytical technique is paramount for obtaining reliable data. This guide provides an objective comparison of two common analytical workhorses, Gas Chromatography with Flame Ionization Detection (GC-FID) and Gas Chromatography-Mass Spectrometry (GC-MS), for the analysis of this compound, supported by experimental data and detailed methodologies.

Principle of Detection

GC-FID operates on the principle of detecting ions formed during the combustion of organic compounds in a hydrogen-air flame. As separated compounds elute from the GC column and enter the detector, they are burned, producing ions. The resulting electrical current is proportional to the number of carbon atoms in the analyte, making FID a robust and universally responsive detector for hydrocarbons.

GC-MS combines the separation power of gas chromatography with the unparalleled identification capabilities of mass spectrometry. As analytes elute from the GC column, they are ionized, typically by electron impact (EI). The resulting ions are then separated based on their mass-to-charge ratio (m/z). This process not only allows for quantification but also provides a unique mass spectrum, or "chemical fingerprint," for each compound, enabling confident identification.

Performance Comparison

The choice between GC-FID and GC-MS for the analysis of this compound hinges on the specific requirements of the study, such as the need for sensitivity, selectivity, and definitive identification.

ParameterGC-FIDGC-MS
Limit of Detection (LOD) Estimated in the low µg/mL range (e.g., 0.02-0.23 µg/mL for similar SCFAs)[1][2]As low as 0.4 - 2.4 ng/L (after derivatization)[1]
Limit of Quantitation (LOQ) Estimated in the low µg/mL range (e.g., 0.08-0.78 µg/mL for similar SCFAs)[1][2]In the ng/L to low µg/L range
Linearity Excellent, with R² > 0.999 for similar SCFAs[1]Excellent, with R² > 0.999 up to 3.6 µg/L for this compound[1]
Selectivity Lower; relies on chromatographic retention time for identification. Co-elution can be a significant issue.High; provides mass spectral data for positive identification, even with co-eluting peaks.
Compound Identification Based solely on retention time comparison with standards.Confident identification based on fragmentation patterns (mass spectrum).
Cost Lower initial instrument cost and operational expenses.Higher initial instrument cost and maintenance.
Robustness Generally considered very robust and easy to use for routine quantitative analysis.Can be more complex to operate and maintain.

Experimental Protocols

Accurate analysis of this compound by GC requires careful sample preparation, often involving derivatization to increase volatility and improve chromatographic peak shape.

Sample Preparation
  • Extraction: For biological samples, a liquid-liquid extraction (LLE) or solid-phase extraction (SPE) can be employed to isolate the this compound from the sample matrix.

  • Derivatization: Due to the polar nature of the carboxylic acid group, derivatization is highly recommended for both GC-FID and GC-MS analysis to improve volatility and thermal stability. Common derivatization techniques include:

    • Esterification: Reaction with an alcohol (e.g., methanol (B129727) with a BF₃ catalyst) to form the corresponding methyl ester.

    • Silylation: Reaction with a silylating agent (e.g., N,O-Bis(trimethylsilyl)trifluoroacetamide - BSTFA, or N-methyl-N-(trimethylsilyl)trifluoroacetamide - MSTFA) to form a trimethylsilyl (B98337) (TMS) ester.

GC-FID Method
  • Column: A polar capillary column, such as a wax-type column (e.g., DB-WAX or FFAP), is typically used for the analysis of free fatty acids or their methyl esters.

  • Injector: Split/splitless injector, typically operated at 250°C.

  • Oven Program: A temperature gradient is employed to ensure good separation of the analytes. For example, an initial temperature of 100°C, held for 2 minutes, then ramped to 240°C at 10°C/min.

  • Detector: FID operated at 250-300°C with typical hydrogen and air flow rates.

  • Carrier Gas: Helium or hydrogen at a constant flow rate.

GC-MS Method
  • Column: A non-polar or medium-polarity column (e.g., DB-5ms or HP-5ms) is often used for the analysis of derivatized fatty acids.

  • Injector: Split/splitless injector, typically at 250°C.

  • Oven Program: Similar temperature programming to GC-FID, optimized for the specific column and analytes.

  • Mass Spectrometer:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Acquisition Mode: Full scan mode for qualitative analysis and identification, and Selected Ion Monitoring (SIM) mode for enhanced sensitivity in quantitative analysis.

    • Mass Range: A typical mass range of m/z 40-400 is scanned.

Mandatory Visualization

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis GC Analysis cluster_detection Detection cluster_data Data Analysis Sample Biological or Chemical Sample Extraction Liquid-Liquid or Solid-Phase Extraction Sample->Extraction Derivatization Esterification (e.g., BF3/Methanol) or Silylation (e.g., BSTFA) Extraction->Derivatization GC_Injection GC Injection Derivatization->GC_Injection GC_Separation Chromatographic Separation GC_Injection->GC_Separation GCFID GC-FID GC_Separation->GCFID Quantification GCMS GC-MS GC_Separation->GCMS Quantification & Identification Data_FID Chromatogram (FID) GCFID->Data_FID Data_MS Chromatogram & Mass Spectrum (MS) GCMS->Data_MS

References

A Comparative Guide to the Quantification of 3-Methylpentanoic Acid: Accuracy and Precision

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The accurate and precise quantification of 3-Methylpentanoic acid, a branched-chain fatty acid involved in various metabolic pathways, is crucial for research, clinical diagnostics, and drug development. This guide provides an objective comparison of the two primary analytical techniques for its quantification: Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). The information herein is synthesized from established methodologies for similar short-chain fatty acids to provide a framework for analytical method development and selection.

Data Presentation: A Comparative Overview of Analytical Methods

The performance of an analytical method is critical for generating reliable and reproducible data. The following table summarizes typical performance characteristics for GC-MS and LC-MS/MS methods tailored for the analysis of short-chain fatty acids like this compound. These values are representative of robust and validated analytical methods.

Performance CharacteristicGas Chromatography-Mass Spectrometry (GC-MS) with DerivatizationLiquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
Linearity (R²) ≥ 0.99≥ 0.995
Lower Limit of Quantification (LLOQ) 5 ng/mL0.5 ng/mL
Upper Limit of Quantification (ULOQ) 1000 ng/mL500 ng/mL
Accuracy (% Bias) Within ±15%Within ±15%
Precision (% RSD) ≤ 15%≤ 15%
Recovery 85-110%> 90%
Matrix Effect Potential, requires careful evaluationMinimal
Analysis Time per Sample ~20 minutes~10 minutes
Specificity High (Mass-to-charge ratio detection)High (Precursor and product ion monitoring)

Note: The values presented are typical and may vary depending on the specific matrix, instrumentation, and protocol used.

Experimental Protocols

Detailed methodologies are essential for the replication and validation of analytical methods. Below are representative protocols for the quantification of this compound using GC-MS and LC-MS/MS.

1. Gas Chromatography-Mass Spectrometry (GC-MS) Method

This protocol outlines a general procedure for the analysis of this compound in biological samples, such as plasma or urine, and requires a derivatization step to increase the volatility of the analyte.[1]

a) Sample Preparation (Protein Precipitation & Extraction):

  • Thaw frozen samples (e.g., plasma, urine) at room temperature.

  • Vortex the sample and transfer 100 µL into a clean microcentrifuge tube.

  • Add an appropriate internal standard (e.g., a stable isotope-labeled this compound) to each sample to correct for matrix effects and extraction variability.

  • Add 400 µL of a precipitation agent (e.g., ice-cold acetone (B3395972) or acetonitrile) to precipitate proteins.

  • Vortex the mixture vigorously for 1 minute.

  • Centrifuge at 14,000 rpm for 10 minutes at 4°C to pellet the precipitated protein.

  • Carefully transfer the supernatant to a clean tube.

  • The supernatant can then be subjected to liquid-liquid extraction or solid-phase extraction (SPE) for further cleanup and concentration. A selective SPE method can provide detection limits between 0.4 and 2.4 ng/L.[2]

b) Derivatization:

  • Evaporate the cleaned extract to dryness under a gentle stream of nitrogen.

  • Add a derivatizing agent, such as 2,3,4,5,6-pentafluorobenzyl bromide (PFBBr), and a catalyst.[2]

  • Incubate the mixture at room temperature for 30 minutes to form the ester derivative of this compound.[2]

  • Evaporate the excess reagent and reconstitute the sample in a suitable solvent (e.g., hexane) for GC-MS analysis.

c) GC-MS Analysis:

  • Injection: Inject an aliquot of the derivatized sample into the GC-MS system.

  • Gas Chromatography:

    • Column: Use a suitable capillary column (e.g., DB-5ms).

    • Carrier Gas: Helium at a constant flow rate.

    • Temperature Program: Implement a temperature gradient to ensure the separation of the this compound derivative from other components.

  • Mass Spectrometry:

    • Ionization: Electron Ionization (EI) or Negative Chemical Ionization (NCI). NCI can provide very low detection limits.[2]

    • Acquisition Mode: Selected Ion Monitoring (SIM) for targeted quantification, monitoring characteristic ions of the derivatized analyte.

2. Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Method

This method is adapted from validated procedures for structurally similar short-chain fatty acids and generally does not require derivatization.[3][4]

a) Sample Preparation (Protein Precipitation):

  • Thaw frozen plasma samples at room temperature.

  • Vortex and transfer 100 µL of the plasma sample into a clean microcentrifuge tube.

  • Add an appropriate internal standard (e.g., a stable isotope-labeled this compound).[5]

  • Add 300 µL of methanol (B129727) containing 0.2% formic acid to precipitate proteins.[4]

  • Vortex the mixture vigorously for 1 minute.

  • Centrifuge at 14,000 rpm for 10 minutes at 4°C to pellet the precipitated protein.[5]

  • Carefully transfer the supernatant to a clean tube or vial for LC-MS/MS analysis.[5]

b) LC-MS/MS Analysis:

  • Liquid Chromatography:

    • Column: A reversed-phase column such as a Phenomenex Luna C18 is suitable.[4]

    • Mobile Phase: A gradient elution with mobile phases of water containing 0.1% formic acid and methanol or acetonitrile (B52724) containing 0.1% formic acid.[4][6]

    • Flow Rate: A typical flow rate is 0.3-0.4 mL/min.[4][6]

  • Mass Spectrometry:

    • Ionization: Electrospray Ionization (ESI) in negative ion mode.

    • Acquisition Mode: Multiple Reaction Monitoring (MRM) for the specific precursor-to-product ion transitions of this compound and its internal standard.

Mandatory Visualization

The following diagrams illustrate the logical workflow of the described analytical methods.

cluster_GCMS GC-MS Experimental Workflow A Sample Collection (e.g., Plasma, Urine) B Addition of Internal Standard A->B C Protein Precipitation & Extraction B->C D Derivatization C->D E GC-MS Analysis D->E F Data Processing & Quantification E->F

GC-MS experimental workflow for this compound analysis.

cluster_LCMS LC-MS/MS Experimental Workflow G Sample Collection (e.g., Plasma) H Addition of Internal Standard G->H I Protein Precipitation H->I J LC-MS/MS Analysis I->J K Data Processing & Quantification J->K

LC-MS/MS experimental workflow for this compound analysis.

References

A Comparative Guide to the Cross-Validation of Analytical Methods for Branched-Chain Fatty Acid Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the three primary analytical methodologies for the quantitative analysis of branched-chain fatty acids (BCFAs): Gas Chromatography-Mass Spectrometry (GC-MS), Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), and Nuclear Magnetic Resonance (NMR) Spectroscopy. The selection of an appropriate analytical technique is critical for obtaining accurate and reproducible data in fields ranging from microbiology and nutrition to drug development and clinical diagnostics. This document outlines the performance of each method, supported by experimental data, to assist in method selection and cross-validation.

Introduction to Branched-Chain Fatty Acids and Analytical Challenges

Branched-chain fatty acids are a class of fatty acids characterized by one or more methyl groups on their carbon backbone. They are key components of bacterial cell membranes, influencing fluidity and environmental adaptation, and are also found in dairy products, ruminant meats, and are produced by the human gut microbiota. The analysis of BCFAs is essential for understanding their role in health and disease, but it presents several challenges, including the low abundance of BCFAs in biological matrices, the complexity of isomers, and the potential for co-elution with more abundant straight-chain fatty acids.

Data Presentation: A Quantitative Comparison

The performance of an analytical method is determined by several key validation parameters. The following tables summarize these parameters for GC-MS, LC-MS/MS, and NMR for the analysis of BCFAs and related short-chain fatty acids. It is important to note that these values are compiled from different studies and can vary based on the specific instrumentation, methodology, and sample matrix.

Table 1: Performance Parameters for GC-MS and GC-FID Analysis of Branched-Chain Fatty Acids

Validation ParameterGC-MS (Short-Chain Fatty Acids including some BCFAs)GC-FID (Specific BCFAs in Adipose Tissue)
Linearity (R²) >0.99>0.99
Limit of Detection (LOD) < 0.01 µg/mL0.03 - 0.05 µg/mL
Limit of Quantitation (LOQ) < 0.1 µg/mL0.04 - 0.06 µg/mL
Precision (%RSD) Intraday & Interday: <15%5.8% - 6.7%
Accuracy (Recovery %) 99.4% - 108.3%92.5% - 108.3%

Data for GC-MS is adapted from a study on short-chain fatty acids, which included some BCFAs. Data for GC-FID is from a study on specific BCFAs in lamb subcutaneous adipose tissue.[1]

Table 2: Performance Parameters for LC-MS/MS Analysis of Branched-Chain Fatty Acids

Validation ParameterLC-MS/MS (Isobutyrate and Isovalerate)
Linearity (R²) >0.998
Limit of Detection (LOD) 0.001 mM
Limit of Quantitation (LOQ) 0.003 mM
Precision (%RSD) Intraday: <12%, Interday: <20%
Accuracy (Recovery %) 92% - 120%

Data is from a study on short-chain fatty acids, including the BCFAs isobutyrate and isovalerate.

Table 3: Performance Parameters for NMR Spectroscopy Analysis of Short-Chain Fatty Acids

Validation Parameter¹H NMR (Short-Chain Fatty Acids)
Linearity (R²) >0.99
Limit of Detection (LOD) ~2 µg/mL
Limit of Quantitation (LOQ) ~4 µg/mL
Precision (%RSD) Intraday & Interday: 0.3% - 6.7%
Accuracy (Recovery %) Not explicitly stated, but showed good agreement with GC-MS

Data is adapted from a comparative study of GC-MS and ¹H NMR for short-chain fatty acid quantitation.

Experimental Protocols

Detailed and standardized experimental protocols are crucial for achieving accurate and reproducible results. Below are representative protocols for GC-MS, LC-MS/MS, and NMR methodologies for BCFA analysis.

Protocol 1: GC-MS Analysis of BCFAs (as Fatty Acid Methyl Esters - FAMEs)

This protocol involves the derivatization of BCFAs to their more volatile methyl esters prior to analysis.

  • Sample Preparation and Lipid Extraction (Folch Method):

    • Homogenize the sample (e.g., tissue, cell pellet) in a 2:1 (v/v) mixture of chloroform:methanol.

    • Agitate the mixture and then add 0.2 volumes of a 0.9% NaCl solution to induce phase separation.

    • Centrifuge the mixture and collect the lower organic phase containing the lipids.

    • Evaporate the solvent under a stream of nitrogen.

  • Derivatization (Acid-Catalyzed Esterification):

    • To the dried lipid extract, add 1-2 mL of 12% boron trifluoride (BF₃) in methanol.

    • Incubate the mixture at 60°C for 30-60 minutes.

    • After cooling, add 1 mL of water and 1 mL of hexane (B92381). Vortex thoroughly.

    • Centrifuge to separate the layers and carefully collect the upper hexane layer containing the FAMEs for GC-MS analysis.

  • GC-MS Instrumental Parameters:

    • Injection: 1 µL, splitless mode.

    • Column: Use a suitable capillary column for FAMEs analysis (e.g., DB-225).

    • Oven Temperature Program: Start at 60°C, ramp to 220°C at 10°C/min, and hold for 5 minutes.

    • Carrier Gas: Helium at a constant flow rate.

    • Mass Spectrometer: Operate in electron ionization (EI) mode with a full scan or selected ion monitoring (SIM) for targeted analysis.

Protocol 2: LC-MS/MS Analysis of BCFAs

This protocol allows for the analysis of BCFAs without derivatization, which is a significant advantage for high-throughput applications.

  • Sample Preparation:

    • For biological fluids (e.g., plasma, serum), perform a protein precipitation step by adding a cold organic solvent like acetonitrile (B52724) containing an internal standard.

    • Centrifuge to pellet the precipitated proteins.

    • Collect the supernatant and evaporate the solvent if necessary.

    • Reconstitute the extract in a suitable solvent compatible with the LC mobile phase.

  • LC-MS/MS Instrumental Parameters:

    • Column: A C18 reversed-phase column is commonly used.

    • Mobile Phase: A gradient of mobile phase A (water with 0.1% formic acid) and mobile phase B (acetonitrile with 0.1% formic acid).

    • Flow Rate: 0.3 - 0.5 mL/min.

    • Mass Spectrometer: Operate in negative electrospray ionization (ESI) mode using multiple reaction monitoring (MRM) for targeted quantification. Specific precursor-to-product ion transitions for each BCFA should be optimized.

Protocol 3: NMR Spectroscopy Analysis of BCFAs

This protocol is adapted from general methods for fatty acid analysis and is suitable for the structural confirmation and quantification of BCFAs.

  • Sample Preparation:

    • Dissolve 5-25 mg of the extracted and purified fatty acid sample in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃).

    • For quantitative analysis (qNMR), accurately weigh and add a certified internal standard (e.g., maleic acid).

    • Ensure the sample is completely dissolved and transfer it to an NMR tube.

  • NMR Spectrometer Setup:

    • Tune and shim the NMR spectrometer to ensure optimal magnetic field homogeneity.

  • ¹H NMR Acquisition:

    • Use a standard single-pulse experiment.

    • For quantitative analysis, ensure a long relaxation delay (D1) of at least 5 times the longest T₁ relaxation time of the protons of interest to allow for full signal relaxation and accurate integration. A 90° pulse angle should be used.

  • Data Processing and Quantification:

    • Process the acquired spectrum (phasing, baseline correction, and integration).

    • Identify the characteristic signals for BCFAs (e.g., methyl group signals).

    • Quantify the BCFAs by comparing the integral of their characteristic signals to the integral of the known amount of the internal standard.

Mandatory Visualization

The following diagrams illustrate the experimental workflows for the analytical methods described.

GCMS_Workflow cluster_prep Sample Preparation cluster_analysis Analysis cluster_data Data Processing Sample Biological Sample Extraction Lipid Extraction Sample->Extraction Derivatization Derivatization to FAMEs Extraction->Derivatization GCMS GC-MS Analysis Derivatization->GCMS Processing Data Processing GCMS->Processing Quantification Quantification Processing->Quantification LCMS_Workflow cluster_prep Sample Preparation cluster_analysis Analysis cluster_data Data Processing Sample Biological Sample Extraction Protein Precipitation / Extraction Sample->Extraction LCMS LC-MS/MS Analysis Extraction->LCMS Processing Data Processing LCMS->Processing Quantification Quantification Processing->Quantification NMR_Workflow cluster_prep Sample Preparation cluster_analysis Analysis cluster_data Data Processing Sample Extracted BCFAs Dissolution Dissolution in Deuterated Solvent Sample->Dissolution Standard Add Internal Standard Dissolution->Standard NMR NMR Spectroscopy Standard->NMR Processing Spectral Processing NMR->Processing Quantification Quantification Processing->Quantification

References

Navigating the Chiral Maze: A Comparative Analysis of Selectors for 3-Methylpentanoic Acid Resolution

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive guide for researchers, scientists, and drug development professionals on the effective chiral separation of 3-Methylpentanoic acid. This report details promising chiral selectors and methodologies, drawing on data from analogous branched-chain carboxylic acids to inform best practices in the absence of direct comparative studies.

The enantioselective separation of chiral molecules is a critical process in the pharmaceutical and fine chemical industries, where the physiological activity of a compound is often exclusive to a single enantiomer. This compound, a chiral carboxylic acid, presents a common challenge for resolution. Due to a scarcity of direct comparative studies for this specific analyte, this guide provides a robust analysis of suitable chiral selectors and methodologies based on the successful resolution of structurally similar branched-chain carboxylic acids, such as 2-methylbutanoic acid, 2-ethylhexanoic acid, and the widely studied non-steroidal anti-inflammatory drug (NSAID), ibuprofen (B1674241).

High-Performance Liquid Chromatography (HPLC): Polysaccharide-Based CSPs Lead the Way

High-Performance Liquid Chromatography (HPLC) with Chiral Stationary Phases (CSPs) is a powerful technique for the direct separation of enantiomers. For acidic compounds like this compound, polysaccharide-based CSPs, particularly those derived from cellulose (B213188) and amylose, have demonstrated broad applicability and high enantioselectivity.[1][2] The addition of a small amount of an acidic modifier, such as trifluoroacetic acid (TFA) or acetic acid, to the mobile phase is often crucial for achieving good peak shape and resolution.[3]

Comparative Performance of Polysaccharide-Based CSPs for Analogous Acids

While specific data for this compound is limited, the resolution of ibuprofen, a compound also featuring a chiral carboxylic acid moiety, has been extensively studied on various polysaccharide-based CSPs. These studies provide valuable insights into the expected performance for this compound.

Chiral Stationary Phase (CSP)AnalyteMobile PhaseSeparation Factor (α)Resolution (Rs)Reference
Chiralpak AD-HIbuprofenn-Hexane/2-Propanol/TFA (90/10/0.1)1.352.5N/A
Chiralcel OD-HIbuprofenn-Hexane/Ethanol/Acetic Acid (80/20/0.5)1.281.9N/A
Chiralpak IAIbuprofenSupercritical CO2/Methanol + 0.1% TFA1.423.1[4]
Chiralpak ICIbuprofenSupercritical CO2/Methanol + 0.1% TFA1.252.8[4]

Note: The data presented is for ibuprofen and serves as a strong indicator for the potential performance with this compound. Actual separation parameters will require optimization.

Gas Chromatography (GC): Derivatization is Key

For the analysis of volatile or semi-volatile chiral compounds, Gas Chromatography (GC) with a chiral capillary column is the method of choice. Due to the low volatility of carboxylic acids, a derivatization step is mandatory to convert the analyte into a more volatile and thermally stable derivative.[5] Esterification to form methyl esters is a common and effective strategy for short-chain fatty acids.[5]

Promising Chiral GC Columns for Derivatized Branched-Chain Acids

Cyclodextrin-based chiral stationary phases are widely used for the GC separation of a variety of chiral compounds, including the methyl esters of branched-chain carboxylic acids.

Chiral Stationary Phase (CSP)AnalyteTypical Column DimensionsCarrier GasPerformance HighlightsReference
Cyclodextrin-based (e.g., β-DEX, γ-DEX)2,3-Dimethylbutanoic acid methyl ester30 m x 0.25 mm x 0.25 µmHelium or HydrogenGood resolution of enantiomers[5]
Chirasil-ValAmino acid derivatives25 m x 0.25 mmHydrogenHigh enantioselectivity for amino acid derivativesN/A

Note: The selection of the specific cyclodextrin (B1172386) derivative (e.g., permethylated, acetylated) can significantly impact the enantioselectivity and should be optimized for this compound methyl ester.

Experimental Protocols

HPLC Method for Direct Enantioseparation (Based on Ibuprofen)

1. Instrumentation:

  • High-Performance Liquid Chromatography (HPLC) system with a UV detector.

2. Chiral Stationary Phase:

  • Chiralpak AD-H (250 mm x 4.6 mm, 5 µm) or equivalent polysaccharide-based CSP.

3. Mobile Phase:

  • n-Hexane/2-Propanol/Trifluoroacetic Acid (TFA) (90:10:0.1, v/v/v). The ratio of hexane (B92381) and alcohol, as well as the concentration of the acidic modifier, should be optimized for this compound.

4. Chromatographic Conditions:

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 25 °C

  • Detection Wavelength: 220 nm (Note: This will need to be adjusted or a different detector used for this compound which lacks a strong chromophore).

  • Injection Volume: 10 µL

5. Sample Preparation:

  • Dissolve the racemic this compound in the mobile phase to a concentration of approximately 1 mg/mL.

GC Method with Pre-column Derivatization

1. Derivatization to Methyl Esters:

  • Reagents: Boron trifluoride-methanol (BF3-MeOH) solution (14% w/v) or diazomethane (B1218177) (use with extreme caution in a well-ventilated hood).

  • Procedure (using BF3-MeOH):

    • To approximately 1 mg of this compound in a vial, add 1 mL of 14% BF3-MeOH solution.

    • Seal the vial and heat at 60 °C for 30 minutes.

    • Cool the vial to room temperature.

    • Add 1 mL of saturated sodium chloride solution and 1 mL of hexane.

    • Vortex the mixture and allow the layers to separate.

    • Carefully transfer the upper hexane layer containing the methyl ester to a clean vial for GC analysis.

2. GC Instrumentation:

  • Gas chromatograph equipped with a Flame Ionization Detector (FID) or Mass Spectrometer (MS).

3. Chiral Capillary Column:

  • Cyclodextrin-based chiral column (e.g., Beta DEX™ 225, 30 m x 0.25 mm ID, 0.25 µm film thickness).

4. GC Conditions:

  • Carrier Gas: Helium or Hydrogen at a constant flow rate (e.g., 1 mL/min).

  • Injector Temperature: 250 °C

  • Detector Temperature: 250 °C

  • Oven Temperature Program: Start at 80 °C, hold for 2 minutes, then ramp to 150 °C at 5 °C/min. (This program should be optimized for the specific derivative and column).

  • Injection Mode: Split (e.g., 50:1 split ratio).

Logical Workflow for Chiral Selector Screening and Method Development

The following diagram illustrates a systematic approach to selecting a chiral selector and developing a separation method for this compound.

Chiral_Resolution_Workflow cluster_0 Phase 1: Initial Assessment & Derivatization cluster_1 Phase 2: Chiral Selector Screening cluster_2 Phase 3: Method Optimization cluster_3 Phase 4: Validation & Analysis Analyte Racemic this compound Derivatization Derivatization (for GC) (e.g., Methyl Ester) Analyte->Derivatization Volatility/Stability Requirement HPLCScreening HPLC Screening: Polysaccharide CSPs (e.g., Chiralpak AD, Chiralcel OD) Analyte->HPLCScreening GCScreening GC Screening: Cyclodextrin-based Columns (e.g., Beta-DEX) Derivatization->GCScreening HPLCOptimization HPLC Optimization: - Mobile Phase Composition - Flow Rate - Temperature HPLCScreening->HPLCOptimization GCOptimization GC Optimization: - Temperature Program - Carrier Gas Flow - Injection Parameters GCScreening->GCOptimization Validation Method Validation: - Resolution (Rs) - Selectivity (α) - Enantiomeric Excess (ee%) HPLCOptimization->Validation GCOptimization->Validation Analysis Enantiopure Analysis Validation->Analysis

Workflow for Chiral Resolution of this compound.

Conclusion

References

Safety Operating Guide

Proper Disposal of 3-Methylpentanoic Acid: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

The safe and compliant disposal of 3-Methylpentanoic acid is critical for ensuring laboratory safety and environmental protection. This guide provides detailed procedures for researchers, scientists, and drug development professionals to manage and dispose of this chemical responsibly. Adherence to these protocols is essential to minimize risks associated with its hazardous properties, including its combustibility, potential for skin and eye irritation, and toxicity to aquatic life.[1][2]

Safety First: Handling and Personal Protective Equipment (PPE)

Before beginning any disposal-related activities, ensure you are in a well-ventilated area, preferably under a chemical fume hood.[1][3] Always wear appropriate Personal Protective Equipment (PPE) to prevent exposure.

Required PPE:

  • Eye Protection: Chemical safety goggles or a face shield.

  • Hand Protection: Chemical-impermeable gloves (e.g., nitrile rubber).

  • Body Protection: A lab coat or other protective clothing to prevent skin contact.[3]

All equipment used during the disposal process, such as funnels and containers, should be properly grounded, and non-sparking tools must be used due to the chemical's flammability.[3][4] Keep all sources of ignition, such as open flames and hot surfaces, away from the work area.[1][2]

Quantitative Data Summary: Hazard and Disposal Codes

The following table summarizes key hazard classifications and precautionary statements (P-statements) related to the handling and disposal of this compound, according to the Globally Harmonized System (GHS).

Category Code Description Source
GHS Hazard Statements H225Highly flammable liquid and vapor.[1]
H315Causes skin irritation.[1]
H319Causes serious eye irritation.[1]
H411Toxic to aquatic life with long lasting effects.[1]
GHS Precautionary Statements (Disposal) P273Avoid release to the environment.[1]
P391Collect spillage.[1]
P501Dispose of contents/ container to an approved waste disposal plant.[1][2]

Step-by-Step Disposal Protocol

This protocol outlines the standard operating procedure for the collection and disposal of this compound waste.

1. Waste Collection:

  • Designate a Waste Container: Use a dedicated, properly labeled, and leak-proof container for collecting this compound waste. The container must be compatible with corrosive and flammable materials.
  • Labeling: Affix a hazardous waste label to the container before adding any waste. The label must clearly state "Hazardous Waste," the full chemical name "this compound," and list all associated hazards (e.g., Flammable, Corrosive, Environmental Hazard).
  • Segregation: Do not mix this compound with other waste streams, particularly incompatible materials such as bases or strong reducing agents.[2]
  • Container Filling: Fill the waste container to no more than 75-80% of its capacity to allow for vapor expansion.[5] Keep the container tightly closed when not in use.[1][3]

2. Spill and Contamination Cleanup:

  • Immediate Action: In case of a spill, remove all ignition sources and ensure adequate ventilation.[3]
  • Containment: Use an inert absorbent material such as sand, silica (B1680970) gel, or a universal binder to soak up the spilled chemical.[2] Do not use combustible materials like sawdust.
  • Collection: Carefully collect the absorbed material using non-sparking tools and place it into a designated hazardous waste container.[3]
  • Decontamination: Clean the spill area thoroughly. Dispose of all contaminated materials, including PPE, as hazardous waste.

3. Disposal of Empty Containers:

  • Rinsing: An empty container that held this compound must be triple-rinsed with a suitable solvent (e.g., ethanol (B145695) or acetone).[3][6]
  • Rinsate Collection: The first rinseate is considered hazardous waste and must be collected and disposed of accordingly.[6] Subsequent rinsate may also need to be collected depending on local regulations.
  • Final Disposal: Once thoroughly rinsed and air-dried, the container can be offered for recycling or punctured to render it unusable before disposal in a sanitary landfill, in accordance with institutional and local guidelines.[3]

4. Final Disposal:

  • Storage: Store sealed waste containers in a cool, dry, well-ventilated area away from incompatibles, heat, and ignition sources.[2][3]
  • Professional Disposal: The ultimate disposal of this compound waste must be conducted through a licensed chemical waste disposal company or an approved waste disposal plant.[1][2] Methods may include controlled incineration with flue gas scrubbing.[3]
  • Prohibited Actions: Never dispose of this compound by discharging it into sewers or drains, as it is toxic to aquatic life and this action is environmentally harmful and likely illegal.[3]

Disposal Decision Workflow

The following diagram illustrates the logical steps and decision points for the proper disposal of this compound.

G start Start: this compound Waste Identified ppe_check Step 1: Don Correct PPE (Gloves, Goggles, Lab Coat) start->ppe_check is_spill Is this a spill? ppe_check->is_spill collect_waste Step 2: Collect liquid waste in a labeled, sealed hazardous waste container. is_spill->collect_waste No spill_cleanup Step 2a: Contain spill with inert absorbent material. is_spill->spill_cleanup Yes is_container_empty Is the original container now empty? collect_waste->is_container_empty collect_spill_waste Step 2b: Collect contaminated material into a separate labeled hazardous waste container. spill_cleanup->collect_spill_waste store_waste Step 5: Store waste container(s) in a cool, dry, ventilated area away from ignition sources. collect_spill_waste->store_waste triple_rinse Step 3: Triple-rinse container. Collect first rinsate as hazardous waste. is_container_empty->triple_rinse Yes is_container_empty->store_waste No dispose_container Step 4: Dispose of rinsed container per institutional policy (e.g., recycle or landfill). triple_rinse->dispose_container dispose_container->store_waste final_disposal Step 6: Arrange for pickup by a licensed chemical waste disposal service. store_waste->final_disposal end End: Disposal Complete final_disposal->end

Caption: Workflow for the safe disposal of this compound.

References

Personal protective equipment for handling 3-Methylpentanoic acid

Author: BenchChem Technical Support Team. Date: December 2025

FOR IMMEDIATE USE BY RESEARCHERS, SCIENTISTS, AND DRUG DEVELOPMENT PROFESSIONALS

This guide provides critical safety and logistical information for the handling, storage, and disposal of 3-Methylpentanoic acid. Adherence to these protocols is essential for ensuring a safe laboratory environment.

Hazard Identification and Personal Protective Equipment (PPE)

This compound is a combustible liquid that can cause severe skin burns and serious eye damage.[1][2] Appropriate personal protective equipment is mandatory to minimize exposure and ensure personal safety.

Table 1: Required Personal Protective Equipment (PPE)

Protection TypeRequired PPESpecifications
Eye Protection Safety glasses with side shields or gogglesMust be worn at all times when handling the chemical to protect against splashes.[1]
Hand Protection Chemical-resistant glovesNitrile or butyl rubber gloves are recommended. Gloves must be inspected for tears or holes before use.[3]
Body Protection Laboratory coatA standard lab coat should be worn to protect skin and clothing from contamination.[1][3]
Respiratory Protection NIOSH-approved respiratorRequired in case of insufficient ventilation.[1] A full face-piece chemical cartridge-type respirator may be necessary in the presence of vapors or if there is a danger of liquid splashes.

Physical and Chemical Properties

Understanding the physical and chemical properties of this compound is crucial for safe handling and storage.

Table 2: Physicochemical Data for this compound

PropertyValue
Molecular Formula C₆H₁₂O₂
Molecular Weight 116.16 g/mol [1]
Appearance Colorless liquid[4]
Odor Sour, pungent
Boiling Point 196-198 °C (385-388 °F)[1][4][5]
Melting Point -41 °C (-42 °F)[4][5]
Flash Point 85 °C (185 °F) - closed cup[6]
Density 0.93 g/mL at 25 °C (77 °F)[4]
Solubility in Water Limited

Operational Plan: Handling and Disposal

Preparation and Handling
  • Ventilation: Always handle this compound in a well-ventilated area, preferably within a certified chemical fume hood to minimize inhalation of vapors.[1][5]

  • Preventing Ignition: Keep away from heat, hot surfaces, sparks, open flames, and other ignition sources. No smoking.[1][7] Use non-sparking tools.[5]

  • Personal Hygiene: Wash hands thoroughly after handling.[1] Do not eat, drink, or smoke when using this product.[1]

Storage
  • Store in a tightly closed container in a dry, cool, and well-ventilated place.[5][7]

  • Keep cool.[1][7]

  • Store locked up.[1][7]

  • Store apart from incompatible materials such as bases and reducing agents.[7]

Disposal
  • Dispose of contents and container to an approved waste disposal plant in accordance with local, regional, and national regulations.[1][5][7]

  • The material can be disposed of by removal to a licensed chemical destruction plant or by controlled incineration with flue gas scrubbing.[5] Do not discharge to sewer systems.[5]

Emergency Procedures

Accidental Exposure First Aid
  • Eye Contact: Immediately rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. Immediately call a POISON CENTER or doctor.[1][7]

  • Skin Contact: Take off immediately all contaminated clothing. Rinse skin with water/shower. Wash contaminated clothing before reuse.[1][7] If skin irritation occurs, get medical advice/attention.[4]

  • Inhalation: Remove person to fresh air and keep comfortable for breathing.[1] If breathing is difficult, give oxygen. If not breathing, give artificial respiration.[5] Call a poison center or doctor if you feel unwell.[4][8]

  • Ingestion: Rinse mouth. Do NOT induce vomiting.[1][7] Never give anything by mouth to an unconscious person.[5] Call a poison center or doctor immediately.[5][7]

Spill Response Workflow

In the event of a spill, follow the established workflow to ensure safety and proper cleanup.

Spill_Response_Workflow node_start Spill Detected node_evacuate Evacuate Immediate Area Alert Others node_start->node_evacuate node_ppe Don Appropriate PPE node_evacuate->node_ppe node_contain Contain the Spill (Use absorbent material) node_ppe->node_contain node_ventilate Ensure Adequate Ventilation node_contain->node_ventilate node_cleanup Collect and Arrange Disposal (Use non-sparking tools) node_ventilate->node_cleanup node_decontaminate Decontaminate Area and Equipment node_cleanup->node_decontaminate node_dispose Dispose of Waste in Sealed Containers node_decontaminate->node_dispose node_end Spill Response Complete node_dispose->node_end

Caption: Workflow for handling a this compound spill.

References

×

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.